2-Amino-8-nonenoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminonon-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSSWRWDBZUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-amino-8-nonenoic acid structural analysis techniques
An In-Depth Technical Guide to the Structural Analysis of (S)-2-amino-8-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-amino-8-nonenoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry due to its unique structural features, including a terminal alkene and a chiral center at the α-carbon. These characteristics make it a valuable building block for novel therapeutics. The precise elucidation of its three-dimensional structure is paramount for understanding its biological activity and for its application in drug design and development. This technical guide provides a comprehensive overview of the principal analytical techniques for the complete structural characterization of (S)-2-amino-8-nonenoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), chiral High-Performance Liquid Chromatography (HPLC), and X-ray crystallography. This document serves as a detailed manual for researchers, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of Structural Integrity
The biological function of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules such as (S)-2-amino-8-nonenoic acid, the specific arrangement of atoms in space dictates its interactions with biological targets. The presence of the (S)-enantiomer is critical, as the (R)-enantiomer may exhibit different, potentially undesirable, biological activity. Therefore, a multi-faceted analytical approach is essential to confirm the identity, purity, and absolute stereochemistry of this compound. This guide will detail the synergistic use of modern analytical techniques to achieve a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.[1][2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for an unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of (S)-2-amino-8-nonenoic acid.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides crucial information about the number and types of hydrogen atoms in the molecule. The chemical shift of each proton is indicative of its local electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of (S)-2-amino-8-nonenoic acid in a suitable deuterated solvent (e.g., D₂O, CD₃OD). D₂O is often preferred for amino acids to simplify the spectrum by exchanging the acidic and amino protons with deuterium.
-
Data Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to obtain optimal signal dispersion. Standard acquisition parameters should be employed.
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to an internal standard (e.g., DSS) or the residual solvent peak.[3]
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) | Rationale |
| H-9 (vinyl) | ~4.9-5.1 | m | 2H | Protons on a terminal double bond.[3][4][5] | |
| H-8 (vinyl) | ~5.7-5.9 | m | 1H | Proton on a terminal double bond, coupled to H-7 and H-9.[4][5][6] | |
| H-2 (α-proton) | ~3.6-3.8 | t | 1H | ~6-7 | Adjacent to the electron-withdrawing amino and carboxyl groups. |
| H-7 | ~2.0-2.2 | q | 2H | ~7 | Allylic protons, deshielded by the double bond.[3] |
| H-3 | ~1.8-2.0 | m | 2H | Methylene protons adjacent to the chiral center. | |
| H-4, H-5, H-6 | ~1.3-1.6 | m | 6H | Aliphatic methylene protons in the carbon chain. |
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-1 (carboxyl) | ~175-180 | Carbonyl carbon of the carboxylic acid.[7] |
| C-9 (vinyl) | ~114-116 | Terminal sp² carbon of the alkene. |
| C-8 (vinyl) | ~138-140 | Internal sp² carbon of the alkene. |
| C-2 (α-carbon) | ~55-60 | Carbon attached to the amino and carboxyl groups.[8][9][10][11] |
| C-7 | ~33-35 | Allylic carbon. |
| C-3, C-4, C-5, C-6 | ~25-35 | Aliphatic sp³ carbons. |
2D NMR for Unambiguous Assignments
2D NMR experiments are indispensable for confirming the connectivity established from 1D spectra.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity throughout the carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds apart, which is crucial for confirming the overall structure and assigning quaternary carbons.
Caption: Integrated NMR approach for structural elucidation.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule.[12][13]
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique ideal for polar molecules like amino acids, as it minimizes fragmentation.[14][15]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent like methanol or acetonitrile/water. A small amount of formic acid is often added to promote protonation.
-
Data Acquisition: The sample is infused into the mass spectrometer, and the spectrum is acquired in positive ion mode. The protonated molecule, [M+H]⁺, is the primary ion observed.
Expected Result: For (S)-2-amino-8-nonenoic acid (C₉H₁₇NO₂), the expected m/z for [M+H]⁺ is 172.13.[16]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Expected Result: The calculated exact mass for [C₉H₁₇NO₂ + H]⁺ is 172.1332. An experimentally determined mass within a few ppm of this value confirms the elemental composition.
Chiral Chromatography: Assessing Enantiomeric Purity
The stereochemical purity of (S)-2-amino-8-nonenoic acid is critical. Chiral HPLC is the most common method for separating and quantifying enantiomers.[17][18]
Experimental Protocol:
-
Column Selection: A chiral stationary phase (CSP) is required. For amino acids, common choices include teicoplanin-based (e.g., Astec CHIROBIOTIC T), Pirkle-type, or cyclodextrin-based columns.[19][20][21][22][23][24]
-
Method Development: The mobile phase, typically a mixture of organic solvents with additives, is optimized to achieve baseline separation of the (S) and (R) enantiomers.
-
Analysis: The sample is injected, and the chromatogram is recorded. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers.
Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.
X-ray Crystallography: The Definitive Stereochemical Assignment
Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[25][26][27]
Experimental Protocol:
-
Crystallization: This is often the most challenging step and involves growing a single, high-quality crystal of the compound.[28][29][30][31][32] This can be achieved through various techniques such as slow evaporation or vapor diffusion from a supersaturated solution. Amino acids can be effective additives in protein crystallization, and similar principles can be applied to crystallize the amino acid itself.[33]
-
Data Collection: The crystal is mounted in an X-ray diffractometer, and diffraction data are collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, into which the molecular structure is fitted and refined.[34] The final model provides precise bond lengths, bond angles, and the absolute configuration at the chiral center.
Conclusion: A Holistic Approach to Structural Verification
The comprehensive structural analysis of (S)-2-amino-8-nonenoic acid necessitates the integration of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of the molecule's connectivity. Mass spectrometry confirms the molecular weight and elemental composition. Chiral HPLC is essential for quantifying its enantiomeric purity. Finally, X-ray crystallography offers the ultimate confirmation of its absolute stereochemistry. By employing this suite of techniques, researchers can have the utmost confidence in the structural integrity of their material, a critical prerequisite for its successful application in drug discovery and development.
References
- 1. people.bu.edu [people.bu.edu]
- 2. users.cs.duke.edu [users.cs.duke.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 9. kpwulab.com [kpwulab.com]
- 10. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 16. 2-Amino-8-nonenoic acid | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chiraltech.com [chiraltech.com]
- 21. tandfonline.com [tandfonline.com]
- 22. scas.co.jp [scas.co.jp]
- 23. agilent.com [agilent.com]
- 24. phx.phenomenex.com [phx.phenomenex.com]
- 25. bibliotekanauki.pl [bibliotekanauki.pl]
- 26. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]
- 27. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 28. cardiff.ac.uk [cardiff.ac.uk]
- 29. Growing crystals from protein – scienceinschool.org [scienceinschool.org]
- 30. gea.com [gea.com]
- 31. bitesizebio.com [bitesizebio.com]
- 32. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Amino-8-nonenoic acid
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-8-nonenoic Acid
Authored by a Senior Application Scientist
Foreword: this compound is a non-proteinogenic amino acid that presents a unique combination of functional groups: a primary amine, a carboxylic acid, and a terminal alkene. This structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel peptide analogues, constrained peptides, and other bioactive molecules. Its bifunctionality allows for orthogonal chemical modifications, providing a versatile scaffold for drug discovery and materials science. This guide provides a comprehensive overview of its core properties, synthesis, and analysis, grounded in established scientific principles and methodologies.
Molecular Identity and Structure
This compound is systematically named 2-aminonon-8-enoic acid.[1] Its structure consists of a nine-carbon chain with an amino group at the alpha-position (C2) and a double bond at the terminal position (C8-C9). The presence of a chiral center at C2 means the molecule exists as two enantiomers, (S)-2-amino-8-nonenoic acid and (R)-2-amino-8-nonenoic acid.
| Identifier | Value | Source |
| IUPAC Name | 2-aminonon-8-enoic acid | PubChem[1] |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 171.24 g/mol | PubChem[1] |
| CAS Number | 1222561-61-6 | Sigma-Aldrich[2] |
| Canonical SMILES | C=CCCCCCC(C(=O)O)N | PubChem[1] |
| InChI Key | LKMSSWRWDBZUFC-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
Comprehensive experimental data for the free form of this compound is not extensively documented in publicly available literature. However, key properties can be computed or inferred from its structure and data on analogous compounds.
Computed Properties
Computational models provide valuable estimates for several physicochemical parameters.
| Property | Computed Value | Source |
| XLogP3 | -0.4 | PubChem[1] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
The negative XLogP3 value suggests that this compound is predominantly hydrophilic, a characteristic feature of amino acids due to the charged amino and carboxyl groups at physiological pH.
Physical State and Solubility
-
Physical State : As a crystalline solid, typical for amino acids. The hydrochloride salt is described as a white solid.[3]
-
Solubility : Expected to be soluble in water and polar protic solvents, with limited solubility in nonpolar organic solvents. The solubility is highly pH-dependent. For comparison, the related fatty acid, 8-nonenoic acid, is soluble in organic solvents like chloroform and acetone.
Thermal Properties
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its three primary functional groups:
-
Amino Group (-NH₂) : Acts as a nucleophile and a base. It readily undergoes reactions typical of primary amines, such as N-acylation (e.g., Boc protection), alkylation, and formation of Schiff bases.
-
Carboxylic Acid Group (-COOH) : Exhibits acidic properties and can be converted into esters, amides, or acid chlorides. It is the site for peptide bond formation.
-
Terminal Alkene (C=C) : The double bond can participate in various electrophilic addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation) and metathesis reactions, allowing for chain extension or cyclization.
The presence of both the amino acid moiety and the terminal alkene allows for orthogonal derivatization, a highly desirable feature in the synthesis of complex molecules and peptidomimetics.
Synthesis Pathway
A practical and highly enantioselective synthesis for (S)-2-Amino-8-nonenoic acid has been developed, which is crucial for its application in stereospecific drug design. The process avoids the isolation of intermediates, making it efficient for larger-scale preparation.[3]
Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid
The synthesis begins with 7-bromohept-1-ene and proceeds through two key steps without intermediate isolation:
-
Grignard Reaction : Formation of a Grignard reagent from 7-bromohept-1-ene, followed by addition to diethyl oxalate to generate an α-keto acid substrate.
-
Enzymatic Reductive Amination : The crude α-keto acid is subjected to a highly enantioselective reductive amination using leucine dehydrogenase and glucose dehydrogenase as catalysts. This step sets the crucial stereochemistry at the C2 position.
-
Boc Protection : The resulting amino acid is directly protected with a tert-butyloxycarbonyl (Boc) group under Schotten-Baumann conditions to yield the final product in a 60% overall yield and >99.9% enantiomeric excess.[3]
Caption: Asymmetric synthesis workflow.
Deprotection
The Boc-protected amino acid can be easily deprotected to yield the free amino acid or its salt. For instance, treatment with 4 N HCl in dioxane provides the (S)-2-Amino-8-nonenoic acid hydrochloride salt.[3]
Analytical Methodologies
The characterization and quantification of this compound require robust analytical techniques capable of separating it from other components and confirming its identity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR is a primary tool for structural confirmation. The ¹H NMR spectrum for the HCl salt of (S)-2-Amino-8-nonenoic acid shows characteristic signals: a multiplet around 5.79 ppm for the vinylic proton (-CH=), multiplets around 5.00-4.94 ppm for the terminal vinylic protons (=CH₂), and a multiplet for the alpha-proton (-CH(NH₃⁺)-) around 3.8 ppm.[3] ¹³C NMR would be expected to show signals for the carboxyl carbon (~170-180 ppm), the terminal alkene carbons (~114 and ~139 ppm), and the alpha-carbon (~55-60 ppm).
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) coupled with a mass analyzer is ideal for determining the molecular weight and fragmentation pattern. The expected [M+H]⁺ ion would be at m/z 172.13.
-
Infrared (IR) Spectroscopy : Expected characteristic absorptions include C=O stretching of the carboxylic acid (~1700-1730 cm⁻¹), N-H bending of the amine (~1500-1640 cm⁻¹), O-H stretching (~2500-3300 cm⁻¹), and C=C stretching of the alkene (~1640 cm⁻¹).
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification.[5]
Protocol: Representative HPLC-MS Method for Analysis
This protocol is a standard method for amino acid analysis and can be adapted for this compound.[6]
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in a suitable diluent, such as 0.1 N HCl or the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumentation and Conditions :
-
System : Agilent 1290 Infinity II LC System or equivalent.
-
Column : AdvanceBio AAA, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase A : 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2.
-
Mobile Phase B : Acetonitrile:Methanol:Water (45:45:10, v/v/v).
-
Flow Rate : 1.5 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 1 µL.
-
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 2 0.5 2 13.5 57 13.6 100 15.5 100 15.6 2 | 18.0 | 2 |
-
Detection :
-
Mass Spectrometer : ESI in positive ion mode.
-
Scan Range : m/z 50-500.
-
Targeted Ion Monitoring : Monitor for the [M+H]⁺ ion at m/z 172.13.
-
Rationale for Method Selection : This reversed-phase HPLC method with pre-column derivatization (if needed for UV detection) or direct MS detection provides excellent resolution and sensitivity for amino acids.[7][8] The use of a mass spectrometer as a detector offers high specificity and confirmatory analysis.
Caption: General HPLC-MS analytical workflow.
Safety, Handling, and Storage
Hazard Identification
Based on supplier safety data sheets, this compound and its salts are associated with the following hazards:
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][9]
-
Signal Word : Warning.
-
Pictograms : GHS07 (Exclamation Mark).[2]
Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust, vapor, mist, or gas.
-
Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
Storage
-
Store in a cool, dry place in a tightly sealed container.[2]
-
Recommended storage is often at room temperature.
Conclusion
This compound is a non-canonical amino acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature—comprising an amine, a carboxylic acid, and a terminal alkene—allows for a wide range of chemical modifications. While comprehensive experimental data on its physical properties remains to be fully documented, its chemical reactivity is well-understood based on fundamental organic principles. The development of an efficient, highly enantioselective synthesis has made the chiral forms of this compound accessible for advanced research and development applications. Standard analytical techniques, particularly HPLC-MS, are well-suited for its characterization and quality control. As research into novel peptides and bioactive molecules continues, the utility of specialized amino acids like this compound is poised to grow, making a thorough understanding of its properties essential for the scientific community.
References
- 1. This compound | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1222561-61-6 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-NONENOIC ACID CAS#: 31642-67-8 [m.chemicalbook.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. achmem.com [achmem.com]
Asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid
An In-Depth Technical Guide to the Asymmetric Synthesis of iso-Boc (S)-2-amino-8-nonenoic Acid
Authored by a Senior Application Scientist
Introduction: The Significance of (S)-2-amino-8-nonenoic Acid in Modern Drug Discovery
(S)-2-amino-8-nonenoic acid, a non-proteinogenic α-amino acid, represents a valuable chiral building block in the synthesis of complex pharmaceutical agents and peptidomimetics. Its unique structure, featuring a terminal olefin and a defined stereocenter, allows for diverse downstream modifications, such as olefin metathesis, to construct macrocyclic peptide analogues with constrained conformations. These structural motifs are often key to enhancing biological activity, metabolic stability, and cell permeability of therapeutic peptides. The tert-butyloxycarbonyl (Boc) protected form, specifically iso-Boc-(S)-2-amino-8-nonenoic acid, is particularly useful as it is primed for solid-phase peptide synthesis (SPPS). Given the high demand for enantiomerically pure, unconventional amino acids in drug development, robust and scalable asymmetric synthetic routes are of paramount importance.[1]
This guide provides a comprehensive overview of a highly efficient and practical asymmetric synthesis of iso-Boc-(S)-2-amino-8-nonenoic acid, focusing on an enzymatic approach that offers significant advantages over classical chemical methods. We will delve into the strategic considerations, provide a detailed experimental protocol, and present a critical analysis of the key transformations that ensure high yield and exceptional stereochemical fidelity.
A Comparative Overview of Synthetic Strategies
Historically, the synthesis of enantiomerically enriched α-amino acids has been approached through various methodologies, each with its own set of advantages and limitations.[2] For (S)-2-amino-8-nonenoic acid, several routes have been explored, including:
-
Asymmetric Hydrogenation: This method typically involves the hydrogenation of a dehydroamino acid precursor in the presence of a chiral metal catalyst. While effective, it can require high pressures and specialized catalytic systems.[1][3]
-
Enzymatic Resolution: This technique separates a racemic mixture of the amino acid or a derivative, discarding the unwanted enantiomer. This approach is inherently limited to a maximum theoretical yield of 50%.[3]
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule like L-pyroglutamic acid, the target molecule can be constructed through a series of chemical transformations. However, these routes are often lengthy and may suffer from cumulative yield losses.[3]
-
Chiral Auxiliaries: This strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. The subsequent removal of the auxiliary adds steps to the overall synthesis.[3]
While these methods are viable, they often lack the efficiency, scalability, and cost-effectiveness required for large-scale production. The focus of this guide is a modern approach that circumvents many of these challenges: a one-pot, two-step synthesis featuring a highly enantioselective enzymatic reductive amination.[3]
The Recommended Synthetic Pathway: A One-Pot Chemoenzymatic Approach
A highly practical and scalable synthesis of iso-Boc (S)-2-amino-8-nonenoic acid has been developed that proceeds in a "through-process" without the need for isolation of intermediates.[3] This strategy significantly reduces purification steps, solvent waste, and overall production time. The synthesis hinges on two key transformations: the formation of an α-keto acid via Grignard addition, followed by a highly stereoselective enzymatic reductive amination.
Figure 1: Overall synthetic workflow for iso-Boc (S)-2-amino-8-nonenoic acid.
Part 1: Synthesis of the α-Keto Acid Precursor
The synthesis commences with the preparation of the α-keto acid, which serves as the substrate for the key enzymatic transformation.
-
Rationale: The choice of a Grignard reaction with diethyl oxalate is a classic and efficient method for constructing α-keto esters. 7-bromohept-1-ene is a readily available starting material. The subsequent in-situ saponification of the resulting ester to the corresponding carboxylate salt is crucial. It was discovered that the sodium salt of the α-keto acid has optimal solubility and stability in the aqueous buffer system required for the enzymatic reaction, a critical insight for developing a robust process.[3]
Part 2: Enzymatic Asymmetric Reductive Amination
This step constitutes the core of the asymmetric synthesis, where the stereocenter is installed with near-perfect fidelity.
-
Mechanism and Rationale: The reductive amination is catalyzed by a dual-enzyme system: Leucine Dehydrogenase (LeuDH) and Glucose Dehydrogenase (GDH).[3]
-
Leucine Dehydrogenase (LeuDH): This enzyme catalyzes the key stereoselective reaction. It facilitates the formation of an imine intermediate between the α-keto acid and ammonia, which is then reduced by NADH to the (S)-amino acid. The enzyme's chiral active site ensures that the hydride is delivered to only one face of the imine, resulting in high enantioselectivity.
-
Glucose Dehydrogenase (GDH): The LeuDH-catalyzed reduction consumes one equivalent of the expensive cofactor NADH, converting it to NAD+. To make the process catalytic with respect to the cofactor, GDH is employed to regenerate NADH from NAD+ by oxidizing glucose, a cheap sacrificial substrate. This in-situ cofactor regeneration is a hallmark of efficient and economically viable biocatalytic processes.
-
Figure 2: Dual-enzyme system for asymmetric reductive amination.
Part 3: Boc Protection
Following the enzymatic reaction, the newly formed (S)-2-amino-8-nonenoic acid is protected with a Boc group without isolation.
-
Rationale: The reaction mixture from the enzymatic step is acidified, and the product is extracted into an organic solvent. The addition of di-tert-butyl dicarbonate (Boc₂O) under basic conditions smoothly converts the amino acid into its N-Boc derivative, which is more stable, easier to handle, and ready for use in peptide synthesis. This final step completes the "through-process," yielding the desired product after a single final purification.
Quantitative Data Summary
The efficiency of this chemoenzymatic process is highlighted by the high overall yield and exceptional enantiomeric purity.
| Parameter | Value | Reference |
| Overall Yield | 60% | [3] |
| Enantiomeric Excess (ee) | >99.9% | [3] |
| Starting Material | 7-bromohept-1-ene | [3] |
| Number of Isolations | 1 | [3] |
Detailed Experimental Protocol
This protocol is adapted from the literature and should be performed by trained chemists in a suitable laboratory setting.[3]
Materials:
-
7-bromohept-1-ene
-
Magnesium turnings
-
Diethyl oxalate
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Leucine Dehydrogenase (LeuDH)
-
Glucose Dehydrogenase (GDH)
-
Ammonium chloride (NH₄Cl)
-
D-Glucose
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Isopropyl acetate (i-PrOAc)
Procedure:
-
Grignard Reagent Formation and Reaction:
-
To a flame-dried flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of 7-bromohept-1-ene in anhydrous THF dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the mixture to 0°C.
-
Slowly add a solution of diethyl oxalate in anhydrous THF, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
-
Saponification (In-situ):
-
Cool the reaction mixture to 0°C and slowly quench with an aqueous solution of NaOH.
-
Allow the mixture to warm to room temperature and stir until the saponification is complete (as monitored by TLC or HPLC).
-
-
Enzymatic Reductive Amination (In-situ):
-
To the aqueous layer containing the sodium salt of the α-keto acid, add a buffer solution (e.g., phosphate buffer, pH ~8.0).
-
Add ammonium chloride, D-glucose, NAD⁺, Glucose Dehydrogenase, and Leucine Dehydrogenase.
-
Stir the mixture at room temperature until the conversion of the keto acid to the amino acid is complete (typically 24-48 hours, monitored by HPLC).
-
-
Boc Protection and Isolation:
-
Cool the reaction mixture to 0°C and carefully acidify to pH ~2 with concentrated HCl.
-
Extract the aqueous layer with isopropyl acetate (i-PrOAc).
-
To the combined organic extracts, add an aqueous solution of sodium bicarbonate to adjust the pH to ~9.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir vigorously at room temperature until the protection is complete.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield iso-Boc (S)-2-amino-8-nonenoic acid as a white solid.
-
The described chemoenzymatic, one-pot synthesis of iso-Boc (S)-2-amino-8-nonenoic acid represents a state-of-the-art approach in the field of asymmetric synthesis. The trustworthiness of this protocol is rooted in its self-validating nature. The exceptional enantioselectivity (>99.9% ee) is dictated by the inherent stereochemical control of the leucine dehydrogenase active site, virtually eliminating the possibility of forming the incorrect enantiomer. The dual-enzyme system for cofactor regeneration ensures the reaction proceeds to completion efficiently. By telescoping multiple synthetic steps into a single, continuous process, this method not only provides a high overall yield (60%) but also aligns with the principles of green chemistry by minimizing waste and operational complexity. This makes it an authoritative and highly reliable method for researchers and drug development professionals requiring access to this valuable non-natural amino acid.[3]
References
A Technical Guide to the Spectroscopic Characterization of 2-Amino-8-nonenoic Acid
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid, 2-Amino-8-nonenoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the well-established spectroscopic behavior of its constituent functional groups. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and experimental considerations for acquiring and interpreting this information.
Introduction to this compound
This compound is an unsaturated amino acid with a nine-carbon backbone. Its structure, featuring a terminal double bond and an alpha-amino group, makes it a valuable building block in synthetic chemistry and drug discovery. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for studying its interactions in various chemical and biological systems.
The molecular structure of this compound is presented below.[1] This structure dictates the spectroscopic signatures we expect to observe.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will be characterized by signals corresponding to the vinylic protons of the terminal alkene, the alpha-proton adjacent to the amino and carboxyl groups, and the aliphatic chain protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 (α-H) | ~3.7 | dd | J = ~8, ~5 Hz |
| H-8 (vinylic CH) | 5.7 - 5.9 | ddt | J = ~17, ~10, ~7 Hz |
| H-9a (vinylic CH₂) | ~5.0 | dd | J = ~17, ~1.5 Hz (trans) |
| H-9b (vinylic CH₂) | ~4.9 | dd | J = ~10, ~1.5 Hz (cis) |
| H-7 (allylic CH₂) | ~2.0 | q | J = ~7 Hz |
| H-3 to H-6 (alkyl CH₂) | 1.3 - 1.6 | m | - |
| NH₂ | Variable (broad) | s | - |
| COOH | Variable (broad) | s | - |
Expertise & Experience: The chemical shift of the α-proton (H-2) is influenced by the adjacent electron-withdrawing amino and carboxyl groups. The vinylic protons (H-8, H-9) exhibit characteristic chemical shifts and complex coupling patterns due to geminal, cis, and trans couplings.[2][3][4] The terminal vinylic protons (H-9a and H-9b) are diastereotopic and will have distinct chemical shifts.[3] The allylic protons (H-7) are deshielded by the adjacent double bond.[5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will clearly show the presence of the carboxyl carbon, the two sp² hybridized carbons of the double bond, the α-carbon, and the sp³ hybridized carbons of the alkyl chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~175 |
| C-2 (α-C) | ~55 |
| C-8 (vinylic CH) | ~139 |
| C-9 (vinylic CH₂) | ~114 |
| C-7 (allylic CH₂) | ~33 |
| C-3 to C-6 (alkyl CH₂) | 25 - 35 |
Expertise & Experience: The carboxyl carbon (C-1) will be the most downfield signal.[6] The sp² carbons of the alkene (C-8 and C-9) will appear in the characteristic alkene region of the spectrum.[6][7][8] The α-carbon (C-2) is shifted downfield due to the attached nitrogen and carbonyl group. The remaining aliphatic carbons will appear in the upfield region of the spectrum.[7]
Experimental Protocol: NMR Spectroscopy
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Experimental workflow for NMR analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the solid state, amino acids typically exist as zwitterions, which significantly influences their IR spectra.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium group, the carboxylate group, the C=C double bond, and the C-H bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| N-H (Ammonium) | 3000 - 2800 (broad) | N-H stretch |
| C-H (sp³, alkyl) | 2960 - 2850 | C-H stretch |
| C-H (sp², alkene) | 3080 - 3010 | =C-H stretch |
| C=O (Carboxylate) | ~1600 | Asymmetric COO⁻ stretch |
| N-H (Ammonium) | ~1500 | N-H bend |
| C=C (Alkene) | ~1640 | C=C stretch |
| C-H (Alkene) | ~990 and ~910 | =C-H out-of-plane bend |
| C-O (Carboxylate) | ~1400 | Symmetric COO⁻ stretch |
Expertise & Experience: The broad absorption in the 3000-2800 cm⁻¹ region is a hallmark of the N-H stretching vibration of the ammonium group in a zwitterionic amino acid.[9][10] The strong band around 1600 cm⁻¹ is due to the asymmetric stretching of the carboxylate group, which is also characteristic of the zwitterionic form.[10] The presence of the terminal alkene is confirmed by the C=C stretch around 1640 cm⁻¹ and the distinct out-of-plane C-H bending vibrations around 990 and 910 cm⁻¹.[11][12][13]
Experimental Protocol: IR Spectroscopy
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection diamond ATR accessory.
-
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Spectrum Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectral Data
For a volatile and thermally stable derivative of this compound, electron ionization (EI) could be used. However, for the underivatized amino acid, soft ionization techniques like Electrospray Ionization (ESI) are preferred.
-
Molecular Ion (M⁺) or Pseudomolecular Ion ([M+H]⁺): The molecular weight of this compound is 171.24 g/mol .[1] In ESI-MS, a prominent peak at m/z 172.1 ([M+H]⁺) is expected in positive ion mode.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A fragment ion corresponding to the loss of water from the protonated molecule.
-
Loss of COOH (formic acid): A characteristic fragmentation for amino acids, resulting in a loss of 46 Da.
-
Cleavage of the Alkyl Chain: Fragmentation along the aliphatic chain will produce a series of fragment ions separated by 14 Da (CH₂).
-
Experimental Protocol: Mass Spectrometry
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.
-
LC Separation (Optional but Recommended):
-
Column: A C18 reversed-phase column is suitable for separating the amino acid from potential impurities.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
-
MS Analysis:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Scan Range: m/z 50 - 500.
-
Collision Energy (for MS/MS): Vary the collision energy to induce fragmentation and obtain a tandem mass spectrum.
-
Caption: Logical flow for mass spectrometry analysis.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the comprehensive characterization of this compound. While this guide presents predicted data based on fundamental principles and data from analogous structures, it provides a robust framework for researchers to acquire and interpret experimental data for this and similar unsaturated amino acids. The detailed protocols offer a starting point for method development and validation, ensuring the generation of high-quality, reliable spectroscopic data.
References
- 1. This compound | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. m.youtube.com [m.youtube.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 10. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 2-Nonenoic acid [webbook.nist.gov]
- 13. 2-Nonenoic acid [webbook.nist.gov]
Commercial availability and purity of (S)-2-amino-8-nonenoic acid
An In-depth Technical Guide to the Commercial Availability and Purity of (S)-2-amino-8-nonenoic Acid
Introduction
(S)-2-amino-8-nonenoic acid is a non-proteinogenic α-amino acid characterized by a nine-carbon backbone with a terminal double bond. Its unique structure, combining a chiral amino acid moiety with an alkenyl chain, makes it a valuable building block in medicinal chemistry and drug development. It serves as a key intermediate for synthesizing complex molecules, including peptide mimics, constrained peptides, and other compounds with potential therapeutic applications. The precise stereochemistry at the α-carbon is often crucial for biological activity, making the procurement and verification of the enantiomerically pure (S)-isomer a critical first step for any research or development program.
This guide provides a comprehensive overview of the commercial landscape for (S)-2-amino-8-nonenoic acid, details state-of-the-art methods for its purity assessment, and offers insights into the synthetic considerations that impact quality.
Commercial Availability: Navigating the Supplier Landscape
Procuring (S)-2-amino-8-nonenoic acid requires careful diligence, as off-the-shelf availability can be limited and purity specifications vary significantly among suppliers. While the racemic form and the (R)-enantiomer are listed by several chemical vendors, sourcing the specific (S)-enantiomer with high chemical and enantiomeric purity often necessitates inquiry with specialty suppliers or consideration of custom synthesis.
Below is a summary of representative commercial listings. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and enantiomeric excess before purchase.
| Supplier | Product Name/Form | CAS Number | Stated Purity / Enantiomeric Excess (e.e.) |
| Sigma-Aldrich (via AChemBlock) | 2-Amino-8-nonenoic acid | 1222561-61-6 | 95% (Stereochemistry not specified) |
| Achmem | (2R)-2-Amino-8-nonenoic acid hydrochloride | 2682097-51-2 | >95% (e.e. >97%)[1] |
| Sigma-Aldrich | (2R)-2-Amino-8-nonenoic acid | Not specified | Not specified |
Note: This table is illustrative. Supplier offerings and specifications are subject to change. The CAS number 1222561-61-6 is often associated with the racemic mixture or unspecified stereoisomer.[2]
The sourcing decision process for a chiral intermediate like (S)-2-amino-8-nonenoic acid can be visualized as follows:
Caption: Sourcing decision workflow for (S)-2-amino-8-nonenoic acid.
Synthesis & Impurity Profile: A Look Behind the Label
Understanding the synthetic route is paramount to anticipating potential impurities. While various methods exist, a highly practical and enantioselective synthesis for the Boc-protected form of (S)-2-amino-8-nonenoic acid has been reported, achieving an impressive >99.9% enantiomeric excess (ee).[3][4] This process utilizes an enzymatic reductive amination, which is key to its high stereoselectivity.[3][4]
Key Synthesis Steps:
-
Grignard Addition: Starting from 7-bromohept-1-ene.
-
Enzymatic Reductive Amination: A highly enantioselective step using leucine dehydrogenase and glucose dehydrogenase.[3]
-
Boc Protection: Formation of the iso-Boc carbamate derivative.[4]
Potential Impurities Stemming from Synthesis:
-
(R)-Enantiomer: The most critical impurity. Its presence, even in small amounts, can have significant pharmacological consequences. The choice of a highly stereoselective synthesis is designed to minimize this.
-
Starting Materials: Residual 7-bromohept-1-ene or other precursors.
-
Reagents and Solvents: Trace amounts of reagents from the Grignard, amination, or protection steps.
-
Byproducts: Products from side reactions occurring during the multi-step synthesis.
Given that a practical synthesis yielding >99.9% ee has been developed, it is technically feasible to produce high-purity material.[4] Researchers should favor suppliers who can provide evidence of a robust, stereocontrolled synthetic process.
Purity Analysis and Characterization: A Self-Validating Protocol
A comprehensive analysis is required to confirm the identity, chemical purity, and enantiomeric purity of (S)-2-amino-8-nonenoic acid.
Structural Confirmation and Chemical Purity
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. Both ¹H and ¹³C NMR should be performed to confirm the carbon skeleton and the position of functional groups.
-
¹H NMR: For the HCl salt of (S)-2-amino-8-nonenoic acid, key signals are expected around:
-
5.79 ppm: A multiplet corresponding to the internal vinyl proton (-CH=CH₂).
-
~5.00 ppm: Multiplets for the two terminal vinyl protons (=CH₂).
-
3.8 ppm: A multiplet for the α-proton (-CH(NH₃⁺)-).
-
2.01-1.28 ppm: A series of multiplets for the aliphatic methylene protons.[3]
-
-
¹³C NMR: For the Boc-protected acid, characteristic peaks include:
-
~174 ppm: Carboxylic acid carbon.
-
~156 ppm: Carbamate carbonyl carbon.
-
~139 ppm: Internal vinyl carbon.
-
~115 ppm: Terminal vinyl carbon.
-
~55 ppm: α-carbon.[4]
-
Deviations from these shifts or the presence of unexpected signals can indicate impurities.
2. Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. For the Boc-protected derivative (C₁₄H₂₅NO₄), the expected protonated molecular ion [M+H]⁺ would be at m/z 272.1856.[4] Standard MS can confirm the molecular weight (171.24 g/mol for the free amino acid).[2] The fragmentation pattern in tandem MS (MS/MS) can further validate the structure.[5][6]
Enantiomeric Purity Determination
The gold standard for determining the enantiomeric purity of amino acids is chiral High-Performance Liquid Chromatography (HPLC).[7]
Principle: Chiral HPLC methods enable the separation of enantiomers by creating transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[8] The differential stability of these complexes leads to different retention times for the (S) and (R) enantiomers, allowing for their quantification.
Workflow for Analytical Purity Assessment:
Caption: Comprehensive analytical workflow for purity validation.
Experimental Protocol: Chiral HPLC Analysis
While a specific, validated method for (S)-2-amino-8-nonenoic acid is not publicly available, the following protocol outlines a robust starting point for method development based on established principles for chiral amino acid analysis.[7][9] Direct separation on a Chiral Stationary Phase (CSP) is the preferred approach as it avoids derivatization, which can introduce artifacts.[10]
Objective: To separate and quantify the (S) and (R) enantiomers of this compound.
1. HPLC System and Column:
-
System: A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometric detector.
-
Column: A macrocyclic glycopeptide-based CSP is highly recommended for underivatized amino acids.[10] An Astec CHIROBIOTIC T column, for example, is effective for a wide range of amino acids.[10]
-
Rationale: These phases possess ionic groups and are compatible with aqueous mobile phases, making them ideal for separating zwitterionic compounds like amino acids.[10]
-
2. Sample Preparation:
-
Accurately weigh ~1 mg of the amino acid sample.
-
Dissolve in 1 mL of the mobile phase or a compatible solvent (e.g., water/methanol mixture) to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive. A common starting point is Methanol/Water/Acetic Acid/Ammonium Acetate. The exact ratio must be optimized.
-
Rationale: The organic modifier and additives control retention and selectivity by influencing the hydrogen bonding, ionic, and hydrophobic interactions between the analyte and the CSP.
-
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (for the peptide bond) or Evaporative Light Scattering Detector (ELSD) if UV response is poor. LC-MS provides the highest sensitivity and selectivity.[11]
-
Injection Volume: 5-10 µL.
4. Analysis and Quantification:
-
Inject a certified standard of the racemic mixture to determine the retention times of the (S) and (R) enantiomers.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
-
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
This self-validating system, when performed with a racemic standard for comparison, provides definitive proof of enantiomeric purity.
Handling and Storage
To maintain the integrity of (S)-2-amino-8-nonenoic acid, proper storage is essential. Based on supplier recommendations for analogous compounds, the following conditions are advised:
-
Storage Temperature: Store at room temperature or refrigerated at 4°C for long-term stability.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation at the double bond.
-
Container: Keep in a tightly sealed container to protect from moisture.
Conclusion
(S)-2-amino-8-nonenoic acid is a specialty chemical whose commercial availability as a high-purity enantiomer is not guaranteed from all vendors. Researchers and drug development professionals must adopt a rigorous approach to sourcing and validation. The technical feasibility of producing this compound with >99.9% enantiomeric excess has been demonstrated, setting a high bar for quality.[3][4] A comprehensive analytical strategy, anchored by NMR, MS, and critically, a well-developed chiral HPLC method, is non-negotiable to ensure that the material meets the stringent requirements for its use in scientifically robust and reproducible research.
References
- 1. achmem.com [achmem.com]
- 2. This compound | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Technical Guide to the Conformational Analysis of Peptides Containing Unsaturated Amino Acids
Introduction: The Structural Significance of Unsaturation in Peptides
In the realm of peptide science and drug development, the quest for molecules with enhanced stability, predictable conformations, and potent biological activity is paramount. While the 20 proteinogenic amino acids offer a vast combinatorial space, the introduction of non-canonical amino acids has emerged as a powerful strategy to overcome the limitations of native peptides, such as proteolytic instability and conformational flexibility. Among these, peptides incorporating α,β-unsaturated amino acids, particularly dehydroamino acids (ΔAAs), have garnered significant attention.
The presence of a carbon-carbon double bond in the amino acid backbone introduces profound stereoelectronic constraints that significantly influence local and global peptide conformation. Unlike their saturated counterparts, the planarity of the Cα=Cβ bond in ΔAAs restricts the torsional angles (φ and ψ), thereby reducing the accessible conformational space and predisposing the peptide to adopt well-defined secondary structures such as β-turns and 3₁₀-helices.[1][2][3] This conformational rigidity is not merely a structural curiosity; it is intrinsically linked to the biological activity of numerous natural products, including antimicrobial and anticancer agents.[1][4][5] Furthermore, the unique electronic properties of the double bond can be exploited for further chemical modifications, making these peptides versatile scaffolds in drug design.[4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies for the conformational analysis of peptides containing unsaturated amino acids. We will delve into the synthetic strategies for their preparation, explore the key analytical techniques for structural elucidation, and discuss the synergistic role of computational modeling in rationalizing experimental observations.
I. Synthetic Strategies for Incorporating Unsaturated Amino Acids
The synthesis of peptides containing unsaturated amino acids presents unique challenges compared to standard solid-phase peptide synthesis (SPPS). The primary hurdles lie in the efficient and stereoselective introduction of the dehydroamino acid residue without compromising the integrity of the growing peptide chain. Several strategies have been developed to address these challenges.
The Azlactone-Dipeptide Method
A prevalent approach involves the use of azlactone (oxazolone) dipeptides containing the desired dehydroamino acid.[6] This method is particularly useful for incorporating bulky tetrasubstituted dehydroamino acids like dehydrovaline (ΔVal).[1][6] The synthesis involves the preparation of an N-acyl-dehydroamino acid, which is then cyclized to form the azlactone. This activated intermediate can then be coupled to the N-terminus of a resin-bound peptide.[6]
Causality Behind Experimental Choice: The azlactone's high reactivity facilitates the coupling of sterically hindered dehydroamino acids, which can be sluggish under standard coupling conditions. However, this method often requires the solution-phase preparation of the azlactone dipeptide, which can be cumbersome to integrate into a fully automated SPPS workflow.[7]
Post-Translational Modification Strategies
An alternative and often more streamlined approach involves the generation of the unsaturated residue after the precursor amino acid has been incorporated into the peptide chain.[7] This typically involves the dehydration of a β-hydroxyamino acid, such as threonine or serine, that is already part of the peptide sequence.
Protocol for Dehydration of a Threonine-Containing Peptide:
-
Peptide Synthesis: Synthesize the peptide containing the threonine residue using standard Fmoc-based SPPS.
-
Dehydration Cocktail: Prepare a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and copper(I) chloride (CuCl) in an appropriate organic solvent (e.g., dichloromethane/dimethylformamide mixture).
-
On-Resin Dehydration: Swell the peptide-bound resin in the solvent and add the EDC/CuCl solution. The reaction is typically stirred at room temperature for several hours.
-
Washing: Thoroughly wash the resin with the reaction solvent, followed by methanol and dichloromethane, to remove excess reagents.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the resulting dehydropeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Self-Validating System: The success of the dehydration can be monitored by mass spectrometry, where a mass loss of 18 Da (corresponding to the loss of a water molecule) is expected. The stereochemistry of the resulting double bond (Z or E isomer) can be determined by nuclear magnetic resonance (NMR) spectroscopy.
Proline-Catalyzed Aldol Condensation
A more recent and versatile method involves the proline-catalyzed aldol condensation of a glycine Schiff base with various aldehydes to generate α,β-dehydroamino esters.[8] This approach offers a general route to a wide range of dehydroamino acids with good control over the Z/E selectivity.[8] The resulting dehydroamino ester can then be incorporated into peptides at either the C- or N-terminus.[8]
II. Spectroscopic Techniques for Conformational Elucidation
A multi-pronged analytical approach is essential for a comprehensive understanding of the three-dimensional structure of peptides containing unsaturated amino acids. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the solution-state conformation of peptides.[9][10] It provides detailed information on bond connectivities, through-space proximities of atoms, and dihedral angle constraints.
Key NMR Experiments and Their Interpretations:
| NMR Experiment | Information Gained | Relevance to Unsaturated Peptides |
| 1D ¹H NMR | Chemical shifts of protons. | The chemical shift of the Cβ-H proton in dehydroamino acids is highly indicative of the double bond's stereochemistry (Z or E). |
| 2D COSY (Correlation Spectroscopy) | J-coupling between protons on adjacent carbons. | Establishes the spin systems of individual amino acid residues. |
| 2D TOCSY (Total Correlation Spectroscopy) | J-coupling between all protons within a spin system. | Facilitates the assignment of all protons belonging to a specific amino acid residue.[11][12] |
| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space proximity of protons (< 5 Å). | Provides crucial distance restraints for structure calculation. The presence of N(i)H-N(i+1)H cross-peaks is indicative of helical structures like the 3₁₀-helix.[2][13] |
| Variable Temperature Experiments | Temperature coefficient of amide proton chemical shifts. | Small temperature coefficients suggest that the amide proton is involved in an intramolecular hydrogen bond, a hallmark of stable secondary structures.[13] |
Experimental Workflow for NMR-Based Structure Determination:
Caption: Workflow for determining peptide conformation using NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[14][15] It is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[14]
Characteristic CD Spectra for Different Secondary Structures:
| Secondary Structure | Characteristic CD Signals |
| α-helix | Strong positive band around 192 nm and two negative bands at ~208 nm and ~222 nm. |
| β-sheet | Negative band around 218 nm and a positive band around 195 nm. |
| β-turn | Varies depending on the type of turn, but often shows a negative band around 205 nm and a weak positive band around 225 nm.[16] |
| Random Coil | Strong negative band around 200 nm. |
Causality Behind Experimental Choice: CD is particularly useful for screening a large number of conditions (e.g., different solvents, temperatures, pH) to quickly assess their impact on the peptide's conformation. For peptides containing aromatic dehydroamino acids, such as dehydrophenylalanine (ΔPhe), exciton coupling between the aromatic side chains can give rise to strong, characteristic CD signals that are highly sensitive to the helical arrangement of the peptide backbone.[2]
X-ray Crystallography
X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[17][18] While it is a "gold standard" for structural determination, it requires the growth of high-quality single crystals, which can be a significant bottleneck.
Experimental Workflow for X-ray Crystallography:
Caption: General workflow for peptide structure determination by X-ray crystallography.
Self-Validating System: The quality of a crystal structure is assessed by several parameters, including the R-factor and R-free, which measure the agreement between the crystallographic model and the experimental diffraction data. A low R-factor indicates a good fit. The final model is also checked for stereochemical soundness (e.g., bond lengths, bond angles).
III. Computational Modeling: The In Silico Complement
Computational methods are indispensable for complementing experimental data and providing a deeper understanding of the conformational landscape of peptides containing unsaturated amino acids.[19][20]
Molecular Mechanics and Molecular Dynamics (MD) Simulations
MD simulations use classical mechanics to model the motions of atoms in a molecule over time.[21] By simulating the peptide in a virtual solvent box, MD can explore the accessible conformations and identify the most stable structures.
Causality Behind Experimental Choice: MD simulations are particularly useful for understanding the dynamic behavior of peptides, which is often difficult to capture with static experimental methods.[21] For peptides with unsaturated residues, specialized force field parameters may be required to accurately model the geometry and electronic properties of the double bond.
Quantum Mechanics (QM) Calculations
QM calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules.[22] They are often used to calculate the relative energies of different conformers identified by experimental or molecular mechanics methods. A combined QM/MM (Quantum Mechanics/Molecular Mechanics) approach can be used to model larger systems, where the unsaturated residue is treated with QM and the rest of the peptide with MM.[22]
Logical Relationship between Experimental and Computational Methods:
Caption: The synergistic relationship between experimental and computational approaches.
IV. Biological Activity and Structure-Activity Relationships
The constrained conformations induced by unsaturated amino acids are often directly responsible for the biological activity of the host peptide.[1][5] For example, the rigid β-turn or helical structures can mimic the bioactive conformation of a native peptide, leading to enhanced receptor binding affinity. Furthermore, the presence of the dehydroamino acid can confer resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life.[1]
By combining the conformational data from the techniques described above, researchers can establish robust structure-activity relationships (SAR). This knowledge is critical for the rational design of novel peptide-based therapeutics with improved potency, selectivity, and pharmacokinetic properties.[23][24]
V. Conclusion
The incorporation of unsaturated amino acids is a powerful tool for peptide chemists and drug developers seeking to create conformationally constrained and biologically active molecules. A thorough understanding of their three-dimensional structure is essential for unlocking their full therapeutic potential. The integrated application of advanced synthetic methods, high-resolution spectroscopic techniques, and sophisticated computational modeling, as outlined in this guide, provides a robust framework for the comprehensive conformational analysis of these promising molecules. This multi-faceted approach not only illuminates the intricate relationship between structure and function but also paves the way for the design of next-generation peptide therapeutics.
References
- 1. "Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptide" by Diego A. Moya [scholarsarchive.byu.edu]
- 2. A helical arrangement of beta-substituents of dehydropeptides: synthesis and conformational study of sequential nona- and dodecapeptides possessing (Z)-beta-(1-naphthyl)dehydroalanine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2016090305A1 - Solid-phase synthesis of peptides containing bulky dehydroamino acids - Google Patents [patents.google.com]
- 7. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 14. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. epochjournals.com [epochjournals.com]
- 20. Frontiers | Towards rational computational peptide design [frontiersin.org]
- 21. Computational Design of Peptides for Biomaterials Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Strategic Role of 2-Amino-8-nonenoic Acid in the Architecture of Potent HCV NS3/4A Protease Inhibitors
Abstract
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, with the NS3/4A serine protease being a cornerstone target. A pivotal innovation in this field was the transition from linear peptidomimetic inhibitors to macrocyclic analogues, which offered superior potency and pharmacokinetic profiles. This technical guide delves into the critical role of a specific, non-natural amino acid, 2-amino-8-nonenoic acid , as an indispensable building block in the synthesis of market-leading macrocyclic HCV inhibitors. We will explore its structural significance in conferring conformational rigidity, detail the practical, large-scale synthesis of this key component, and illustrate its incorporation into advanced therapeutic agents through a workflow culminating in ring-closing metathesis. This document serves as a comprehensive resource for researchers and professionals in drug development, elucidating the causality behind the selection and application of this unique molecular scaffold.
The HCV NS3/4A Protease: A Validated Therapeutic Target
Hepatitis C virus, a member of the Flaviviridae family, encodes its genetic information in a single positive-strand RNA that is translated into a large polyprotein of approximately 3,000 amino acids.[1] This polyprotein must be cleaved by both host and viral proteases to release functional structural and non-structural (NS) proteins essential for viral replication and assembly.[1]
The NS3/4A serine protease is a heterodimeric complex responsible for four of these critical cleavages, making it absolutely essential for the viral life cycle.[2] The active site of the protease is relatively shallow and solvent-exposed, presenting a significant challenge for the design of small-molecule inhibitors.[1] Early inhibitors were linear peptides based on the substrate sequence, but they suffered from poor bioavailability and rapid metabolic breakdown. This led to the development of peptidomimetic macrocycles, a class of drugs that would come to dominate the therapeutic landscape.[3][4]
Caption: Processing of the HCV polyprotein by host and viral proteases.
The Macrocyclic Advantage: Role of this compound
The innovation that unlocked the potential of NS3/4A inhibitors was the introduction of a macrocyclic constraint. This was achieved by designing a linear peptide precursor containing two reactive handles that could be chemically linked. This compound emerged as an ideal building block for this purpose.
Structural and Mechanistic Significance
This unnatural amino acid serves as a P2-P4 or P1-P3 linker in peptidomimetic inhibitors.[5][6] Its key features are:
-
An α-amino acid core: This allows for standard solid-phase or solution-phase peptide coupling to assemble the linear precursor.
-
A seven-carbon aliphatic chain: This specific length has been optimized through structure-activity relationship (SAR) studies to provide the ideal geometry and size for the macrocycle, enabling it to adopt a low-energy, bioactive conformation that fits snugly into the protease active site.[7]
-
A terminal olefin (double bond): This is the critical reactive handle. It serves as a substrate for Ring-Closing Metathesis (RCM) , a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes (e.g., Grubbs or Zhan catalysts).[6] This reaction efficiently forms the macrocyclic ring structure.
By cyclizing the inhibitor, the molecule's conformational flexibility is significantly reduced. This pre-organization into a bioactive shape minimizes the entropic penalty upon binding to the target, leading to a dramatic increase in potency. Furthermore, the macrocyclic structure often enhances metabolic stability and improves pharmacokinetic properties.
Caption: Role of this compound in macrocyclization via RCM.
Synthesis Protocol: (S)-2-Amino-8-nonenoic Acid
A practical, scalable synthesis is paramount for any building block intended for pharmaceutical manufacturing. An efficient method for producing the desired (S)-enantiomer of this compound involves a key enzymatic resolution step, which provides excellent stereochemical control.[8]
Rationale for the Enzymatic Approach
Chemical methods for asymmetric synthesis can be complex and expensive to scale. Kinetic resolution using an enzyme like Acylase I offers a robust alternative. The enzyme selectively hydrolyzes the N-acetyl group from the L-amino acid (the (S)-enantiomer) in a racemic mixture, leaving the D-amino acid untouched. This difference in reactivity allows for easy separation of the desired product. The undesired (R)-enantiomer can often be racemized and recycled, improving the overall process economy.[8]
Step-by-Step Methodology
This protocol is adapted from the pilot-plant scale synthesis described by Cherney et al. in Organic Process Research & Development.[8]
Step 1: Synthesis of Racemic N-Acetyl-2-amino-8-nonenoic acid
-
Starting Material: 8-nonenoic acid (can be prepared from 8-bromo-1-octene via a Grignard reaction with CO2).[7]
-
Bromination: The α-position of 8-nonenoic acid is brominated using standard methods (e.g., Hell-Volhard-Zelinsky reaction).
-
Amination: The resulting α-bromo acid is treated with ammonia to yield racemic this compound.
-
Acetylation: The racemic amino acid is acetylated using acetic anhydride to produce racemic N-acetyl-2-amino-8-nonenoic acid.
Step 2: Kinetic Resolution with Acylase I
-
Slurry Preparation: Prepare a slurry of racemic N-acetyl-2-amino-8-nonenoic acid (e.g., 670 g, 3.14 mol) in water (e.g., 7.0 L).
-
Solubilization and pH Adjustment: Add sodium hydroxide to form a solution and a catalytic amount of CoCl₂·6H₂O (an acylase cofactor). Adjust the pH to ~7.8.[8]
-
Enzymatic Reaction: Heat the solution to 38.5 °C and add Acylase I (e.g., 0.7 g). Stir at this temperature for approximately 7 hours, monitoring for the completion of the hydrolysis of the (S)-enantiomer.
-
Product Isolation: Cool the reaction mixture. The desired (S)-2-amino-8-nonenoic acid is now in solution as its sodium salt, while the unreacted (R)-N-acetyl-2-amino-8-nonenoic acid may precipitate and can be filtered off.
-
Purification: The filtrate containing the desired product is then purified, typically through ion-exchange chromatography or crystallization, to yield (S)-2-amino-8-nonenoic acid with >99% enantiomeric excess (ee).
Step 3: Protection for Peptide Synthesis
-
N-Protection: Before incorporation into a peptide chain, the free amine of (S)-2-amino-8-nonenoic acid is protected, commonly with a Boc (tert-butyloxycarbonyl) or, in the case of BILN 2061, a Cpc (cyclopentyloxycarbonyl) group.[8] This prevents unwanted side reactions during subsequent peptide coupling steps.
Case Studies: Clinically Approved HCV Inhibitors
The utility of this compound is best demonstrated by its presence in several FDA-approved drugs for Hepatitis C.
Simeprevir (Olysio/Sovriad)
Simeprevir is a P1-P3 macrocyclic inhibitor.[7] Its synthesis involves the coupling of several key building blocks, including a P2 quinoline moiety and a P1 vinyl-ACCA (1-amino-2-vinylcyclopropanecarboxylic acid) derivative. The macrocycle is formed via RCM between the terminal olefin of the this compound derivative at P3 and the vinyl group at P1.[7][9]
Grazoprevir (Part of Zepatier)
Grazoprevir is a highly potent, pan-genotypic P2-P4 macrocyclic inhibitor.[6] In this architecture, the this compound derivative links the P2 quinoxaline unit to the P4 portion of the molecule. The macrocyclization again proceeds via RCM. The unique binding mode of Grazoprevir, facilitated by its rigid macrocyclic structure, allows it to avoid key resistance-associated residues in the protease active site, giving it an excellent resistance profile.[6]
Comparative Potency Data
The following table summarizes the in vitro potency of these inhibitors, highlighting their efficacy which is, in large part, enabled by the macrocyclic scaffold built from this compound.
| Inhibitor | Target | Genotype 1a (EC₅₀, nM) | Genotype 1b (EC₅₀, nM) | Key Resistance Variants (Fold Change) |
| Simeprevir | NS3/4A Protease | 7.7 | 13.5 | Q80K (8-11 fold) |
| Grazoprevir | NS3/4A Protease | 0.4 | 0.2 | R155K (2-4 fold), D168A (3-6 fold) |
Data compiled from publicly available literature and prescribing information. EC₅₀ values represent the concentration for 50% effective inhibition in replicon assays.
Conclusion
This compound is more than just a passive linker; it is a strategic building block that was fundamental to the design of a generation of highly successful HCV NS3/4A protease inhibitors. Its unique combination of a standard amino acid backbone, an optimized-length aliphatic chain, and a terminal olefin for efficient ring-closing metathesis provided the ideal solution to the challenges of inhibiting the shallow active site of the HCV protease. The resulting macrocyclic structures exhibit pre-organized, rigid conformations that lead to exceptional potency and improved drug-like properties. The robust and scalable enzymatic synthesis of its (S)-enantiomer further cemented its role as a cornerstone in the synthesis of life-saving antiviral therapies. The story of this compound is a testament to the power of rational drug design and the critical role of specialized chemical building blocks in modern medicinal chemistry.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Proteases in the Management of Hepatitis C Virus | Semantic Scholar [semanticscholar.org]
- 4. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Incorporation of 2-Amino-8-nonenoic Acid in Solid-Phase Peptide Synthesis (SPPS)
Introduction: Expanding the Chemical Toolbox of Peptides
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics.[1][2][3] These modifications can enhance proteolytic stability, improve receptor binding affinity and selectivity, and introduce novel functionalities.[1][3] 2-Amino-8-nonenoic acid, a non-canonical amino acid characterized by a C9 aliphatic chain with a terminal double bond, offers a unique scaffold for peptide modification. The terminal alkene serves as a versatile chemical handle for post-synthetic modifications, such as cross-linking, cyclization, or the attachment of reporter molecules and drug conjugates. This application note provides a comprehensive guide for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Core Principles and Strategic Considerations
The successful incorporation of this compound via SPPS follows the fundamental principles of iterative deprotection, coupling, and washing steps.[1] However, the specific characteristics of this long-chain, aliphatic amino acid necessitate careful consideration of several factors to ensure high coupling efficiency and prevent side reactions.
1. Protecting Group Strategy: The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection scheme is well-suited for this application.[4][5][6] The α-amino group of this compound is protected with the base-labile Fmoc group, which is removed at each cycle of the synthesis.[4][7] The side chains of other amino acids in the sequence are protected with acid-labile groups (e.g., tBu, Trt, Pbf), which are removed during the final cleavage from the solid support.[5][7] The terminal alkene in this compound is generally stable under standard SPPS conditions and does not require a protecting group.
2. Coupling Reagent Selection: The formation of the amide bond is a critical step in peptide synthesis.[8] Due to the potential for steric hindrance from the long aliphatic side chain of this compound, the choice of coupling reagent is crucial for achieving high reaction yields. While standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can be used, more efficient uronium/aminium or phosphonium salt-based reagents are recommended, especially for challenging couplings.[9][10][11] Reagents such as HBTU, HATU, HCTU, and PyBOP are known for their high coupling efficiency and ability to overcome steric challenges.[8][10][11] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® can further enhance coupling efficiency and suppress racemization.[10]
3. Solid Support and Linker: The choice of solid support (resin) and linker depends on the desired C-terminal functionality of the final peptide (acid or amide).[12][13] For C-terminal amides, Rink Amide or Sieber amide resins are commonly used.[14] For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride (2-CTC) or Wang resins are appropriate choices.[13][14] The loading capacity of the resin should be considered to minimize potential aggregation issues, particularly with longer or more hydrophobic sequences.[15]
Experimental Protocols
PART A: Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| Fmoc-2-amino-8-nonenoic acid | Peptide Synthesis Grade | Commercially Available | Unnatural amino acid building block |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Standard Supplier | Solid support for C-terminal amide |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Primary solvent for SPPS |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Solvent for resin swelling and washing |
| Piperidine | Reagent Grade | Standard Supplier | Fmoc deprotection |
| HATU | Peptide Synthesis Grade | Standard Supplier | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger for cleavage |
| Water | Deionized | In-house | Scavenger for cleavage |
| Diethyl ether | ACS Grade | Standard Supplier | Peptide precipitation |
| Acetic Anhydride | Reagent Grade | Standard Supplier | Capping reagent (optional) |
| Pyridine | Reagent Grade | Standard Supplier | Base for capping (optional) |
PART B: Step-by-Step Synthesis Protocol
This protocol outlines the manual synthesis of a model peptide containing this compound on a 0.1 mmol scale using Rink Amide resin.
1. Resin Preparation and Swelling:
-
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a suitable SPPS reaction vessel.[14]
-
Add 5 mL of DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[14]
-
Drain the DMF from the reaction vessel.
2. Initial Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[14][16]
-
Agitate the mixture for 3 minutes, then drain the solution.[16]
-
Add another 5 mL of 20% piperidine in DMF and agitate for 20 minutes.[17]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).[16]
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive result (deep blue beads) indicates successful deprotection.
3. Coupling of Fmoc-2-Amino-8-nonenoic acid:
-
In a separate vial, dissolve Fmoc-2-amino-8-nonenoic acid (3 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in 2 mL of DMF.
-
Add DIPEA (6 eq, 0.6 mmol) to the amino acid/coupling reagent solution and vortex briefly. The solution should change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a successful coupling.
4. Capping (Optional but Recommended):
-
If the Kaiser test is positive after coupling, it indicates the presence of unreacted amino groups. These should be capped to prevent the formation of deletion sequences.
-
Prepare a capping solution of acetic anhydride/pyridine/DMF (1:2:3 v/v/v).
-
Add 5 mL of the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
5. Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
7. Cleavage and Deprotection:
-
Wash the peptide-resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 2 hours.[16]
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approximately 5 mL per 100 mg of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[1][16]
8. Peptide Precipitation, Purification, and Characterization:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[1]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL conical tube containing cold diethyl ether (approximately 40 mL).[1]
-
Centrifuge the mixture to pellet the crude peptide and decant the ether.[1]
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.[1]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[18][19]
Visualization of the Workflow
Caption: General workflow for the solid-phase peptide synthesis of a peptide containing this compound.
Troubleshooting and Optimization
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the long aliphatic chain. | - Increase coupling time to 4 hours. - Perform a double coupling (repeat the coupling step). - Use a more potent coupling reagent like HATU or HCTU.[8][10] |
| Peptide Aggregation | Formation of inter- or intra-chain hydrogen bonds, especially in hydrophobic sequences.[15][20] | - Use a lower-loaded resin. - Incorporate "difficult sequence" protocols, such as using chaotropic salts (e.g., LiCl) in the coupling mixture. |
| Low Yield of Crude Peptide | Incomplete deprotection or coupling at multiple steps. | - Ensure fresh piperidine solution for deprotection. - Optimize coupling conditions for each amino acid. |
| Side Reactions during Cleavage | Reaction of the terminal alkene with carbocations generated during cleavage. | - Ensure an adequate amount of scavengers (e.g., TIS) in the cleavage cocktail. |
Conclusion
The incorporation of this compound into peptides via Fmoc-SPPS is a straightforward process that can be achieved with high efficiency by following the protocols outlined in this application note. The key to success lies in the careful selection of coupling reagents to overcome potential steric hindrance and the implementation of robust washing and, if necessary, capping steps. The terminal alkene functionality of this unnatural amino acid provides a valuable tool for the post-synthetic modification of peptides, opening up new avenues for the development of novel peptide-based therapeutics and research tools.[21][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. Analytical methods and Quality Control for peptide products [biosynth.com]
- 19. almacgroup.com [almacgroup.com]
- 20. researchgate.net [researchgate.net]
- 21. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 22. Peptide Therapeutics 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Peptide Multimerization as Leads for Therapeutic Development [mdpi.com]
Application Notes and Protocols: Protecting Group Strategies for 2-Amino-8-nonenoic Acid in Peptide Synthesis
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. 2-Amino-8-nonenoic acid (Anc) is a particularly valuable building block as its terminal alkene functionality serves as a versatile chemical handle for post-synthetic modifications. These modifications can include peptide stapling, click chemistry, lipidation, or conjugation to other molecules, significantly expanding the functional repertoire of the resulting peptide.[1]
However, the successful integration of Anc into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires a carefully considered protecting group strategy.[2] This involves the temporary masking of the α-amino group to prevent uncontrolled polymerization and ensuring the stability of the terminal alkene throughout the synthesis cycles.[1]
This guide provides a detailed analysis of protecting group strategies for this compound, focusing on the two predominant methodologies in SPPS: Fmoc/tBu and Boc/Bzl. We will explore the causality behind experimental choices, provide validated, step-by-step protocols for the synthesis of protected Anc derivatives, and their incorporation into peptides.
The Core Challenge: Orthogonal Protection
Modern peptide synthesis relies on the principle of orthogonal protection , a strategy that allows for the selective removal of one type of protecting group in the presence of others by using distinct chemical mechanisms.[3][4] For a typical amino acid in SPPS, this means:
-
A temporary protecting group for the α-amino group, which is removed at the beginning of each coupling cycle.
-
Permanent protecting groups for reactive side chains, which remain intact throughout the synthesis and are only removed during the final cleavage step.[5]
The choice of the α-amino protecting group dictates the entire synthetic strategy, including the chemistry used for side-chain protection and cleavage from the solid support.[6]
Caption: Functional groups of this compound requiring strategic consideration in SPPS.
α-Amino Group Protection: Fmoc vs. Boc Strategy
The two most common orthogonal schemes in SPPS are the Fmoc/tBu and Boc/Bzl strategies.[2] The selection between them is the first critical decision point for incorporating this compound.
The Fmoc/tBu Strategy
This is currently the most widely used approach in SPPS.[7]
-
α-Amino Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[8]
-
Side-Chain Protection: Acid-labile groups, typically based on tert-butyl (tBu).[2]
-
Deprotection Orthogonality: The Fmoc group is removed with a mild base (e.g., 20% piperidine in DMF), while the tBu-based side-chain protecting groups and the resin linkage are cleaved simultaneously with a strong acid (e.g., Trifluoroacetic acid - TFA).[2][9]
The Boc/Bzl Strategy
This was the original strategy developed for SPPS.
-
α-Amino Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.[9]
-
Side-Chain Protection: Groups that require a very strong acid for removal, such as benzyl (Bzl) ethers.[5]
-
Deprotection Scheme: This is considered a "quasi-orthogonal" system. The Boc group is removed with a moderate acid (TFA), while the Bzl-based groups are removed with a much stronger, hazardous acid like anhydrous hydrogen fluoride (HF).[6][9]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale for this compound |
| α-Amino Deprotection | 20% Piperidine in DMF (mild base)[10][11][12] | 50% TFA in DCM (moderate acid)[10] | The mild basic conditions of Fmoc deprotection are completely benign to the terminal alkene. |
| Final Cleavage | 95% TFA Cocktail (strong acid)[6] | Anhydrous HF (very strong acid) | The alkene is stable to TFA. Avoiding hazardous HF is a significant advantage. |
| Orthogonality | Fully Orthogonal[2][4] | Quasi-Orthogonal[9] | True orthogonality provides greater flexibility and cleaner synthesis. |
| Compatibility | Compatible with most modified peptides | Less suitable for acid-sensitive modifications[2] | The Fmoc strategy is generally preferred for incorporating unnatural amino acids. |
Strategy for the Terminal Alkene Functionality
A key advantage of this compound is that its terminal alkene is generally considered a "spectator" functional group during standard Fmoc-SPPS. It is not sufficiently nucleophilic or reactive to interfere with the primary reactions of peptide synthesis.
Assessment of Alkene Stability in Fmoc-SPPS:
| SPPS Step | Reagent(s) | Alkene Compatibility | Justification |
| Fmoc Deprotection | 20% Piperidine in DMF | High | The alkene is stable to mild bases.[13] |
| Amino Acid Coupling | HBTU, HATU, DIC, HOBt, DIPEA | High | Standard coupling activators and bases do not react with isolated double bonds. |
| Final Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | High | While strong acids can protonate alkenes, the terminal, unactivated double bond is relatively stable. The inclusion of a scavenger like triisopropylsilane (TIS) is crucial to quench any potential carbocations that could otherwise lead to alkylation side products. |
Therefore, the most efficient and logical strategy is not to protect the terminal alkene . This simplifies the synthesis of the monomer and avoids additional synthetic steps for protection and deprotection, which would inevitably lower the overall yield.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-2-amino-8-nonenoic acid-OH
This protocol details the protection of the α-amino group of L-2-amino-8-nonenoic acid with the Fmoc group using Fmoc-OSu under Schotten-Baumann conditions.[8][13]
Caption: Workflow for the synthesis of Fmoc-protected this compound.
Materials:
-
L-2-amino-8-nonenoic acid (1.0 eq)
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 eq)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-2-amino-8-nonenoic acid (1.0 eq) in 10% aqueous Na₂CO₃ solution. Stir until fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at 0 °C over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight.
-
Workup - Wash: Transfer the reaction mixture to a separatory funnel. Wash the mixture twice with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A white precipitate of the product should form.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash chromatography or recrystallization to yield pure Fmoc-L-2-amino-8-nonenoic acid-OH as a white solid.
Protocol 2: Synthesis of Boc-L-2-amino-8-nonenoic acid-OH
For applications requiring a Boc-protected version, this protocol describes the standard procedure using di-tert-butyl dicarbonate (Boc₂O).[14][15][16]
Materials:
-
L-2-amino-8-nonenoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium Hydroxide (NaOH)
-
tert-Butanol or THF
-
Deionized Water
-
Ethyl Acetate
-
5% Citric Acid Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-2-amino-8-nonenoic acid (1.0 eq) in a 1:1 mixture of water and tert-butanol (or THF). Add 1 M NaOH solution until the pH is ~10-11.
-
Addition of Boc₂O: Add Boc₂O (1.1 eq) to the stirring solution.
-
Reaction: Stir the mixture at room temperature. Maintain the pH between 10 and 11 by periodic addition of 1 M NaOH as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Acidification and Extraction: Cool the remaining aqueous solution to 0 °C and acidify to pH 3 with a 5% citric acid solution. Extract the product three times with ethyl acetate.[17]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude Boc-L-2-amino-8-nonenoic acid-OH.[17]
Protocol 3: Incorporation into a Peptide via Automated Fmoc-SPPS
This protocol outlines a representative cycle for coupling Fmoc-Anc-OH onto a resin-bound peptide chain using an automated peptide synthesizer.[18][19]
Caption: A standard Fmoc-SPPS cycle for incorporation of this compound.
Reagents & Solutions:
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.
-
Washing Solvent: High-purity DMF.
-
Amino Acid Solution: 0.2 M solution of Fmoc-L-2-amino-8-nonenoic acid-OH in DMF.
-
Activator Solution: 0.5 M solution of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.
-
Base Solution: 2 M solution of DIPEA (N,N-Diisopropylethylamine) in NMP.
Cycle Steps:
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine after its own Fmoc deprotection and washing steps.
-
Fmoc Deprotection: Treat the resin with the deprotection solution for a specified time (e.g., 2 x 5 minutes) to remove the N-terminal Fmoc group of the growing peptide chain.[10]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[18]
-
Coupling: Add the Fmoc-L-2-amino-8-nonenoic acid-OH solution, followed by the activator and base solutions. Allow the coupling reaction to proceed for the optimized time (e.g., 30-60 minutes).
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.[2]
-
Completion: The resin now bears the newly added Anc residue with its Fmoc group intact, ready for the next synthesis cycle.
Protocol 4: Final Cleavage from Resin
This protocol describes the final step where the completed peptide is cleaved from the solid support and all side-chain protecting groups are removed.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: Reagent R: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. (Handle TFA with extreme care in a fume hood).
-
Cold Diethyl Ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC.
References
- 1. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 2. biosynth.com [biosynth.com]
- 3. scispace.com [scispace.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
- 19. knowledge.uchicago.edu [knowledge.uchicago.edu]
Application Notes & Protocols: Synthesis of Macrocyclic HCV Protease Inhibitors Utilizing 2-Amino-8-nonenoic Acid
For: Researchers, scientists, and drug development professionals in the field of antiviral therapeutics.
Abstract
The hepatitis C virus (HCV) NS3/NS4A serine protease is a prime target for antiviral drug development.[1][2] Macrocyclic peptidomimetics have emerged as a highly successful class of inhibitors, offering enhanced potency and favorable pharmacokinetic profiles.[2][3][4] This document provides a detailed guide to the synthesis of a novel macrocyclic HCV protease inhibitor, leveraging the strategic incorporation of (S)-2-amino-8-nonenoic acid. This key building block facilitates a crucial ring-closing metathesis (RCM) reaction to form the macrocyclic core.[1][3] The protocols herein detail a robust synthetic pathway, including peptide couplings, a Pfitzner-Moffatt oxidation, and a Grubbs catalyst-mediated macrocyclization, providing a reproducible methodology for the synthesis of this important class of antiviral agents.
Introduction: The Strategic Imperative for Macrocyclic HCV Protease Inhibitors
Hepatitis C is a global health concern, with chronic infections leading to severe liver complications.[2][5] The HCV NS3/NS4A protease is essential for viral replication, making it a critical target for therapeutic intervention.[1][5] While early efforts focused on linear peptide inhibitors, these compounds often suffered from poor oral bioavailability and rapid metabolism.[4][6]
Macrocyclization represents a significant advancement in inhibitor design. By constraining the peptide backbone into a cyclic structure, it is possible to pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity.[4] Furthermore, macrocycles often exhibit improved metabolic stability and cell permeability.[4] The synthesis described herein utilizes (S)-2-amino-8-nonenoic acid, a non-canonical amino acid with a terminal alkene, which serves as a linchpin for the macrocyclization step via Ring-Closing Metathesis (RCM).
Synthetic Strategy Overview
The synthesis of the target macrocyclic inhibitor is achieved through a convergent multi-step sequence. The overall workflow is depicted below. The synthesis commences with the sequential coupling of amino acid residues to build a linear peptide precursor. A key step involves the oxidation of a secondary alcohol to a ketone using the Pfitzner-Moffatt oxidation. The synthesis culminates in an intramolecular ring-closing metathesis reaction to forge the macrocyclic ring, followed by deprotection to yield the final inhibitor.
References
- 1. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 2. Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Mechanism-Based Macrocyclic Inhibitors of Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 6. uu.diva-portal.org [uu.diva-portal.org]
Characterization of Peptides Containing 2-Amino-8-nonenoic Acid by Mass Spectrometry: An Application Note and Protocol
Introduction
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, offering a powerful tool to enhance therapeutic properties such as potency, stability, and cell permeability. 2-Amino-8-nonenoic acid (AnE), a synthetic amino acid featuring a C9 aliphatic side chain with a terminal double bond, represents a unique building block for introducing hydrophobicity and a reactive handle for further chemical modification. The precise characterization of peptides containing AnE is critical for quality control, metabolic stability studies, and understanding structure-activity relationships. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, providing detailed information on molecular weight, sequence, and modification sites with high sensitivity and accuracy.[1][2]
This application note provides a comprehensive guide to the characterization of peptides containing this compound using electrospray ionization (ESI) mass spectrometry coupled with tandem MS (MS/MS) techniques. We will delve into the expected fragmentation patterns, highlighting the unique behavior of the unsaturated aliphatic side chain, and provide detailed protocols for sample preparation and analysis.
Scientific Rationale: Fragmentation Behavior of AnE-Containing Peptides
The fragmentation of a peptide in a mass spectrometer is highly dependent on its amino acid composition and the activation method employed.[3] For peptides incorporating the unnatural amino acid this compound, the resulting tandem mass spectrum is a composite of cleavages along the peptide backbone and fragmentation within the C9 side chain.
Peptide Backbone Fragmentation: The b- and y-ion Series
Collision-induced dissociation (CID) is the most common fragmentation technique and primarily induces cleavage of the amide bonds along the peptide backbone.[4][5] This process generates a series of predictable fragment ions, termed b- and y-ions, which allow for the determination of the peptide sequence.[5][6] The presence of the AnE residue, with a molecular weight of 171.24 g/mol [7], will result in a corresponding mass shift in the b- and y-ion series, allowing for its precise localization within the peptide sequence.
Side Chain Fragmentation: A Unique Signature
The long, unsaturated alkyl side chain of this compound imparts lipid-like characteristics to the peptide. Consequently, its fragmentation behavior under CID can be understood by drawing parallels to the analysis of lipid-modified peptides and long-chain fatty acids.[8][9][10] We can anticipate two primary fragmentation pathways for the AnE side chain:
-
Charge-Remote Fragmentation (CRF): In higher-energy collisions, fragmentation can occur along the aliphatic chain without the direct involvement of a charge site. This process, known as charge-remote fragmentation, typically results in a series of neutral losses corresponding to the cleavage of C-C bonds within the alkyl chain.[11] For the AnE side chain, this would manifest as a ladder of peaks corresponding to the loss of CnH2n fragments.
-
Characteristic Neutral Losses and Marker Ions: The presence of the terminal double bond can influence the fragmentation pattern, potentially leading to the formation of specific, diagnostic marker ions or neutral losses.[12] Drawing an analogy from farnesylated peptides, which also contain unsaturated hydrocarbon chains, we might observe a characteristic neutral loss of the entire side chain or a significant portion thereof.[8][12]
The interplay between backbone and side-chain fragmentation provides a rich source of structural information, confirming both the peptide sequence and the identity and location of the this compound residue.
Experimental Workflow
A systematic approach is essential for the successful characterization of AnE-containing peptides. The following workflow outlines the key stages from sample preparation to data analysis.
Caption: High-level workflow for AnE-peptide characterization.
Detailed Protocols
Protocol 1: Sample Preparation for Mass Spectrometry
Objective: To prepare the AnE-containing peptide for MS analysis by ensuring it is in a suitable solvent and free of interfering contaminants such as salts and detergents.
Materials:
-
AnE-containing peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), MS-grade
-
C18 solid-phase extraction (SPE) tips (e.g., ZipTip)
-
Eppendorf tubes
-
Pipettes and tips
Procedure:
-
Solubilization: Due to the hydrophobic nature of the AnE side chain, initial solubilization may require a higher concentration of organic solvent.
-
Dissolve the peptide in a solution of 50% ACN in water to a stock concentration of 1 mg/mL. If solubility is an issue, sonicate briefly.
-
-
Dilution: Dilute the stock solution to a working concentration of 1-10 pmol/µL using a solution of 0.1% FA in water. The final ACN concentration should be below 5% to ensure efficient binding to the C18 resin in the next step.
-
Desalting:
-
Condition the C18 tip by aspirating and dispensing 10 µL of 100% ACN three times, followed by three washes with 10 µL of 0.1% FA in water.
-
Load the diluted peptide sample onto the C18 tip by aspirating and dispensing the solution for 10-15 cycles.
-
Wash the bound peptide by aspirating and dispensing 10 µL of 0.1% FA in water for five cycles to remove salts and other hydrophilic impurities.
-
Elute the peptide from the tip by aspirating and dispensing 5 µL of a solution of 70% ACN, 0.1% FA in water into a clean tube. Repeat the elution to ensure complete recovery.
-
-
Final Preparation: The eluted sample is now ready for direct infusion or LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
Objective: To separate the peptide from any remaining impurities, determine its intact mass, and generate high-quality fragmentation spectra for sequence and side-chain analysis.
Instrumentation and Columns:
-
An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap)
-
A reverse-phase HPLC or UHPLC system
-
A C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes. Note: The hydrophobicity of the AnE residue may require a steeper gradient or a higher final concentration of ACN for efficient elution.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Method: Data-Dependent Acquisition (DDA)
-
Activation Method: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD)
-
Collision Energy: Use a normalized collision energy (NCE) of 25-35%. It may be beneficial to acquire data at multiple collision energies to observe both backbone and side-chain fragmentation.
Data Analysis and Interpretation
Intact Mass Confirmation
The first step in data analysis is to confirm the intact mass of the AnE-containing peptide. The expected monoisotopic mass can be calculated and compared to the deconvoluted mass from the MS1 spectrum.
| Component | Monoisotopic Mass (Da) |
| Glycine (Gly) | 57.02146 |
| Alanine (Ala) | 71.03711 |
| Leucine (Leu) | 113.08406 |
| This compound (AnE) | 153.12560 (Residue Mass) |
| Water (H₂O) | 18.01056 |
Note: The residue mass of AnE is calculated from its molecular formula C₉H₁₇NO₂[7] minus the mass of water.
For a hypothetical peptide Gly-AnE-Ala-Leu , the expected monoisotopic mass of the [M+H]⁺ ion would be: (57.02146) + (153.12560) + (71.03711) + (113.08406) + 18.01056 + 1.007825 = 413.2866 Da
Tandem Mass Spectrum Interpretation
The MS/MS spectrum should be manually inspected or analyzed using sequencing software to identify the b- and y-ion series. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue at that position. A mass difference of 153.12560 Da will confirm the presence and location of the AnE residue.
Expected Fragmentation of the AnE Side Chain
The following diagram illustrates the expected fragmentation pattern for a peptide containing this compound, showcasing both backbone and side-chain cleavages.
Caption: Fragmentation of a peptide with this compound.
In addition to the standard b- and y-ions, look for:
-
A series of low-intensity peaks preceding the precursor ion, corresponding to neutral losses of CnH2n fragments from the side chain.
-
A prominent neutral loss corresponding to the entire side chain (C₇H₁₃, 97.10 Da) or a significant fragment thereof.
-
Immonium ion: A low m/z ion at 126.12 Da (C₈H₁₆N⁺) corresponding to the immonium ion of AnE can be a diagnostic marker.
Conclusion
The characterization of peptides containing this compound by mass spectrometry is a robust and informative process. By combining standard peptide sequencing approaches with an understanding of lipid fragmentation, a comprehensive structural elucidation can be achieved. The protocols and data interpretation guidelines presented in this application note provide a solid framework for researchers in drug development and proteomics to confidently analyze these novel peptides. The unique fragmentation signature of the AnE side chain not only confirms its presence but also provides an additional layer of confidence in the overall structural assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry [repository.arizona.edu]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. This compound | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Amino-8-nonenoic Acid as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking New Avenues in Protein Analysis with 2-Amino-8-nonenoic Acid
The study of protein function, localization, and interaction networks within the complex cellular environment demands tools that offer high specificity and minimal perturbation. Unnatural amino acids (UAAs) have emerged as powerful instruments in chemical biology, expanding the functional repertoire of proteins beyond the canonical 20 amino acids.[1][2] This guide details the application of This compound , a UAA featuring a terminal alkene moiety, as a versatile molecular probe for protein labeling and interaction studies.
The strategic incorporation of this compound into a protein of interest introduces a bioorthogonal handle—a functional group that is chemically inert to the biological milieu but can be selectively reacted with an external probe.[3] The terminal alkene of this compound serves as a dienophile in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule, enabling precise, covalent labeling of the target protein with fluorophores, biotin, or other desired tags.[4][5] This powerful ligation chemistry is characterized by its rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[6][7]
This document provides a comprehensive overview of the principles and protocols for utilizing this compound as a molecular probe, from its site-specific incorporation into proteins to its application in bioorthogonal labeling experiments.
The Chemistry: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The core of this molecular probing strategy lies in the iEDDA reaction between the terminal alkene of this compound and a tetrazine derivative. Unlike conventional Diels-Alder reactions, the iEDDA reaction is initiated by the interaction of a high-energy, electron-deficient diene (the tetrazine) with an electron-rich dienophile. However, unstrained terminal alkenes, such as the one in this compound, are less reactive than strained alkenes commonly used in iEDDA reactions.[4] This seemingly slower reaction kinetic can be a distinct advantage, particularly for proximity-ligation assays aimed at detecting protein-protein interactions, where the reaction is contingent on a high local concentration of the two reactive partners.[4]
The reaction proceeds as a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, resulting in a stable dihydropyrazine linkage.[7] A key feature of some tetrazine-alkene reactions is their fluorogenic nature, where the fluorescence of the tetrazine is quenched until the reaction occurs, leading to a fluorescent product. This "turn-on" fluorescence minimizes background noise and eliminates the need for washing steps to remove unreacted probes.[8]
Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction between a protein-incorporated this compound and a tetrazine-functionalized probe.
Experimental Protocols
Site-Specific Incorporation of this compound into a Target Protein
The site-specific incorporation of this compound into a protein of interest is achieved using amber stop codon suppression technology in E. coli.[9][10] This method relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which do not cross-react with the host cell's endogenous translational machinery. The orthogonal aaRS is engineered to specifically recognize and charge its tRNA with this compound. This charged tRNA then recognizes the amber stop codon (UAG) introduced at the desired site in the target protein's gene, leading to the incorporation of the unnatural amino acid instead of translation termination.[11]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired incorporation site.
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.[9]
-
This compound (AnA)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Arabinose
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-AnA plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Induce the expression of the orthogonal synthetase/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
-
Protein Expression: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Protein Purification: Purify the target protein containing this compound using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
Verification of Incorporation: Confirm the successful incorporation of this compound by mass spectrometry (expecting a mass shift corresponding to the UAA).
Bioorthogonal Labeling of the Modified Protein
Once the protein containing this compound is purified, it can be labeled with a tetrazine-functionalized probe.
Materials:
-
Purified protein containing this compound.
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5, Tetrazine-FITC).
-
Phosphate-buffered saline (PBS), pH 7.4.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein (e.g., at a final concentration of 10-50 µM in PBS) with the tetrazine-fluorophore conjugate. The tetrazine probe should be in molar excess (e.g., 5-10 fold) to ensure complete labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific protein and tetrazine probe used. For proximity-ligation assays, longer incubation times may be necessary.[4]
-
Removal of Excess Probe: Remove the unreacted tetrazine-fluorophore probe using a desalting column or dialysis.
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the labeled protein by SDS-PAGE. The labeled protein can be visualized by in-gel fluorescence scanning. A fluorescent band should appear at the molecular weight of the target protein.
-
Mass Spectrometry: Confirm the covalent modification of the protein by mass spectrometry. An increase in mass corresponding to the tetrazine-fluorophore conjugate should be observed.
-
Caption: A streamlined workflow for the incorporation of this compound and subsequent bioorthogonal labeling of the target protein.
Data and Expected Results
| Parameter | Expected Value/Result | Notes |
| Molecular Weight of this compound | 171.24 g/mol [12] | |
| Mass Shift upon Incorporation | +171.24 Da (minus H₂O) | Relative to the wild-type protein. |
| iEDDA Reaction Rate | Slower than strained alkenes[4] | Advantageous for proximity-based assays. |
| Labeling Efficiency | > 90% | Can be optimized by adjusting reaction time and probe concentration. |
| SDS-PAGE Analysis | Fluorescent band at the expected MW | Confirms covalent labeling. |
| Mass Spectrometry of Labeled Protein | Mass of AnA-Protein + Mass of Tetrazine-Probe - 28 Da (N₂) | Confirms the specific covalent modification. |
Concluding Remarks and Future Perspectives
This compound represents a valuable addition to the toolkit of chemical biologists. Its terminal alkene functionality, while exhibiting more modest reactivity compared to strained systems, opens up unique possibilities for studying protein dynamics and interactions, particularly through proximity-induced labeling strategies. The protocols outlined in this guide provide a robust framework for the successful implementation of this compound as a molecular probe. Future advancements in the development of more reactive and fluorogenic tetrazine probes will undoubtedly expand the utility of this and other alkene-containing unnatural amino acids in cellular imaging and proteomics.
References
- 1. Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorogenic protein labeling using a genetically encoded unstrained alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 11. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Coupling of Sterically Hindered Amino Acids
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The formation of a peptide bond is the cornerstone of peptide synthesis, a process that, while routine for many amino acids, presents significant challenges when dealing with sterically hindered residues.[1][2][3] Amino acids such as α,α-disubstituted (e.g., Aib), β-branched (e.g., Val, Ile), N-methylated amino acids, and unconventional structures like 2-Amino-8-nonenoic acid can dramatically slow down or even halt peptide chain elongation.[2][4] This steric bulk physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to sluggish reaction rates, low yields, and an increased risk of side reactions, most notably the loss of stereochemical integrity (racemization).[2][4][5][6]
This guide provides a comprehensive overview of modern coupling reagents and field-proven protocols designed to overcome the challenges associated with sterically hindered amino acids, ensuring high-yield and high-purity synthesis of complex peptides for research and drug development.
Understanding the Mechanism: The Key to Effective Coupling
The fundamental principle of peptide coupling involves the "activation" of a carboxylic acid group, making it susceptible to nucleophilic attack by an amino group.[5][7] This is achieved using a coupling reagent, which converts the carboxylic acid into a more reactive intermediate. The choice of this reagent is paramount when dealing with steric hindrance, as a more potent activating system is required to drive the reaction to completion.
Modern peptide synthesis has largely moved from classic carbodiimide reagents like DCC and DIC, which are often inefficient for hindered couplings, to more powerful onium salt-based reagents.[4][8] These are broadly categorized into aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP).[7][9][10]
The Role of Additives: Enhancing Reactivity and Suppressing Racemization
A critical component of modern coupling strategies is the use of additives. These additives, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), play a dual role. They react with the initial activated species to form a more stable, yet highly reactive, active ester. This two-step process not only enhances the reaction rate but also significantly suppresses racemization, a common side reaction where the chiral center of the amino acid is inverted.[4][11][12] For hindered couplings, reagents incorporating HOAt or OxymaPure are generally superior to their HOBt-based counterparts due to the higher reactivity of the corresponding active esters.[9][13]
Below is a diagram illustrating the general mechanism of carboxyl activation by an onium salt reagent in the presence of a base and an additive.
References
- 1. benchchem.com [benchchem.com]
- 2. scienmag.com [scienmag.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
Application Notes and Protocols for the Orthogonal Protection of the Alkenyl Side Chain of 2-Amino-8-nonenoic Acid
Abstract
This technical guide provides a comprehensive framework for the orthogonal protection of 2-Amino-8-nonenoic acid, a non-canonical amino acid featuring a terminal alkenyl side chain. The presence of three distinct functional groups—an amine, a carboxylic acid, and an alkene—necessitates a robust and selective protection strategy to enable its seamless integration into complex synthetic workflows, particularly in peptide synthesis and drug development. This document outlines a field-proven orthogonal strategy, detailing the rationale behind the choice of protecting groups and providing step-by-step protocols for their installation and selective removal. The core of this strategy involves the temporary and selective conversion of the alkenyl side chain into a vicinal diol, which is subsequently protected as an acetal. This approach ensures full orthogonality with standard acid-labile (Boc) and base-labile (Fmoc) protecting groups for the α-amino group, as well as common ester protecting groups for the C-terminus.
Introduction: The Synthetic Challenge
This compound is a valuable building block for introducing a reactive handle into peptides and other bioactive molecules. The terminal alkene can be further functionalized post-synthesis through various transformations such as metathesis, dihydroxylation, or ozonolysis. However, the reactivity of the alkene, amine, and carboxylic acid functionalities must be carefully managed during synthesis to prevent unwanted side reactions.[1][2] An orthogonal protection strategy, wherein each protecting group can be removed under specific conditions without affecting the others, is therefore essential for the successful application of this amino acid.[3][4] This guide focuses on a strategy that is compatible with the two most common approaches in solid-phase peptide synthesis (SPPS): Boc/Bzl and Fmoc/tBu.[3][]
The Orthogonal Protection Strategy: A Visual Overview
The proposed strategy involves the protection of the three functional groups using mutually orthogonal protecting groups. The α-amino group can be protected with either Boc (acid-labile) or Fmoc (base-labile). The carboxylic acid is typically protected as an ester (e.g., methyl or benzyl ester). The alkenyl side chain is first transformed into a vicinal diol via syn-dihydroxylation, and the resulting diol is then protected as an acetal, which is stable to both the acidic and basic conditions used for Boc and Fmoc removal, respectively.
Figure 1: Conceptual workflow for the orthogonal protection of this compound.
Experimental Protocols: Protection of the α-Amino and Carboxyl Groups
The first step in utilizing this compound is the protection of its α-amino and carboxyl functionalities. The choice of protecting groups will be dictated by the overall synthetic strategy (e.g., Boc or Fmoc chemistry for peptide synthesis).
N-α-Fmoc Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, ideal for Fmoc-based SPPS.[6][]
Protocol: Fmoc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in a 1:1 mixture of 10% aqueous sodium carbonate solution and dioxane.
-
Addition of Fmoc-OSu: In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 eq.) in dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the stirred amino acid solution at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, add water and transfer the mixture to a separatory funnel. Wash with diethyl ether (2x) to remove unreacted Fmoc-OSu.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of Fmoc-2-Amino-8-nonenoic acid should form. Extract the product with ethyl acetate (3x).[8]
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethyl acetate/hexane.
N-α-Boc Protection
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, suitable for Boc-based SPPS.[9][10]
Protocol: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in a 1:1 (v/v) mixture of dioxane and water.
-
Addition of Boc Anhydride: At room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) with stirring. The mixture should become homogeneous within an hour. Continue stirring for an additional 2 hours.[9]
-
Work-up: Dilute the mixture with water and extract twice with ethyl acetate to remove by-products.
-
Acidification and Extraction: Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.
-
Drying and Concentration: Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude Boc-protected amino acid.
C-Terminus Esterification
Protection of the carboxylic acid as an ester prevents its participation in undesired coupling reactions. A methyl or benzyl ester are common choices.
Protocol: Methyl Esterification of N-Protected this compound
-
Suspension: Suspend the N-protected amino acid (e.g., Fmoc-2-Amino-8-nonenoic acid) (1.0 eq.) in methanol (5 mL per 0.3 mmol of amino acid).
-
Acidification: Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq.).[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentration: Concentrate the solution under reduced pressure. Co-evaporate with methanol three times to remove any remaining thionyl chloride. The resulting product is the methyl ester hydrochloride salt, which can be used directly or after neutralization.
Orthogonal Protection of the Alkenyl Side Chain
The core of this strategy lies in the selective and reversible modification of the terminal alkene. This is achieved in a two-step process: syn-dihydroxylation followed by acetal protection of the resulting diol.
Step 1: Selective syn-Dihydroxylation
The Upjohn dihydroxylation is a reliable method for the syn-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[4][12] This method is highly selective for the alkene and is compatible with the presence of ester and carbamate protecting groups.
Protocol: syn-Dihydroxylation of the Alkenyl Side Chain
-
Dissolution: Dissolve the fully N- and C-protected this compound (1.0 eq.) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Addition of NMO: Add N-methylmorpholine N-oxide (NMO) (1.5 eq.).
-
Addition of OsO₄: Add a catalytic amount of osmium tetroxide (e.g., 2 mol%) as a solution in toluene.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
Step 2: Acetal Protection of the Vicinal Diol
The resulting 1,2-diol can be protected as an acetal, most commonly an isopropylidene acetal (acetonide), which is stable to a wide range of conditions but can be selectively removed under mild acidic conditions.
Protocol: Isopropylidene Acetal Protection
-
Dissolution: Dissolve the crude diol from the previous step in anhydrous acetone.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid or pyridinium p-toluenesulfonate).
-
Reaction: Stir the reaction at room temperature for 2-4 hours. The reaction can be facilitated by the addition of 2,2-dimethoxypropane, which acts as a water scavenger.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography on silica gel.
Orthogonal Deprotection
The key to this strategy is the ability to selectively remove each protecting group in any desired order.
Figure 2: Orthogonal deprotection pathways for the fully protected this compound derivative.
-
Fmoc Group Removal: Treatment with a 20% solution of piperidine in DMF for a short period (5-20 minutes) at room temperature will selectively cleave the Fmoc group without affecting the Boc, ester, or acetal protecting groups.[6][13]
-
Boc Group Removal: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[14][15] The isopropylidene acetal is also labile to strong acids, so careful selection of the acetal and cleavage conditions is necessary if the side-chain protection needs to be retained.
-
Acetal Group Removal: The isopropylidene acetal can be selectively removed under mild aqueous acidic conditions (e.g., 80% acetic acid in water) to regenerate the diol. These conditions will not cleave the Fmoc, Boc, or benzyl ester groups.
-
Ester Group Removal: A methyl or ethyl ester can be saponified using a mild base like lithium hydroxide in a THF/water mixture. A benzyl ester is typically removed by hydrogenolysis (H₂, Pd/C), conditions which are also known to reduce the Fmoc group, so this deprotection is usually performed at a later stage.[16]
Summary of Orthogonal Protection Strategy
The following table summarizes the protecting groups and their respective stability and cleavage conditions, highlighting the orthogonality of the proposed strategy.
| Functional Group | Protecting Group | Abbreviation | Stable To | Labile To |
| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, Hydrogenolysis (mild) | Base (e.g., Piperidine) |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (e.g., TFA) | |
| Carboxyl | Methyl Ester | -OMe | Mild Acid, Mild Base | Strong Base (Saponification) |
| Benzyl Ester | -OBn | Acid, Base | Hydrogenolysis | |
| Alkenyl Side Chain | Isopropylidene Acetal (of Diol) | - | Base, Hydrogenolysis | Mild Aqueous Acid |
Alternative Selective Modification: Ozonolysis
While not a protection-deprotection strategy, ozonolysis is a powerful tool for the selective cleavage of the alkenyl side chain in the presence of other protecting groups.[17][18][19] This reaction converts the terminal alkene into an aldehyde, which can then be used for further functionalization.
Protocol: Ozonolysis of the Alkenyl Side Chain
-
Dissolution: Dissolve the protected this compound in an appropriate solvent such as methanol or dichloromethane at -78 °C.
-
Ozonolysis: Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Reductive Work-up: Quench the reaction by adding a reducing agent, such as dimethyl sulfide (DMS) or zinc dust, to yield the corresponding aldehyde.[18]
-
Isolation: Allow the reaction to warm to room temperature, concentrate, and purify the resulting aldehyde by standard methods.
Conclusion
The orthogonal protection strategy detailed in this application note provides a robust and versatile approach for the selective manipulation of this compound. By converting the alkenyl side chain into a protected diol, it can be rendered inert to the common reagents used in both Boc and Fmoc-based peptide synthesis. This allows for the incorporation of this valuable non-canonical amino acid into complex molecular architectures, with the option to either deprotect the side chain to reveal the diol or to retain it for further post-synthetic modifications. The provided protocols offer a practical guide for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upjohn Dihydroxylation [organic-chemistry.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. benchchem.com [benchchem.com]
- 16. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organicreactions.org [organicreactions.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
Application Notes & Protocols for the Biological Evaluation of Synthetic Peptides Containing 2-Amino-8-nonenoic Acid
Introduction: The Role of 2-Amino-8-nonenoic Acid in Modern Peptide Therapeutics
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in drug discovery, enabling the engineering of molecules with enhanced therapeutic properties.[1] UAAs can confer increased stability against enzymatic degradation, modulate conformational structure, and introduce novel functionalities, overcoming many limitations of native peptides.[2][3] Among the diverse array of available UAAs, this compound, an α-amino acid with a terminal olefinic side chain, presents unique opportunities for peptide design.
The terminal alkene moiety of this compound serves as a versatile chemical handle for various bioconjugation reactions and can be utilized in ring-closing metathesis to create "stapled" peptides.[4][5] These stapled peptides often exhibit enhanced α-helicity, improved proteolytic resistance, and increased cell permeability.[5][6] The geometry of the resulting olefinic bond (cis or trans) can significantly influence the biological activity of the stapled peptide, adding another layer of complexity and opportunity for optimization.[6]
This guide provides a comprehensive framework for the biological evaluation of synthetic peptides containing this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental step.
Part 1: Foundational Characterization of Peptides Containing this compound
Prior to biological evaluation, a thorough analytical characterization of the synthetic peptide is paramount to ensure purity, identity, and structural integrity.
1.1. Purity and Identity Confirmation
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for assessing the purity and confirming the molecular weight of synthetic peptides.[7][8]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity. A high-purity peptide should exhibit a single, sharp peak.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS should be used to confirm that the observed molecular weight matches the theoretical mass of the peptide containing this compound.[9][10]
1.2. Structural Analysis
For peptides where the olefinic side chain of this compound is intended to form a hydrocarbon staple via ring-closing metathesis, structural characterization is crucial.[4]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. It can provide valuable information on whether the incorporation of this compound and subsequent stapling induces or stabilizes a desired conformation, such as an α-helix.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed three-dimensional structural analysis, 2D NMR techniques like COSY and NOESY can be employed. These methods can help determine the precise conformation of the peptide backbone and the geometry of the olefin staple.[10]
Part 2: In Vitro Biological Evaluation Workflow
A systematic in vitro evaluation is essential to determine the therapeutic potential of a novel peptide. The following sections outline a logical progression of key assays.
References
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of olefin geometry in the activity of hydrocarbon stapled peptides targeting eukaryotic translation initiation factor 4E (eIF4E) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. polarispeptides.com [polarispeptides.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Enzymatic Synthesis of 2-Amino-8-nonenoic Acid
Welcome to the technical support guide for the enzymatic synthesis of 2-Amino-8-nonenoic acid, a non-canonical amino acid (ncAA) with significant potential in pharmaceutical and biotechnological applications.[1][2][3][4] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its biocatalytic production. As your virtual Senior Application Scientist, this guide provides in-depth, experience-driven insights and actionable solutions to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: Which enzyme class is typically used for synthesizing this compound?
A1: The synthesis of this compound and other non-canonical amino acids is most commonly achieved using transaminases (also known as aminotransferases).[1][5][6] Specifically, ω-transaminases (ω-TAs) are of particular interest because they can transfer an amino group to a ketone or aldehyde substrate that does not necessarily contain a carboxyl group, making them highly versatile for producing a wide range of chiral amines and amino acids.[1][5]
Q2: What is the general reaction scheme for this synthesis?
A2: The enzymatic synthesis involves the transfer of an amino group from a donor molecule to the keto-acid precursor, 2-oxo-8-nonenoic acid. The reaction is catalyzed by a transaminase and requires a crucial coenzyme, pyridoxal-5'-phosphate (PLP) , the active form of vitamin B6.[7][8][9][10]
Reaction: 2-oxo-8-nonenoic acid + Amino Donor <--Transaminase (PLP)--> this compound + Keto Acid Byproduct
Q3: Why is the coenzyme PLP so important in this reaction?
A3: Pyridoxal-5'-phosphate (PLP) is essential for the catalytic activity of transaminases.[7][8][9] It acts as an intermediary carrier of the amino group. The aldehyde group of PLP first forms a Schiff base with a lysine residue in the enzyme's active site. The amino donor then displaces the lysine to form an external Schiff base with PLP.[7] This is followed by a tautomerization and hydrolysis, which leaves the amino group on the coenzyme, forming pyridoxamine-5'-phosphate (PMP), and releases the keto acid byproduct. PMP then transfers the amino group to the keto acid substrate (2-oxo-8-nonenoic acid) through a reversal of the process to generate the final amino acid product.[7][8][11] PLP's ability to stabilize carbanionic intermediates is key to its catalytic function.[9][11]
Q4: What are common amino donors used in this type of synthesis?
A4: The choice of amino donor is critical as it can influence the reaction equilibrium. Common and inexpensive amino donors include:
-
L-Alanine: Produces pyruvate as a byproduct.
-
Isopropylamine: Produces acetone as a byproduct.
-
L-Aspartate: Produces oxaloacetate as a byproduct.
Using a high concentration of the amino donor is a common strategy to shift the reaction equilibrium towards product formation.[5]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Low product yield is one of the most common issues in enzymatic synthesis. The underlying causes can be multifaceted, ranging from enzyme activity to reaction equilibrium.
Possible Cause 1.1: Inactive or Sub-optimally Active Enzyme
-
Expert Insight: Enzyme activity is highly dependent on reaction conditions. Factors such as pH, temperature, and the presence of cofactors can drastically affect performance. Biocatalysts can also lose activity over time or due to improper storage.[12][13][14][15]
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Before starting your main experiment, perform a small-scale activity assay with a known, reliable substrate for your transaminase. This will confirm the enzyme is active.
-
Optimize Reaction pH: The optimal pH for transaminases typically falls between 7.0 and 9.0. Create a pH profile for your enzyme by running the reaction in a series of buffers with varying pH values.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[14] Determine the optimal temperature by testing a range (e.g., 25°C to 45°C).
-
Ensure PLP Saturation: The coenzyme PLP is crucial for activity.[7][8][9][10] Ensure you have a saturating concentration of PLP in your reaction mixture (typically 0.1-1 mM).
-
Check for Inhibitors: Contaminants in your substrate or buffer, such as heavy metals, can inhibit enzyme activity.[1] Ensure high-purity reagents are used. Some compounds, like L-cycloserine, are known inhibitors of transaminases.[16][17][18]
-
Possible Cause 1.2: Unfavorable Reaction Equilibrium
-
Expert Insight: Transamination reactions are reversible, and the equilibrium may not favor product formation.[5][19] This is a significant challenge in biocatalysis.[5]
-
Troubleshooting Steps:
-
Increase Amino Donor Concentration: A simple and effective way to shift the equilibrium is to use a large excess of the amino donor (e.g., 5-10 equivalents relative to the keto acid substrate).[5]
-
In Situ Product or Byproduct Removal: If possible, removing the product or the keto acid byproduct from the reaction mixture can drive the reaction forward. This can be achieved through methods like:
-
Cascade Reactions: Couple the reaction with a second enzymatic step that consumes the byproduct. For example, if using L-alanine as the amino donor, you can add lactate dehydrogenase and NADH to convert the pyruvate byproduct to lactate.[19]
-
Precipitation or Extraction: If the product or byproduct has different solubility properties, consider methods to selectively remove it from the reaction medium.
-
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Enzyme Instability and Short Lifetime
Enzyme stability is a major concern in industrial biocatalysis, as denaturation or degradation can halt the reaction prematurely.[12][13][14][15][20]
Possible Cause 2.1: Harsh Reaction Conditions
-
Expert Insight: Non-optimal pH, high temperatures, or the presence of organic co-solvents can lead to enzyme inactivation.[12][14]
-
Troubleshooting Steps:
-
Re-evaluate Temperature and pH: As mentioned previously, ensure these parameters are within the enzyme's stable operating range.
-
Minimize Organic Co-solvents: If your substrate or product requires a co-solvent for solubility, use the minimum amount necessary. Screen different co-solvents to find one that is less denaturing.
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier reuse.[12][13][20]
-
Possible Cause 2.2: Protease Contamination
-
Expert Insight: If you are using a crude cell lysate as your biocatalyst, endogenous proteases can degrade your transaminase over time.
-
Troubleshooting Steps:
-
Use Purified Enzyme: Whenever possible, use a purified transaminase to avoid issues with contaminating proteins.
-
Add Protease Inhibitors: If using a lysate is unavoidable, add a commercially available protease inhibitor cocktail to the reaction mixture.
-
Problem 3: Difficulty in Product Purification and Analysis
The final steps of isolating and quantifying your product can also present challenges.
Possible Cause 3.1: Co-elution with Substrates or Byproducts
-
Expert Insight: The structural similarity between the amino acid product and the amino donor can make chromatographic separation difficult.
-
Troubleshooting Steps:
-
Optimize Chromatographic Method: Develop a robust separation method using HPLC or GC. Derivatization of the amino acids can often improve separation and detection.[21][22]
-
Ion-Exchange Chromatography: This technique is particularly effective for separating amino acids based on their charge properties.
-
Consider an Alternative Amino Donor: If purification is consistently problematic, switching to an amino donor that produces a byproduct with significantly different chemical properties (e.g., isopropylamine, which produces volatile acetone) can simplify downstream processing.
-
Possible Cause 3.2: Inaccurate Quantification
-
Expert Insight: Accurate quantification requires a reliable analytical method and a pure standard of the target molecule.
-
Troubleshooting Steps:
-
Use a Standard Curve: Always quantify your product using a standard curve generated with a pure sample of this compound.
-
Method Validation: Validate your analytical method for linearity, accuracy, and precision.[22]
-
Mass Spectrometry (MS) Detection: Coupling your chromatography system to a mass spectrometer (LC-MS or GC-MS) provides high sensitivity and specificity, allowing for accurate quantification even in complex mixtures.[21][23][24][25]
-
Recommended Analytical Parameters (LC-MS/MS)
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 8-10 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
Note: These are starting parameters and should be optimized for your specific instrument and application.[23]
III. Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0).
-
Add Reagents: Add the following to the buffer:
-
2-oxo-8-nonenoic acid (e.g., 50 mM)
-
L-Alanine (e.g., 250 mM, 5 equivalents)
-
Pyridoxal-5'-phosphate (PLP) (0.5 mM)
-
-
Initiate Reaction: Add the transaminase enzyme (purified or as a cell lysate) to the desired final concentration (e.g., 1-5 mg/mL).
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle agitation for a set period (e.g., 12-24 hours).
-
Monitoring: Periodically take samples to monitor the progress of the reaction by HPLC or LC-MS.
-
Termination: Stop the reaction by adding a quenching agent (e.g., acid or base to denature the enzyme) or by proceeding directly to purification.
Protocol 2: Derivatization for GC-MS Analysis
-
Sample Preparation: Take an aliquot of the reaction mixture and dry it completely under a stream of nitrogen.
-
Derivatization: Add a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Incubation: Heat the sample at 70°C for 30 minutes.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
General Workflow for Enzymatic Synthesis
Caption: Step-by-step workflow for the enzymatic synthesis process.
IV. References
-
Wikipedia. Pyridoxal phosphate. --INVALID-LINK--
-
Filo. (2023-11-02). What is the role of PLP in transamination?--INVALID-LINK--
-
Patsnap Synapse. (2024-06-25). What are Aminotransferase inhibitors and how do they work?--INVALID-LINK--
-
MDPI. Co-Enzymes with Dissimilar Stabilities: A Discussion of the Likely Biocatalyst Performance Problems and Some Potential Solutions. --INVALID-LINK--
-
PubMed. Stability of biocatalysts. --INVALID-LINK--
-
ACS Publications. (2021-11-15). New Insights on Enzyme Stabilization for Industrial Biocatalysis. --INVALID-LINK--
-
Chemistry LibreTexts. (2014-08-23). 25.5: Pyridoxal Phosphate- Vitamin B6. --INVALID-LINK--
-
UCL Discovery. What Cause an Enzyme to degrade during biocatalysis?--INVALID-LINK--
-
ACS Publications. (2015-12-08). Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. --INVALID-LINK--
-
UCL Discovery. What Cause an Enzyme to degrade during biocatalysis?--INVALID-LINK--
-
Chemistry LibreTexts. (2024-08-24). 17.2: Pyridoxal Phosphate (Vitamin B6). --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of PLP in Amino Acid Metabolism. --INVALID-LINK--
-
PubMed. Inhibition of amino acid transaminases by L-cycloserine. --INVALID-LINK--
-
MedchemExpress.com. Aminotransferases (Transaminases) | Inhibitors. --INVALID-LINK--
-
NIH. (1984-06-15). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. --INVALID-LINK--
-
Portland Press. (1984-06-15). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. --INVALID-LINK--
-
MDPI. (2024-11-16). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. --INVALID-LINK--
-
OUCI. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. --INVALID-LINK--
-
Auciello. (2023-10-28). Transaminases for Green Chemistry: Recent Progress and Future Prospects. --INVALID-LINK--
-
Royal Society of Chemistry. (2016-09-30). Transaminase biocatalysis: optimization and application. --INVALID-LINK--
-
NIH. Engineering enzymes for noncanonical amino acid synthesis. --INVALID-LINK--
-
Royal Society of Chemistry. (2018-10-03). Engineering enzymes for noncanonical amino acid synthesis. --INVALID-LINK--
-
ACS Publications. (2024-07-03). Noncanonical Amino Acids in Biocatalysis. --INVALID-LINK--
-
Frontiers. Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. --INVALID-LINK--
-
Frontiers. Protein engineering of amine transaminases. --INVALID-LINK--
-
NIH. Synthesis of non-canonical amino acids through dehydrogenative tailoring. --INVALID-LINK--
-
ACS Publications. (2022-09-05). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. --INVALID-LINK--
-
Creative Proteomics. Amino Acid Analysis Methods. --INVALID-LINK--
-
Springer. Enzymatic Production of Amino Acids. --INVALID-LINK--
-
PubMed. (2020-08-28). Analytical methods for amino acid determination in organisms. --INVALID-LINK--
-
Semantic Scholar. Analytical methods for amino acid determination in organisms. --INVALID-LINK--
-
White Rose eTheses Online. Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Google Patents. Process for the enzymatic resolution of racemic 2-amino-1-alkanols. --INVALID-LINK--
-
MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. --INVALID-LINK--
-
ResearchGate. (2020-08-18). Analytical methods for amino acid determination in organisms. --INVALID-LINK--
-
MDPI. Advances in Enzymatic Synthesis of D-Amino Acids. --INVALID-LINK--
-
Google Patents. Process for the enzymatic resolution of racemic 2-amino-1-alkanols. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [ouci.dntb.gov.ua]
- 3. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 6. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 7. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 8. What is the role of PLP in transamination? | Filo [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Stability of biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. What Cause an Enzyme to degrade during biocatalysis? - UCL Discovery [discovery.ucl.ac.uk]
- 16. Inhibition of amino acid transaminases by L-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 24. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analytical methods for amino acid determination in organisms | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating Side Reactions in Peptide Synthesis with Alkenyl Amino Acids
Welcome to the technical support hub for researchers, scientists, and drug development professionals incorporating alkenyl amino acids into their peptide synthesis workflows. The unique reactivity of the carbon-carbon double bond in these residues, while enabling powerful modifications like hydrocarbon stapling via Ring-Closing Metathesis (RCM), also introduces a specific set of challenges and potential side reactions. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure the integrity and success of your synthesis.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns when working with alkenyl amino acids.
Q1: What are the primary advantages of using alkenyl amino acids in peptide synthesis?
Alkenyl amino acids are invaluable tools for introducing conformational constraints and enhancing the pharmacological properties of peptides. Their principal applications include:
-
Hydrocarbon Stapling: Creating a covalent hydrocarbon bridge between two alkenyl side chains, typically via Ring-Closing Metathesis (RCM), can stabilize α-helical secondary structures. This often leads to increased proteolytic resistance, enhanced cell permeability, and improved target affinity.[1]
-
Thiol-Ene Chemistry: The alkene functionality serves as a handle for post-synthesis modifications through "click" reactions like thiol-ene chemistry, allowing for the attachment of various moieties such as fluorophores, affinity tags, or glycosylation units.
Q2: Are alkenyl side chains stable to standard Fmoc-SPPS conditions?
Generally, the double bond of common alkenyl amino acids like allylglycine and homoallylglycine is stable to the repetitive cycles of Fmoc deprotection with piperidine and coupling with standard reagents like HATU or HBTU. However, prolonged exposure to certain conditions or the presence of specific catalysts can lead to side reactions, which are detailed in the subsequent sections of this guide.
Q3: Do I need special considerations for the final TFA cleavage step?
Yes, while the double bond is relatively robust, the highly acidic and reactive environment of the Trifluoroacetic Acid (TFA) cleavage cocktail requires careful consideration. The choice of scavengers is crucial to prevent unwanted additions to the double bond. For peptides containing alkenyl amino acids alongside other sensitive residues like Trp, Cys, or Met, a standard cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often a good starting point. Thiol-based scavengers like 1,2-ethanedithiol (EDT) should be used with caution as they can potentially add to the double bond under certain conditions. It is always recommended to perform a small-scale trial cleavage to optimize the cocktail for your specific peptide.[2][3]
Q4: Can the presence of an alkenyl amino acid influence common peptide synthesis side reactions like aspartimide or diketopiperazine formation?
The steric and electronic properties of the alkenyl side chain can indeed have an impact on proximal side reactions:
-
Diketopiperazine (DKP) Formation: DKP formation is a known side reaction, particularly with an N-terminal dipeptide sequence ending in proline.[4][5][6][7] While there is no extensive research on the direct influence of N-terminal alkenyl amino acids on DKP formation, the general principles of steric hindrance and side chain conformation apply. Bulky side chains at the N-terminal position can influence the rate of DKP formation.[4][5]
-
Aspartimide Formation: This side reaction is highly sequence-dependent, occurring most frequently at Asp-Gly, Asp-Asn, and Asp-Ser motifs.[8][9][10][11][12] The local conformational effects of a nearby alkenyl side chain could potentially influence the rate of aspartimide formation, although this is not as well-documented as the impact of the adjacent C-terminal residue.
II. Troubleshooting Guide: Side Reactions & Mitigation Strategies
This section provides a detailed breakdown of specific side reactions associated with alkenyl amino acids, their diagnosis, and recommended solutions.
Metathesis-Related Side Reactions
Ring-Closing Metathesis (RCM) is a powerful tool, but it can be accompanied by undesired olefin metathesis events.
Issue 1.1: Olefin Isomerization
-
Observation: Your final product mixture contains isomers of your desired stapled peptide, often with the double bond having migrated along the hydrocarbon staple. This can be detected by multiple peaks in the HPLC chromatogram with the same mass.
-
Causality: Catalyst degradation products, particularly ruthenium hydrides, are known to catalyze the isomerization of the double bond.[13] This is often exacerbated by higher reaction temperatures.
-
Troubleshooting & Prevention:
-
Temperature Control: Perform the RCM reaction at a lower temperature (e.g., 40°C instead of 60°C) to minimize catalyst degradation.[13]
-
Isomerization Suppressants: The addition of certain additives to the reaction mixture can suppress isomerization.
-
| Additive | Concentration | Efficacy & Considerations |
| 1,4-Benzoquinone | 1-5 mol% | Highly effective at suppressing isomerization but can also reduce the overall catalytic activity of Grubbs catalysts.[13][14] |
| Phenol | 10-20 mol% | Can suppress isomerization and in some cases increase the rate of metathesis. Its effectiveness may be reduced at higher temperatures.[13] |
| Acetic Acid | Small excess | Moderate pKa acids can help prevent olefin migration without significantly impacting catalyst activity.[14] |
Issue 1.2: Formation of Desallyl Side Products
-
Observation: Mass spectrometry reveals the presence of peptides where one or both of the alkenyl side chains have been cleaved, resulting in a desallyl product.
-
Causality: This can be a result of olefin isomerization leading to a species that is susceptible to cleavage, particularly with residues like O-allyl tyrosine.[13]
-
Troubleshooting & Prevention: The same strategies used to prevent olefin isomerization (lower temperature, addition of suppressants) are effective in minimizing the formation of desallyl products.[13]
Issue 1.3: Intermolecular Cross-Metathesis and Oligomerization
-
Observation: You observe higher molecular weight species in your mass spectrum, corresponding to dimers or oligomers of your peptide.
-
Causality: At higher concentrations, intermolecular metathesis between two peptide chains can compete with the desired intramolecular RCM. While solid-phase synthesis inherently favors intramolecular reactions due to pseudo-dilution, aggregation can bring reactive sites on different peptide chains into close proximity.
-
Troubleshooting & Prevention:
-
Resin Loading: Use a resin with a lower loading capacity to increase the distance between peptide chains.
-
Chaotropic Agents: For sequences prone to aggregation, the addition of chaotropic salts like LiCl or the use of solvents like N-methylpyrrolidone (NMP) can help disrupt secondary structures.
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes reduce aggregation and improve reaction kinetics.
-
Palladium-Catalyzed Side Reactions
Palladium catalysts are often used for the removal of allyl-based protecting groups (e.g., Alloc, O-allyl), which provides an orthogonal protection strategy in Fmoc-SPPS. However, residual palladium can cause issues.
Issue 2.1: Incomplete Deprotection or Isomerization by Residual Palladium
-
Observation: After a palladium-catalyzed deprotection step, you observe incomplete removal of the protecting group or isomerization of the alkenyl side chain in your target peptide.
-
Causality: The palladium catalyst can remain bound to the peptide or resin, leading to ongoing, undesired reactivity. Palladium complexes can also catalyze the isomerization of double bonds.[15][16][17]
-
Troubleshooting & Prevention:
-
Thorough Washing: After the palladium-catalyzed reaction, wash the resin extensively with solvents like DMF and DCM.
-
Palladium Scavengers: Treat the peptide solution (after cleavage) or the resin-bound peptide with a palladium scavenger to sequester the metal.
-
| Scavenger Type | Examples | Application Notes |
| Thiol-functionalized Silica | SiliaMetS® Thiol | Effective for a variety of palladium species. Can be used in a batch or flow setup.[18][19] |
| Trimercaptotriazine (TMT)-based Resins | MP-TMT, Si-TMT | High affinity for palladium.[19][20] |
| Activated Carbon | Darco | A cost-effective option, though it may require larger quantities and can sometimes lead to product loss through adsorption. |
Oxidation of the Alkenyl Side Chain
-
Observation: Mass spectrometry shows an addition of 16 Da (oxygen) or 32 Da (dixoygen) to your peptide, localized to the alkenyl amino acid.
-
Causality: While generally stable, the double bond can be susceptible to oxidation, especially with prolonged exposure to air or in the presence of certain reactive species. Some coupling reagents or cleavage cocktail components could potentially contribute to oxidation under specific conditions.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: For particularly sensitive sequences or during prolonged reaction times (e.g., RCM), performing the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidation.
-
Degassed Solvents: Use freshly degassed solvents for critical steps like RCM.
-
Scavenger Choice: During cleavage, avoid scavengers that could promote oxidation. While primarily used to scavenge cations, some scavengers have redox properties. TIS is generally considered a good choice for protecting against various side reactions without promoting oxidation of the double bond.
-
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.
Protocol 1: On-Resin Ring-Closing Metathesis (RCM) with Isomerization Suppression
-
Resin Preparation: Swell the peptide-resin (containing two alkenyl amino acids) in 1,2-dichloroethane (DCE) for 30 minutes.
-
Catalyst Solution Preparation: In a separate vial, dissolve the Grubbs catalyst (1st or 2nd generation, 10-20 mol% relative to the resin loading) in degassed DCE to a concentration of 5-10 mM. If using an isomerization suppressant, add it to this solution (e.g., 1,4-benzoquinone at 1-5 mol%).
-
Metathesis Reaction: Drain the DCE from the resin and add the catalyst solution. Gently agitate the mixture at 40°C for 2-4 hours under an inert atmosphere.[13] The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Reaction Quenching and Washing: Drain the catalyst solution. Wash the resin extensively with DCE (3x), DCM (3x), and DMF (3x) to remove the catalyst and byproducts. A wash with a solution of a thiol-based scavenger can also aid in removing residual ruthenium.
-
Repeat Cycle (Optional): For difficult cyclizations, a second treatment with a fresh batch of catalyst solution may be necessary.
Protocol 2: Removal of Residual Palladium using a Thiol-Functionalized Scavenger (Batch Method)
-
Dissolution: After cleavage and precipitation of the peptide, dissolve the crude peptide in a suitable solvent (e.g., DMF, DCM, or a mixture).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol), typically 3-5 equivalents relative to the amount of palladium catalyst used in the preceding step.[18][21]
-
Agitation: Stir the mixture at room temperature for 4-16 hours. The optimal time may need to be determined empirically for your specific peptide.
-
Filtration: Filter the mixture through a 0.45 µm syringe filter or a fritted funnel to remove the scavenger resin.
-
Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the peptide.
-
Product Isolation: Combine the filtrate and the washings. The peptide can then be purified by preparative HPLC.
IV. Visualizations
Workflow for Troubleshooting Low Yield in Peptide Stapling
Caption: Troubleshooting workflow for low-yield peptide stapling reactions.
Decision Tree for Cleavage Cocktail Scavenger Selection
Caption: Decision tree for selecting scavengers for TFA cleavage.
V. References
-
Haskell-Luevano, C., et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health. --INVALID-LINK--
-
Lauer, J. L., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PubMed. --INVALID-LINK--
-
Lauer, J. L., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC. --INVALID-LINK--
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. --INVALID-LINK--
-
Verdine, G. L., & Hilinski, G. J. (2012). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. PMC. --INVALID-LINK--
-
Gmeiner, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. --INVALID-LINK--
-
Isidro-Llobet, A., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. --INVALID-LINK--
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. --INVALID-LINK--
-
Canova-Davis, E., et al. (1994). Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone. PubMed. --INVALID-LINK--
-
Martynow, J. (2014). What are the best ways to remove palladium residues from (1) oligopeptides, and (2) from diamines? ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem. --INVALID-LINK--
-
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Zurich Research Collection. --INVALID-LINK--
-
Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. PMC. --INVALID-LINK--
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methylisonicotinaldehyde Products. BenchChem. --INVALID-LINK--
-
Grubbs, R. H., et al. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Organic Chemistry Portal. --INVALID-LINK--
-
Kazmaier, U., & Bayer, A. (2014). Selective peptide modifications via ruthenium-catalyzed allylic alkylations. PubMed. --INVALID-LINK--
-
Biotage. (n.d.). Metal Scavenger User Guide. Biotage. --INVALID-LINK--
-
Góngora-Benítez, M., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. --INVALID-LINK--
-
Melnyk, O., et al. (2020). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. PMC. --INVALID-LINK--
-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. --INVALID-LINK--
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. --INVALID-LINK--
-
Kazmaier, U. (2008). Palladium-Catalyzed Allylic Alkylations as Versatile Tool for Amino Acid and Peptide Modifications. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Removal of Residual Palladium Catalyst from Cross-Coupling Reactions. BenchChem. --INVALID-LINK--
-
Bodanszky, M., et al. (2015). Cleavage of synthetic peptides. Google Patents. --INVALID-LINK--
-
Song, A., & Xu, J. (2019). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. --INVALID-LINK--
-
Gmeiner, P., et al. (2022). DKP formation mechanism. ResearchGate. --INVALID-LINK--
-
Pawlas, J., et al. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. --INVALID-LINK--
-
Kazmaier, U., & Tappe, R. (2004). Highly stereoselective modifications of peptides via Pd-catalyzed allylic alkylation of internal peptide amide enolates. PubMed. --INVALID-LINK--
-
Aapptec. (n.d.). Cleavage from Wang Resin. Aapptec. --INVALID-LINK--
-
Biotage. (2023). Automating stapled peptide synthesis: overcoming DMF poisoning. Biotage. --INVALID-LINK--
-
Wikipedia. (n.d.). Grubbs catalyst. Wikipedia. --INVALID-LINK--
-
Shapiro, A. B. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? ResearchGate. --INVALID-LINK--
-
Reddit. (2025). Grubbs G2 metathesis catalyst synthesis troubleshooting. Reddit. --INVALID-LINK--
-
Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. --INVALID-LINK--
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. --INVALID-LINK--
-
Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. --INVALID-LINK--
-
Fields, G. B., et al. (2025). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. --INVALID-LINK--
-
Grubbs, R. H., et al. (n.d.). Methods for suppressing isomerization of olefin metathesis products. Google Patents. --INVALID-LINK--
-
Albericio, F., & El-Faham, A. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. --INVALID-LINK--
-
Dembinski, R., et al. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Longdom Publishing. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Use of Allyl-based Protecting Groups for the Automated Synthesis of Cyclic and Branched-chain Peptides. Thermo Fisher Scientific. --INVALID-LINK--
-
Umicore. (n.d.). Metathesis Catalysts - Precious Metals Chemistry. Umicore. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich. --INVALID-LINK--
-
Spring, D. R., et al. (2020). A biocompatible stapling reaction for in situ generation of constrained peptides. PMC. --INVALID-LINK--
-
Houghten, R. A., et al. (1995). Side-product formation during cyclization with HBTU on a solid support. PubMed. --INVALID-LINK--
References
- 1. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 15. Selective peptide modifications via ruthenium-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Highly stereoselective modifications of peptides via Pd-catalyzed allylic alkylation of internal peptide amide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. biotage.com [biotage.com]
- 20. biotage.com [biotage.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Coupling Reactions for Boc-2-amino-8-nonenoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the successful coupling of Boc-2-amino-8-nonenoic acid, a unique unnatural amino acid. As Senior Application Scientists, we have designed this resource to address the specific challenges you may encounter, explaining the causality behind our recommendations to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the coupling of Boc-2-amino-8-nonenoic acid.
Q1: Why is my coupling reaction with Boc-2-amino-8-nonenoic acid showing a low yield?
A: Low yields are typically due to insufficient activation of the carboxylic acid, often caused by the moderate steric hindrance from the Boc protecting group and the long aliphatic side chain. Standard carbodiimide reagents like DCC or DIC may not be potent enough.[1] We recommend using more powerful in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP).[2] These reagents form highly reactive esters that can overcome the steric barrier more effectively.[1]
Q2: I'm observing a side product with the same mass as my desired peptide. What could it be?
A: This is likely a result of epimerization (racemization) at the α-carbon of the Boc-2-amino-8-nonenoic acid, leading to the formation of a diastereomer. This can be caused by over-activation, prolonged exposure to the base, or using too strong a base.[3] Using additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are superior to HOBt in suppressing racemization, is highly recommended.[3] Additionally, consider using a weaker base like N,N-diisopropylethylamine (DIPEA) or collidine in minimal necessary amounts.[4]
Q3: How can I confirm that my coupling reaction has gone to completion?
A: The most common method for monitoring solid-phase peptide synthesis (SPPS) is the Kaiser test, which detects free primary amines.[5] A positive Kaiser test (a dark blue color) indicates that the coupling is incomplete.[6] For N-terminal proline, which is a secondary amine, the Kaiser test gives a less intense reddish-brown color, and alternative tests like the isatin test are recommended.[5] For solution-phase synthesis, reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
Q4: Does the terminal alkene on the 8-nonenoic acid side chain interfere with the coupling reaction?
A: Under standard peptide coupling conditions, the terminal alkene is generally unreactive and should not interfere. The reagents used for amide bond formation are highly specific for the activation of carboxylic acids and their reaction with amines. However, avoid unnecessarily harsh or oxidative conditions, which could potentially interact with the double bond.
Q5: Is a "double coupling" strategy effective for this amino acid?
A: Yes, double coupling is a very common and effective method to drive difficult coupling reactions to completion, especially for sterically hindered residues.[1] After the first coupling reaction, you would wash the resin and then repeat the coupling step with a fresh solution of the activated amino acid.[1] Always confirm the completion of the first coupling with a Kaiser test before proceeding.[3]
Section 2: Comprehensive Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during the coupling of Boc-2-amino-8-nonenoic acid.
Issue 1: Low or No Coupling Yield (Positive Kaiser Test)
A persistent blue color in the Kaiser test indicates a significant amount of unreacted free amine on the peptide-resin.
Probable Cause 1: Insufficient Reagent Potency
-
Explanation: The combination of the bulky Boc protecting group and the long, flexible side chain can sterically hinder the approach of the amine to the activated carboxylic acid. Reagents like Diisopropylcarbodiimide (DIC) alone may not be sufficient to achieve complete conversion.[1]
-
Solution: Switch to a more powerful coupling reagent. Aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP, are significantly more effective as they form highly reactive activated esters. HATU is often considered one of the most efficient reagents for challenging couplings.[8]
Probable Cause 2: Suboptimal Reaction Conditions
-
Explanation: Steric hindrance slows down reaction kinetics.[1] Standard coupling times of 1-2 hours may be insufficient.
-
Solution:
-
Increase Reaction Time: Extend the coupling time to 4 hours or even overnight.[1]
-
Double Coupling: Perform a second coupling with fresh reagents.[1] This is often the most reliable solution.
-
Increase Temperature: Gentle heating (e.g., to 30-40°C) can help overcome the activation energy, but must be done cautiously as it can increase the risk of racemization.[4]
-
Probable Cause 3: Poor Solvation or Peptide Aggregation
-
Explanation: As the peptide chain grows, it can fold or aggregate, making the N-terminal amine inaccessible. This is particularly problematic with hydrophobic sequences. The long aliphatic chain of 8-nonenoic acid can contribute to this.
-
Solution:
-
Solvent Choice: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[1] In some cases, a mixture of solvents like DCM/DMF/NMP can be beneficial.[1]
-
Chaotropic Salts: For very difficult sequences, adding a small amount of a chaotropic salt like LiCl can help disrupt secondary structures and improve reaction efficiency.
-
Workflow: Troubleshooting a Failed Coupling Reaction
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Issue 2: Epimerization / Racemization
The formation of a diastereomer can complicate purification and reduce the yield of the desired stereochemically pure peptide.
Probable Cause 1: Strong Base or Excess Base
-
Explanation: The base used to neutralize the protonated amine and facilitate the reaction can also promote the abstraction of the α-proton from the activated amino acid, leading to racemization. Stronger bases exacerbate this issue.[3]
-
Solution:
-
Use a weaker, non-nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA.[3]
-
If using DIPEA, ensure you are using the minimum stoichiometry required (typically 2 equivalents for uronium/aminium reagents).
-
Probable Cause 2: Inappropriate Coupling Reagent/Additive Combination
-
Explanation: The intermediate active ester's stability and reactivity influence the rate of racemization. The oxazolone intermediate, which is prone to racemization, can form during pre-activation.[9]
-
Solution:
-
Always use an additive. HOAt and Oxyma Pure are more effective at suppressing racemization than the traditional HOBt.[3][10]
-
Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium salts.[3]
-
Minimize the pre-activation time before adding the activated amino acid to the resin.[3]
-
Section 3: Recommended Protocols & Reagent Guide
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for routine and challenging couplings of Boc-2-amino-8-nonenoic acid in Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-2-amino-8-nonenoic acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)[8]
-
DIPEA (8 equivalents)[3]
-
Anhydrous DMF
Step-by-Step Methodology:
-
Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide has been removed and the resin has been thoroughly washed with DMF.
-
Activation Solution: In a separate vessel, dissolve Boc-2-amino-8-nonenoic acid and HATU in DMF. Add DIPEA to the solution and mix briefly. Allow this pre-activation to proceed for 1-5 minutes.[1]
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the resin.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[5]
-
Monitoring: Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines (a negative test should yield yellow or colorless beads).[7] If the test is positive, consider a second coupling (repeat steps 2-6).
Protocol 2: Low-Racemization Coupling using DIC/Oxyma Pure
This protocol is designed to minimize epimerization, particularly when coupling into a sensitive peptide sequence.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-2-amino-8-nonenoic acid (4 equivalents)
-
Oxyma Pure (4 equivalents)
-
Diisopropylcarbodiimide (DIC) (4 equivalents)
-
Anhydrous DMF or NMP
Step-by-Step Methodology:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Reagent Dissolution: In a separate vessel, dissolve Boc-2-amino-8-nonenoic acid and Oxyma Pure in the chosen solvent (DMF or NMP).
-
Coupling Reaction: Add the solution to the resin. Then, add the DIC to the reaction vessel.
-
Agitation: Agitate the mixture at room temperature. Reaction times may need to be extended (4-12 hours) compared to HATU couplings.
-
Washing & Monitoring: Follow steps 5 and 6 from Protocol 1.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent is a critical determinant of success.[11] This table summarizes the performance and characteristics of common reagents suitable for Boc-2-amino-8-nonenoic acid coupling.
| Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Cost-effective, simple by-product removal (soluble urea).[8] |
| DIC/Oxyma | Carbodiimide | High | Low | Low racemization, higher reactivity than HOBt. |
| HBTU | Aminium Salt | High | Low-Moderate | Fast reactions, widely used.[12] |
| HATU | Aminium Salt | Very High | Very Low | Highly efficient for hindered amino acids, low racemization due to HOAt.[8] |
| HCTU | Aminium Salt | Very High | Low | More reactive than HBTU, cost-effective alternative to HATU.[1] |
| PyBOP | Phosphonium Salt | High | Low | Good for hindered couplings, generally lower racemization than some uronium salts.[3] |
| COMU | Aminium Salt | Very High | Very Low | Excellent performance, good solubility, byproducts are water-soluble.[13] |
Visualization: Reagent Selection Logic
This diagram outlines the decision-making process for selecting the appropriate coupling conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of Incorporating Long-Chain Amino Acids in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of long-chain and sterically hindered amino acids. Here, we will delve into the root causes of common issues and provide field-proven troubleshooting strategies and detailed protocols to enhance the success of your peptide synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What makes long-chain and bulky amino acids so difficult to incorporate in SPPS?
A1: The primary challenges stem from two main factors:
-
Steric Hindrance: The sheer size of bulky side chains (e.g., Valine, Isoleucine, Arginine) can physically block the reactive N-terminus of the growing peptide chain, making it difficult for the next activated amino acid to approach and form a peptide bond.[1][2][3] This is particularly problematic when coupling a bulky amino acid to another bulky residue.[2]
-
Peptide Aggregation: Long, hydrophobic amino acid sequences have a tendency to self-associate on the resin through intermolecular hydrogen bonds.[4] This leads to the formation of secondary structures like β-sheets, causing the peptide-resin to shrink and become poorly solvated.[5] As a result, reagents cannot efficiently access the reactive sites, leading to incomplete deprotection and coupling reactions.[4][6]
Q2: What are the tell-tale signs of a "difficult coupling" or on-resin aggregation?
A2: Be vigilant for these common indicators during your synthesis:
-
Positive Kaiser or TNBS Test: A blue color in the Kaiser test after a coupling step indicates the presence of unreacted primary amines, signaling an incomplete reaction.[4][7]
-
Resin Shrinking or Clumping: A noticeable decrease in resin volume or the formation of resin clumps suggests poor solvation due to aggregation.[4][6]
-
Low Crude Peptide Yield: A significantly lower than expected yield of your final product is a strong indicator of synthesis problems.[7][8]
-
Complex Crude HPLC Profile: A chromatogram with multiple peaks of similar intensity, often corresponding to deletion sequences, points to inefficient coupling at various stages.[7]
Q3: When should I consider using specialized techniques for my synthesis?
A3: It's prudent to anticipate challenges and employ preventative strategies when your sequence contains:
-
Multiple contiguous hydrophobic residues (e.g., stretches of Val, Ile, Leu, Phe).[5]
-
β-branched amino acids like Valine and Isoleucine.[8]
-
Sequences longer than 20-30 amino acids, as the cumulative probability of incomplete reactions increases.[8][9][10]
-
Known "difficult sequences" that are prone to forming stable secondary structures.[5][7]
Troubleshooting Guides
Issue 1: Incomplete Coupling Due to Steric Hindrance
Symptoms:
-
Positive Kaiser test after standard coupling times.
-
Presence of deletion sequences (M-1, M-2, etc.) in the final mass spectrum analysis.
-
Low overall yield of the target peptide.[8]
Causality: The bulky side chains of certain amino acids physically obstruct the N-terminus, slowing down the kinetics of the coupling reaction to the point where it does not go to completion within the standard reaction time.[1][3]
Solutions & Protocols:
-
Double Coupling: This is often the simplest and most effective solution. After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[2][8] This provides a second opportunity for the reaction to go to completion.
-
Use of Potent Coupling Reagents: For particularly stubborn couplings, switch to a more powerful activating agent. While standard carbodiimides like DIC are effective for many couplings, phosphonium or aminium salts can significantly enhance reaction rates.[6][11]
| Coupling Reagent | Class | Advantages | Considerations |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, low racemization. | Slower for hindered couplings. |
| HBTU/HATU | Aminium Salt | Fast and efficient activation.[6] | Can cause racemization of sensitive amino acids like His and Cys.[8] |
| PyBOP/PyAOP | Phosphonium Salt | Very powerful, excellent for hindered couplings.[3][11] | Can be more expensive. |
-
Increased Temperature/Microwave Synthesis: Elevating the reaction temperature can provide the necessary energy to overcome the activation barrier of sterically hindered couplings.[12] Microwave-assisted SPPS is particularly effective at driving difficult couplings to completion quickly.[1]
Protocol 1: Double Coupling for a Sterically Hindered Residue
-
Perform the first coupling reaction as per your standard protocol (e.g., 4 equivalents of Fmoc-amino acid, 4 equivalents of coupling reagent, 8 equivalents of base in DMF for 1-2 hours).
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of the activated amino acid using the same equivalents as in step 1.
-
Add the fresh coupling solution to the resin and allow it to react for another 1-2 hours.
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.
-
Optional: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free amines.[8]
Issue 2: On-Resin Aggregation
Symptoms:
-
Shrinking of the resin bed.[6]
-
Slow or incomplete Fmoc deprotection.
-
Positive Kaiser test even after extended coupling times.
-
Low yield and poor purity of the crude peptide.[8]
Causality: The growing peptide chains, particularly those rich in hydrophobic residues, can fold into stable secondary structures (β-sheets) and associate with each other. This aggregation process renders the peptide chains insoluble and inaccessible to reagents in the solvent.[5]
Solutions & Protocols:
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt the hydrogen bonding network that stabilizes peptide aggregates, thereby improving solvation.[13][14]
-
"Magic Mixture" and Other Disruptive Solvents: Using solvent mixtures designed to disrupt secondary structures can be highly effective. The "Magic Mixture" consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylenecarbonate.[14] Other solvents like NMP or DMSO can also be used to improve resin swelling and peptide solvation.[5][15]
-
Pseudoproline Dipeptides: This is a powerful and widely used strategy to prevent aggregation. Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys that introduce a "kink" into the peptide backbone, similar to proline.[9][16] This conformational disruption effectively breaks up the formation of β-sheets.[17][18] They are incorporated as dipeptide units using standard coupling methods and the native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage.
Workflow for Addressing Peptide Aggregation
Caption: A decision-making workflow for troubleshooting peptide aggregation.
Protocol 2: Using Pseudoproline Dipeptides in Your Synthesis Plan
-
Identify Potential Aggregation Sites: Analyze your peptide sequence to identify regions rich in hydrophobic or β-branched amino acids.
-
Select Appropriate Pseudoproline Dipeptides: Choose a pseudoproline dipeptide that corresponds to a Ser, Thr, or Cys residue within or near the aggregation-prone region. For maximum effect, space pseudoproline dipeptides approximately every 6-8 residues.[11]
-
Incorporate as a Dipeptide Unit: During synthesis, when you reach the position of the preceding amino acid to the Ser, Thr, or Cys, use the corresponding Fmoc-Xaa-(ψPro)-OH dipeptide instead of a single amino acid.
-
Coupling: Use a standard coupling protocol (e.g., HBTU/DIPEA or HATU/DIPEA) for the pseudoproline dipeptide. A single, slightly extended coupling time (1.5-2 hours) is usually sufficient.[6]
-
Continue Synthesis: After the dipeptide is coupled, proceed with the synthesis of the remaining peptide chain as usual. The pseudoproline will disrupt aggregation as the chain elongates.
-
Cleavage: The oxazolidine or thiazolidine ring of the pseudoproline is stable to the basic conditions of Fmoc deprotection but will be cleaved by TFA during the final cleavage and deprotection step, yielding the native peptide sequence.[9]
Advanced Strategies
For extremely difficult or very long sequences, the following advanced strategies may be necessary:
-
Backbone Protection (Hmb/Dmb): The introduction of a temporary protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), onto the backbone amide nitrogen of a residue can effectively prevent hydrogen bonding and aggregation.[11][19] These groups are introduced as individual amino acid derivatives and are removed during the final TFA cleavage.[11]
-
Fragment Condensation & Native Chemical Ligation (NCL): For peptides exceeding 70 amino acids, synthesizing shorter, protected peptide fragments and then ligating them together in solution can be a more viable approach than linear SPPS.[14][20] NCL is a particularly powerful technique that allows for the chemoselective ligation of unprotected peptide fragments.[20]
By understanding the underlying causes of difficulties in incorporating long-chain amino acids and by proactively employing these troubleshooting guides and protocols, you can significantly improve the success rate of your solid-phase peptide synthesis projects.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. csbio.com [csbio.com]
- 13. researchgate.net [researchgate.net]
- 14. cpcscientific.com [cpcscientific.com]
- 15. genscript.com [genscript.com]
- 16. Pseudoproline - Wikipedia [en.wikipedia.org]
- 17. chempep.com [chempep.com]
- 18. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
Technical Support Center: Solubility of Protected 2-Amino-8-nonenoic Acid in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with protected 2-Amino-8-nonenoic acid and other long-chain hydrophobic unnatural amino acids during Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these common but often frustrating experimental hurdles.
Introduction: The Challenge of Hydrophobicity in SPPS
This compound is an unnatural amino acid characterized by a long aliphatic side chain, rendering it significantly hydrophobic. When protected with the fluorenylmethoxycarbonyl (Fmoc) group, its nonpolar nature is further amplified. This inherent hydrophobicity often leads to poor solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF), causing issues such as incomplete dissolution, precipitation during activation, and ultimately, failed or inefficient coupling reactions.[1] Understanding the underlying principles of solubility and employing strategic countermeasures are crucial for the successful incorporation of such residues into synthetic peptides.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the solubility of protected this compound.
Q1: My Fmoc-2-amino-8-nonenoic acid won't dissolve in DMF. What is the primary cause?
A1: The primary reason is the compound's pronounced hydrophobicity, a combination of the long C7 aliphatic side-chain and the bulky, nonpolar Fmoc protecting group.[1][2] This molecular structure resists solvation in polar aprotic solvents like DMF. Additionally, aggregation of the Fmoc groups themselves can contribute to poor solubility.[2]
Q2: Can I just use more DMF to dissolve the amino acid?
A2: While increasing the solvent volume might seem like a straightforward solution, it is often not ideal. It can lead to a very dilute solution, which may negatively impact the kinetics of the subsequent coupling reaction. A better approach is to enhance the solvating power of the solvent system itself.
Q3: Is sonication a safe and effective method to aid dissolution?
A3: Yes, sonication is a widely used and effective technique to break up aggregates and enhance the dissolution of sparingly soluble compounds.[3][4] However, it should be applied judiciously. Prolonged or high-power sonication can generate heat, which might lead to the degradation of the Fmoc-amino acid.[3] Short bursts of sonication with intermittent cooling are recommended.[5]
Q4: Are there alternative solvents to DMF that I should consider?
A4: Absolutely. N-Methyl-2-pyrrolidone (NMP) is a common and effective alternative to DMF, often exhibiting superior solvating power for hydrophobic peptides and amino acids.[2][6][7] Dimethyl sulfoxide (DMSO) is another powerful solvent, though it should be used in smaller quantities as a co-solvent due to its high viscosity and potential for side reactions.[2] For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives can be employed.[2]
Q5: I managed to dissolve the amino acid, but it precipitated upon adding the coupling reagents. What happened?
A5: This common issue, often termed "on-resin aggregation," occurs when the growing peptide chain, particularly if it contains other hydrophobic residues, folds into secondary structures like beta-sheets.[8] This aggregation can hinder the accessibility of the N-terminal amine, preventing efficient coupling. The addition of coupling reagents can sometimes alter the solution properties, triggering precipitation of the activated amino acid before it can react.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving solubility issues with protected this compound.
Initial Assessment and Basic Troubleshooting
Before resorting to more complex solutions, it's essential to rule out common procedural and reagent-related issues.
-
Verify Solvent Quality: Ensure you are using high-purity, amine-free DMF. Over time, DMF can degrade to form dimethylamine, which can prematurely cleave the Fmoc group.[6]
-
Gentle Warming: Cautiously warming the solution to approximately 37°C can significantly improve the solubility of many Fmoc-amino acids.[2][4] Avoid excessive heat to prevent degradation.
-
Mechanical Agitation: Vigorous vortexing followed by a brief period of sonication is often sufficient to dissolve stubborn particles.[2]
Diagram: Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical progression for addressing solubility problems.
Caption: A step-by-step decision tree for troubleshooting solubility.
Advanced Strategies and Protocols
If basic methods fail, the following advanced strategies can be employed.
The choice of solvent is critical for solvating both the amino acid and the growing peptide chain on the resin.[9]
-
N-Methyl-2-pyrrolidone (NMP): NMP is generally a better solvent than DMF for hydrophobic sequences and can often be used as a direct replacement.[6][7]
-
Co-solvents: The addition of a small percentage of a stronger, more polar solvent can disrupt intermolecular forces and enhance solubility.
-
DMSO: Adding 5-10% (v/v) Dimethyl Sulfoxide (DMSO) to DMF or NMP can be highly effective.[2]
-
"Magic Mixture": For extremely difficult cases, a mixture of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylenecarbonate has been shown to overcome severe aggregation.
-
Table 1: Comparison of Common SPPS Solvents
| Solvent | Polarity | Solvating Power for Hydrophobic AA | Key Considerations |
| DMF | High | Moderate | Can degrade to form amines[6] |
| NMP | High | Good | Generally better than DMF for hydrophobic sequences[6][7] |
| DCM | Low | Poor | Not ideal for Fmoc-SPPS due to reactivity with piperidine[6] |
| DMSO | High | Excellent | Use as a co-solvent due to high viscosity[2] |
Chaotropic salts are substances that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[10][11][12] In SPPS, they are effective at breaking up secondary structures that cause on-resin aggregation.[8]
-
Common Chaotropic Salts: Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) are frequently used.
-
Application: These salts can be used in two ways:
Protocol 1: Dissolution using a DMSO Co-solvent System
-
Weigh the required amount of Fmoc-2-amino-8-nonenoic acid into a clean, dry reaction vessel.
-
Add a minimal volume of pure DMSO (e.g., 10-20% of the final required volume) and vortex until the solid is fully dissolved.
-
Slowly add the remaining volume of DMF or NMP while vortexing to ensure the solution remains homogeneous.
-
Proceed immediately to the activation and coupling steps.
Protocol 2: Coupling with a Chaotropic Salt Wash
-
Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Prepare a 0.8 M solution of LiCl in DMF.
-
Wash the resin twice with the 0.8 M LiCl/DMF solution for 1 minute each.[8]
-
Wash the resin again with DMF (2-3 times) to remove the excess LiCl.
-
Immediately add the pre-activated Fmoc-2-amino-8-nonenoic acid solution to the resin and proceed with the coupling reaction.
Part 3: The Underlying Science - Why These Methods Work
A deeper understanding of the physicochemical principles at play can empower you to make more informed decisions during your synthesis.
-
Solvent Polarity and Solvation: The principle of "like dissolves like" is fundamental. Highly hydrophobic molecules like protected this compound require solvents that can effectively surround and stabilize their nonpolar regions. While DMF and NMP are polar aprotic solvents, NMP's structure allows for slightly better interaction with hydrophobic side chains, thus improving solvation.[7]
-
Disruption of van der Waals Forces: The aggregation of Fmoc groups and long aliphatic chains is driven by weak van der Waals interactions. The energy input from sonication or gentle heating can overcome these forces, allowing solvent molecules to intersperse and dissolve the solute.[3]
-
Breaking Hydrogen Bonds with Chaotropes: On-resin aggregation is primarily stabilized by the formation of a network of intermolecular hydrogen bonds between peptide backbones, leading to β-sheet structures.[8] Chaotropic ions (like Li⁺, Cl⁻, ClO₄⁻) disrupt this hydrogen-bonding network, breaking up the aggregates and making the reactive N-terminal amine accessible again.[8][10]
By systematically applying the strategies outlined in this guide, from simple adjustments in technique to the use of advanced chemical additives, researchers can overcome the solubility challenges posed by protected this compound and successfully incorporate this and other hydrophobic residues into their target peptides.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of chaotropic salts for separation of ribonucleic acids and proteins from yeast nucleoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of 2-Amino-8-nonenoic acid
Welcome to the technical support center for the synthesis of 2-Amino-8-nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with this valuable unnatural amino acid. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your synthetic endeavors. The synthesis of unnatural amino acids can be challenging, and this guide is intended to provide practical solutions to common problems.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a common and efficient route involving a Grignard reaction followed by enzymatic reductive amination.
Problem 1: Low Yield of the α-Keto Acid Intermediate
Symptom: After the Grignard reaction with diethyl oxalate and subsequent workup, the yield of the desired α-keto-8-nonenoic acid is significantly lower than expected.
Potential Cause 1: Formation of a Tertiary Alcohol Byproduct. The primary side reaction in the Grignard synthesis of α-keto esters is the double addition of the Grignard reagent to diethyl oxalate, leading to a tertiary alcohol.[2][3] This occurs when the initially formed α-keto ester reacts with a second equivalent of the Grignard reagent.
Solution:
-
Inverse Addition: Slowly add the Grignard reagent to a solution of diethyl oxalate. This maintains a low concentration of the Grignard reagent, favoring the formation of the α-keto ester.[2]
-
Excess Diethyl Oxalate: Use a molar excess of diethyl oxalate to ensure the Grignard reagent is consumed in the first addition step.[2]
-
Low Temperature: Maintain a low reaction temperature (e.g., -78 °C) to control the reactivity of the Grignard reagent and minimize the second addition.
Potential Cause 2: Wurtz Coupling. The Grignard reagent can react with the starting 7-bromohept-1-ene in a Wurtz-type coupling, leading to the formation of a C14 hydrocarbon byproduct. This is a known side reaction, particularly with primary alkyl halides.[4]
Solution:
-
Controlled Grignard Formation: During the formation of the Grignard reagent, ensure slow addition of the alkyl halide to the magnesium turnings to minimize its concentration and reduce the likelihood of coupling.
-
High-Quality Magnesium: Use fresh, high-quality magnesium turnings to ensure efficient Grignard formation and minimize side reactions.
Potential Cause 3: Incomplete Grignard Reagent Formation. If the Grignard reagent is not formed efficiently, the overall yield of the subsequent reaction will be low.
Solution:
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent by moisture.[5]
-
Activation of Magnesium: Activate the magnesium turnings with a small crystal of iodine or by gentle heating to initiate the reaction.[4]
Problem 2: Low Yield or Incomplete Conversion in the Enzymatic Reductive Amination Step
Symptom: The conversion of the α-keto acid to this compound is low, as determined by LC-MS or NMR analysis of the crude reaction mixture.
Potential Cause 1: Enzyme Inhibition by Impurities. Impurities carried over from the Grignard reaction step, such as residual heavy metals or organic byproducts, can inhibit the activity of the leucine dehydrogenase.
Solution:
-
Purification of the α-Keto Acid: While a one-pot process is often desired for efficiency, if enzymatic inhibition is suspected, purification of the α-keto acid intermediate by column chromatography or distillation may be necessary.
-
Aqueous Workup: A thorough aqueous workup of the Grignard reaction mixture can help remove water-soluble impurities before proceeding to the enzymatic step.
Potential Cause 2: Suboptimal Reaction Conditions for the Enzyme. Leucine dehydrogenase has optimal pH and temperature ranges for its activity. Deviations from these conditions can lead to reduced catalytic efficiency.
Solution:
-
pH Control: Maintain the pH of the reaction mixture within the optimal range for leucine dehydrogenase (typically around 8.5-9.5).[6][7]
-
Temperature Control: Perform the enzymatic reaction at the optimal temperature for the specific leucine dehydrogenase being used (often around 30-40 °C).[8]
Potential Cause 3: Inefficient Cofactor Regeneration. The enzymatic reductive amination requires a nicotinamide cofactor (NADH), which is typically regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase and glucose). If this regeneration is inefficient, the reaction will stall.
Solution:
-
Ensure Activity of the Regeneration System: Confirm the activity of the glucose dehydrogenase and the purity of the glucose used.
-
Sufficient Cofactor Concentration: Ensure an adequate initial concentration of the NAD+ cofactor is present in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Grignard/enzymatic route?
A1: The most prevalent byproducts are typically associated with the Grignard reaction step. These include:
-
Tertiary alcohol: From the double addition of the Grignard reagent to diethyl oxalate.[2][3]
-
Wurtz coupling product: A C14 hydrocarbon formed from the coupling of the Grignard reagent with the starting alkyl halide.[4]
-
Unreacted starting materials: Incomplete conversion can lead to the presence of 7-bromohept-1-ene and diethyl oxalate in the final product mixture.
Q2: How can I monitor the progress of the reactions to minimize byproduct formation?
A2:
-
Grignard Reaction: The progress of the Grignard reaction can be monitored by quenching small aliquots of the reaction mixture and analyzing them by GC-MS or TLC to check for the disappearance of the starting alkyl halide and the formation of the α-keto ester.
-
Enzymatic Reductive Amination: The conversion of the α-keto acid to the amino acid can be monitored by LC-MS or by taking NMR spectra of quenched and extracted aliquots.
Q3: What are the key considerations for the purification of the final this compound product?
A3: The purification strategy will depend on the nature and quantity of the byproducts.
-
Ion-Exchange Chromatography: This is a highly effective method for separating the amphoteric amino acid from neutral organic byproducts and unreacted starting materials.
-
Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization can be an effective purification method.
-
Flash Chromatography: For protected forms of the amino acid (e.g., the iso-Boc protected form), flash chromatography on silica gel can be a suitable purification technique.[9]
Q4: Can I use a different protecting group for the amino acid?
A4: Yes, while the iso-Boc group is mentioned in a practical synthesis, other common amine protecting groups such as Boc or Cbz can also be used. The choice of protecting group will depend on the downstream applications and the desired deprotection conditions. The Schotten-Baumann reaction conditions, which involve reacting the amine with an acyl chloride or anhydride in the presence of a base, are a general method for introducing such protecting groups.[10][11][12]
Experimental Protocol: Synthesis of iso-Boc-(S)-2-Amino-8-nonenoic Acid
This protocol is adapted from a reported practical synthesis and is provided as a general guideline.
Step 1: Grignard Reaction to form the α-Keto Acid
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, add a solution of 7-bromohept-1-ene (1.0 eq) in anhydrous THF.
-
Slowly add a small portion of the 7-bromohept-1-ene solution to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by a color change and gentle reflux), add the remaining 7-bromohept-1-ene solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.5 eq) in anhydrous THF and cool it to -78 °C.
-
Slowly add the prepared Grignard reagent to the diethyl oxalate solution via cannula, keeping the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-keto ester.
Step 2: Enzymatic Reductive Amination and Boc Protection
-
To a solution of the crude α-keto ester in a phosphate buffer (pH ~7.5), add leucine dehydrogenase, glucose dehydrogenase, NAD+, and glucose.
-
Adjust the pH of the reaction mixture to ~8.5 with an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at 30-35 °C and monitor the progress by LC-MS.
-
Once the reductive amination is complete, add a solution of di-tert-butyl dicarbonate (Boc2O) or another suitable Boc-anhydride in an appropriate solvent (e.g., THF).
-
Maintain the pH of the reaction mixture at ~9-10 by the addition of aqueous sodium hydroxide.
-
After the Boc protection is complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the pure iso-Boc-(S)-2-Amino-8-nonenoic acid.
Data Presentation
| Byproduct | Formation Step | Analytical Detection Method | Mitigation Strategy |
| Tertiary Alcohol | Grignard Reaction | GC-MS, NMR | Inverse addition, excess diethyl oxalate, low temperature |
| Wurtz Coupling Product | Grignard Reaction | GC-MS, NMR | Slow addition of alkyl halide, high-quality magnesium |
| Unreacted α-Keto Acid | Reductive Amination | LC-MS, NMR | Optimize enzyme concentration and reaction time |
Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
Technical Support Center: Macrocyclization of 2-Amino-8-nonenoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges encountered during the macrocyclization of 2-amino-8-nonenoic acid. This document moves beyond simple protocols to explain the underlying principles, helping you not only to solve immediate problems but also to build a robust and high-yielding process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions to build a strong theoretical foundation for your experimental work.
Q1: What is the primary challenge in the macrocyclization of this compound?
The primary challenge is a kinetic one: the competition between the desired intramolecular cyclization (to form the monomeric macrocycle) and intermolecular reactions that lead to the formation of linear or cyclic dimers, trimers, and higher-order polymers.[1][2][3][4] Peptide macrocyclization is an entropically unfavorable process, as the linear precursor must adopt a specific, constrained conformation to bring its reactive ends—the N-terminal amine and the C-terminal carboxylic acid—into proximity for ring closure.[2][5][6][7]
Q2: What is the "high dilution principle" and why is it essential for this reaction?
The high dilution principle is the most common strategy to favor intramolecular macrocyclization.[1][8] The logic is based on reaction kinetics:
-
Intramolecular cyclization is a first-order reaction; its rate depends only on the concentration of the linear precursor.
-
Intermolecular polymerization is a second-order reaction; its rate depends on the square of the precursor's concentration.
By significantly lowering the concentration of the linear this compound, you dramatically slow down the second-order polymerization reaction while having a lesser effect on the first-order cyclization rate.[9] This kinetically favors the formation of the desired macrocycle.[9] In practice, this is achieved by using large volumes of solvent or, more efficiently, by the slow, controlled addition of the precursor to the reaction vessel using a syringe pump, a technique known as pseudo-dilution.[1][9]
Q3: How do I select the best coupling reagent for lactamization?
The choice of coupling reagent is critical for activating the C-terminal carboxylic acid and minimizing side reactions, particularly epimerization (racemization) at the alpha-carbon.[7] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[7][10]
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): These are highly effective and known for their ability to suppress racemization, especially when coupling sterically hindered or sensitive amino acids.[10] PyAOP is particularly effective for coupling N-methylated amino acids.[10]
-
Aminium/Uronium Reagents (e.g., HATU, HBTU, HCTU): These are among the most popular due to their high reactivity and fast reaction times.[11] HATU, which forms highly reactive OAt-esters, is often considered a superior choice as it can lead to less epimerization than HBTU.[10][11]
-
Carbodiimides (e.g., DIC, DCC): While common in linear peptide synthesis, they are often used with additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to minimize racemization.[11]
-
Specialty Reagents (e.g., DEPBT): This reagent is noted for causing very little epimerization and has been shown to be superior for some head-to-tail cyclizations.[10]
For the cyclization of this compound, starting with a well-regarded reagent like HATU or PyBOP is a strong choice.
Q4: What is the impact of solvent and temperature on the reaction yield?
Both solvent and temperature play crucial roles in reaction efficiency.
-
Solvent: The ideal solvent must fully dissolve the linear precursor and the reagents. Aprotic polar solvents like Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are commonly used. The choice of solvent can influence the conformation of the linear precursor; a solvent that encourages a "folded" or pre-organized conformation can increase the effective concentration of the reactive termini and improve yields.[9][12]
-
Temperature: Temperature affects reaction rates, but simply increasing it is not always beneficial.[4] For entropically challenging reactions like large macrocycle formation, higher temperatures may not significantly increase the rate.[4] More importantly, elevated temperatures can increase the rate of side reactions, especially epimerization. Reactions are often run at room temperature (20-25°C) or even cooled to 0°C to maintain stereochemical integrity. However, some modern protocols for on-resin cyclization may use elevated temperatures (e.g., 50°C) with microwave enhancement to reduce reaction times.[13][14]
Q5: What are the best analytical techniques to monitor the reaction and characterize the final product?
A combination of techniques is necessary for robust analysis.
-
Reaction Monitoring: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard. It allows you to track the disappearance of the linear precursor and the appearance of the product, as well as detect any major byproducts like dimers.
-
Product Characterization:
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and elemental composition of the macrocycle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, ROESY) NMR experiments are essential to confirm the covalent structure and provide insights into the 3D conformation of the macrocycle in solution.[15]
-
FTIR Spectroscopy: Can confirm the presence of the amide bond and the disappearance of the carboxylic acid starting material.
-
Section 2: Troubleshooting Guide
This guide provides a structured approach to solving the most common issues encountered during macrocyclization.
Problem 1: Low or No Yield of the Desired Macrocycle
| Potential Cause | Recommended Solution & Rationale |
| A. Intermolecular polymerization is the dominant pathway. | Solution: Strictly adhere to the high dilution principle. Decrease the concentration of the linear precursor to the 0.1-1.0 mM range.[8][12] Implement a slow-addition protocol using a syringe pump over several hours (e.g., 4-12 hours). Rationale: This maintains a pseudo-dilute environment where the concentration of the precursor is always low, kinetically disfavoring the bimolecular polymerization reaction.[1][9] |
| B. Ineffective activation of the carboxylic acid. | Solution 1: Switch to a more powerful coupling reagent. If you are using a carbodiimide-based system, move to a phosphonium (PyBOP) or uronium (HATU) salt.[11] Solution 2: Ensure your reagents are fresh and anhydrous. Coupling reagents are moisture-sensitive. Use fresh, high-purity solvents. Rationale: Incomplete activation of the carboxylate means no reaction can occur. Highly reactive reagents ensure the formation of the active ester intermediate required for acylation of the N-terminal amine. |
| C. Degradation of the linear precursor or product. | Solution: Ensure the reaction conditions are not too harsh. Check the pH of the reaction; a non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used to maintain basicity without causing side reactions. Run the reaction at a lower temperature (e.g., 0°C to RT). Rationale: Peptides and their activated intermediates can be sensitive. Minimizing exposure to harsh conditions (high temperature, strong bases) preserves the integrity of the molecule throughout the reaction. |
Problem 2: Significant Presence of Dimer/Oligomer Impurities in the Crude Product
| Potential Cause | Recommended Solution & Rationale |
| A. Effective concentration is too high. | Solution: Further decrease the concentration of the precursor solution and/or increase the addition time. If your current conditions are 1 mM, try 0.5 mM or 0.1 mM. Rationale: Even at "high dilution," if the rate of addition is faster than the rate of intramolecular cyclization, the concentration of the precursor can build up, allowing the intermolecular pathway to compete.[1] |
| B. The linear precursor conformation disfavors cyclization. | Solution 1: Change the solvent. Try different aprotic polar solvents (e.g., switch from DMF to DCM/DMF mixture) to see if it alters the conformational preference of the precursor. Solution 2: If synthesizing a peptide containing this compound, consider incorporating a "turn-inducing" element like a proline or a D-amino acid adjacent to the cyclization site in the linear precursor.[7] Rationale: The success of macrocyclization heavily relies on the linear precursor's ability to pre-organize into a ring-like conformation.[2][7] Solvents and specific residues can promote conformations that bring the reactive ends closer, increasing the effective molarity and favoring cyclization.[2] |
Problem 3: Evidence of Epimerization at the Alpha-Carbon
| Potential Cause | Recommended Solution & Rationale |
| A. Coupling reagent and/or additive choice. | Solution: Avoid using standalone carbodiimides. Use a reagent known for low racemization like DEPBT or HATU.[10] Always include an additive like HOBt or, preferably, its more effective analog HOAt (1-hydroxy-7-azabenzotriazole) when applicable.[7][16] Rationale: The mechanism of racemization involves the formation of an oxazolone intermediate, which can easily deprotonate and reprotonate with a loss of stereochemistry. Additives like HOAt intercept the activated acid to form an active ester that is less prone to racemization. |
| B. Excessive base or high temperature. | Solution: Use the minimum required amount of a sterically hindered, non-nucleophilic base (e.g., 2-3 equivalents of DIPEA). Avoid stronger bases. Run the reaction at a lower temperature (0°C). Rationale: Both excess base and high temperature accelerate the deprotonation of the alpha-carbon in the activated intermediate, which is the key step in the racemization pathway. |
Problem 4: Difficulty Purifying the Macrocycle
| Potential Cause | Recommended Solution & Rationale |
| A. Co-elution of product and byproducts. | Solution: Optimize the RP-HPLC gradient. Use a shallower gradient (e.g., a change of 0.5% organic phase per minute) around the elution time of your product to improve resolution between the macrocycle and closely-eluting impurities like dimers or diastereomers. Rationale: A shallow gradient increases the interaction time of the analytes with the stationary phase, allowing for better separation of compounds with similar polarities.[17] |
| B. Product instability or poor recovery. | Solution 1: If using TFA in your mobile phase, ensure it is removed immediately during lyophilization to prevent acid-catalyzed degradation. Solution 2: Consider alternative purification methods. If the macrocycle is sufficiently different from the impurities, techniques like normal-phase chromatography or ion-exchange chromatography could be explored as an initial "capture" step before a final RP-HPLC polishing step.[17] Rationale: A multi-step purification strategy, where each step uses a different separation principle, can be highly effective for removing a wide range of impurities and improving overall purity.[17] |
Section 3: Standard Operating Protocols
Protocol 1: High-Dilution Macrocyclization of this compound (Solution Phase)
This protocol assumes the starting material is a Boc-protected linear precursor that has been deprotected at the N-terminus (e.g., with TFA) and is ready for cyclization.
Materials:
-
TFA salt of this compound
-
Coupling Reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous DMF
-
Equipment: Syringe pump, round-bottom flask, magnetic stirrer, nitrogen/argon line.
Procedure:
-
Preparation of Reaction Vessel: In a large round-bottom flask, add anhydrous DMF to constitute 90% of the final reaction volume. The final concentration should be ~0.5 mM. (e.g., for a 0.1 mmol reaction, the final volume will be 200 mL).
-
Add DIPEA (3 equivalents relative to the precursor) to the main reaction flask. Stir under an inert atmosphere (N₂ or Ar).
-
Preparation of Precursor Solution: In a separate flask, dissolve the linear precursor (1 equivalent) and HATU (1.1 equivalents) in the remaining 10% of the anhydrous DMF.
-
Slow Addition: Draw the precursor/HATU solution into a gas-tight syringe and place it on a syringe pump.
-
Set the syringe pump to add the solution to the main reaction flask over a period of 6-8 hours at room temperature.
-
Reaction: After the addition is complete, allow the reaction to stir for an additional 12-16 hours at room temperature.
-
Monitoring: Take a small aliquot from the reaction mixture, quench it with a few drops of water, and analyze by LC-MS to confirm the consumption of starting material and formation of the product.
-
Workup: Once the reaction is complete, remove the DMF under high vacuum. Redissolve the residue in a suitable solvent (e.g., ethyl acetate or DCM), wash with a mild aqueous acid (e.g., 5% citric acid), then a mild aqueous base (e.g., 5% NaHCO₃), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Protocol 2: Purification by Reversed-Phase HPLC
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or Acetonitrile/Water).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the product using a linear gradient of water (Mobile Phase A, with 0.1% TFA) and acetonitrile (Mobile Phase B, with 0.1% TFA). A typical gradient might be 10-60% B over 40 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the desired product peak.
-
Confirm the purity of the collected fractions by analytical LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy white solid.
Section 4: Visual Guides & Data
Diagrams
Caption: Experimental workflow for macrocyclization.
Caption: Troubleshooting flowchart for low yield.
Data Tables
Table 1: Comparison of Common Coupling Reagents for Macrocyclization
| Reagent | Class | Relative Reactivity | Key Advantage | Potential Issue |
| HATU | Aminium | Very High | Fast, efficient, less epimerization than HBTU.[10][11] | High cost, potential for guanidinylation side reaction. |
| PyBOP | Phosphonium | High | Low racemization, good for sterically hindered couplings.[10] | Byproducts can be difficult to remove. |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective, Oxyma is a safer alternative to HOBt.[11] | Slower reactions, higher risk of epimerization without additive. |
| DEPBT | Phosphonium | Moderate | Shown to be superior for some head-to-tail cyclizations with minimal epimerization.[10] | Not as commonly used, may require optimization. |
Table 2: Illustrative Effect of Concentration on Macrocyclization Yield Data synthesized from principles and examples described in the literature.[9]
| Precursor Concentration (mM) | Reaction Type | Expected Major Product | Typical Yield of Macrocycle |
| 250 | Concentrated | Polymer | < 25% |
| 50 | Concentrated | Polymer/Oligomers | 25 - 55% |
| 20 | Moderate Dilution | Macrocycle/Dimer | 60 - 75% |
| 1-10 | High Dilution | Macrocycle | 60 - 70% |
| < 1 | Very High Dilution | Macrocycle | Often > 60% (Yield may plateau) |
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 4. baranlab.org [baranlab.org]
- 5. Contemporary strategies for peptide macrocyclization. | Semantic Scholar [semanticscholar.org]
- 6. Contemporary strategies for peptide macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 15. DSpace [repository.tcu.edu]
- 16. Head-to-tail macrocyclization of cysteine-free peptides using an o-aminoanilide linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. polypeptide.com [polypeptide.com]
Technical Support Center: Stability of Terminal Double Bonds in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of terminal double bonds during solid-phase peptide synthesis (SPPS) and cleavage. Our goal is to equip you with the knowledge to confidently navigate your experiments and preserve the integrity of these valuable functional groups.
Introduction
The incorporation of terminal double bonds into peptides is a powerful strategy for introducing unique functionalities, enabling post-synthetic modifications such as olefin metathesis, and developing novel therapeutic candidates.[1][2] However, the chemical environments encountered during standard peptide synthesis and cleavage protocols can pose a significant threat to the stability of these moieties. This guide will address the common challenges and provide solutions to ensure the successful synthesis of peptides bearing terminal alkenes.
Frequently Asked Questions (FAQs)
Q1: How can I introduce a terminal double bond at the C-terminus of my peptide?
A common and effective method is to use an allyl ester as a protecting group for the C-terminal carboxylic acid.[3][4] This strategy introduces a terminal alkene that is orthogonal to the widely used Fmoc/tBu protection scheme.[4][5][6] The allyl group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions used for side-chain deprotection and cleavage (e.g., TFA).[4]
Q2: Will a terminal double bond be stable to standard Fmoc-SPPS conditions?
Generally, a terminal carbon-carbon double bond is stable to the iterative cycles of Fmoc deprotection with piperidine and coupling reactions with standard carbodiimide reagents.[4][7] However, prolonged exposure to basic conditions should be minimized to prevent potential side reactions.[8]
Q3: What are the primary concerns for terminal double bond stability during TFA cleavage?
The main concern during trifluoroacetic acid (TFA) cleavage is the generation of highly reactive carbocations from the cleavage of side-chain protecting groups (e.g., t-butyl, trityl).[9][10] These carbocations can potentially alkylate the double bond, leading to undesired side products. Additionally, under strongly acidic conditions, there is a theoretical risk of acid-catalyzed hydration or isomerization of the alkene, although this is less commonly reported in standard cleavage protocols.[11]
Q4: Can the palladium catalyst used for allyl deprotection affect other parts of my peptide?
Yes, while palladium catalysts are highly selective for the allyl group, they can potentially catalyze the hydrogenation of other sensitive functionalities if a hydrogen source is present.[6][9] It is crucial to use a scavenger for the allyl cation that does not also act as a hydrogen donor in the presence of palladium. Phenylsilane is a commonly used scavenger in this context.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Loss of the Terminal Double Bond Signal in Mass Spectrometry After Cleavage
Possible Causes:
-
Reduction of the Alkene: The double bond may have been reduced to a single bond. This can occur if a hydrogen source is present during any step where a transition metal catalyst is used, such as palladium-catalyzed deprotection of an allyl group.[6][8][13] Some scavengers or impurities could inadvertently act as hydrogen donors.
-
Acid-Catalyzed Addition: In the highly acidic cleavage cocktail, molecules like water or TFA could potentially add across the double bond, although this is less common with standard protocols.
-
Oxidation: The alkene could be susceptible to oxidation, especially if the cleavage cocktail is not properly de-gassed or if it contains oxidizing agents.
Recommended Solutions:
| Solution | Rationale |
| Optimize Scavenger Choice | Use scavengers that are effective at trapping carbocations but are not known to act as hydrogen donors in the presence of residual catalysts. Triisopropylsilane (TIS) is a good general-purpose scavenger for carbocations.[5] |
| Ensure Anhydrous Conditions | Minimize the water content in your cleavage cocktail if you suspect acid-catalyzed hydration. A common "low water" cocktail is TFA/TIS/DCM. |
| Degas Cleavage Cocktail | Purge your cleavage cocktail with an inert gas like argon or nitrogen before adding it to the resin to minimize the risk of oxidation. |
| Thorough Catalyst Removal | If using a palladium catalyst for deprotection, ensure it is thoroughly washed from the resin before proceeding with cleavage to prevent unwanted side reactions.[3] |
Issue 2: Isomerization of the Terminal Double Bond
Possible Causes:
-
Catalyst-Mediated Isomerization: Some transition metal catalysts, including certain Grubbs catalysts used for olefin metathesis, can cause isomerization of double bonds.[4]
-
Acid/Base Catalyzed Isomerization: Strong acids or bases can potentially catalyze the migration of the double bond to a more thermodynamically stable internal position.[14][15][16]
Recommended Solutions:
| Solution | Rationale |
| Choose the Right Metathesis Catalyst | If performing olefin metathesis, select a catalyst known for low isomerization activity. The choice of catalyst can significantly impact the outcome.[1][17] |
| Minimize Exposure to Strong Acids/Bases | Keep cleavage times to the minimum necessary for complete deprotection. For synthesis, use standard Fmoc deprotection times and avoid prolonged exposure to piperidine. |
| Use Additives to Suppress Isomerization | In the context of olefin metathesis, additives like 1,4-benzoquinone or phenol have been shown to suppress isomerization.[4] |
Experimental Protocols
Protocol 1: On-Resin Palladium-Catalyzed Deprotection of a C-Terminal Allyl Ester
This protocol is adapted for the removal of a C-terminal allyl ester prior to further on-resin modifications or cleavage.
Materials:
-
Peptide-resin with C-terminal allyl ester
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), degassed
-
Nitrogen or Argon source
Procedure:
-
Swell the peptide-resin in degassed DCM in a reaction vessel under an inert atmosphere.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) in degassed DCM.
-
Prepare a solution of phenylsilane (20 equivalents relative to resin loading) in degassed DCM.
-
Add the phenylsilane solution to the resin, followed by the palladium catalyst solution.
-
Gently agitate the mixture at room temperature for 2 hours under an inert atmosphere.
-
Drain the reaction vessel and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove all traces of the catalyst and scavenger.
-
A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the allyl group (mass difference of -40 Da).
Protocol 2: Cleavage Cocktail for Peptides with Terminal Double Bonds
This is a general-purpose cleavage cocktail designed to minimize side reactions with the terminal alkene.
"Reagent B" Composition:
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
Procedure:
-
Prepare the cleavage cocktail fresh in a well-ventilated fume hood.
-
Add the cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide under vacuum.
Analytical Methods for Monitoring Double Bond Integrity
Mass Spectrometry (MS):
Mass spectrometry is a primary tool for confirming the presence of the terminal double bond.[18][19][20] The molecular weight of the final peptide should correspond to the expected mass with the alkene intact. Any addition or loss of the double bond will result in a corresponding mass shift. For example, reduction of the double bond will result in a +2 Da mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides definitive structural information.[21][22][23][24] The protons of the terminal double bond will have characteristic chemical shifts in the 1H NMR spectrum, typically in the range of 5-6 ppm. The disappearance or shifting of these signals is a clear indication of a reaction at the double bond.
Visualizations
Workflow for Synthesis and Cleavage of a Peptide with a C-Terminal Allyl Ester
Caption: Workflow for synthesizing peptides with C-terminal alkenes.
Potential Side Reactions During Cleavage
Caption: Potential side reactions of terminal alkenes during cleavage.
References
- 1. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Proteins Using Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Site-Selective Hydrogenation of Unactivated Alkenes Directed by 8-Aminoquinoline Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Khan Academy [khanacademy.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Optimized Synthesis of Hydrogen-Bond Surrogate Helices: Surprising Effects of Microwave Heating on the Activity of Grubbs Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jchemrev.com [jchemrev.com]
- 19. researchgate.net [researchgate.net]
- 20. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.uzh.ch [chem.uzh.ch]
- 22. researchgate.net [researchgate.net]
- 23. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 24. ias.ac.in [ias.ac.in]
Technical Support Center: Ring-Closing Metathesis for Peptides with 2-Amino-8-nonenoic acid
Welcome to the technical support center for peptide cyclization using Ring-Closing Metathesis (RCM), with a specific focus on peptides incorporating the unnatural amino acid 2-Amino-8-nonenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful macrocyclization technique. By understanding the underlying principles and common pitfalls, you can optimize your reaction conditions, improve yields, and accelerate your research.
Cyclization is a key strategy to enhance the therapeutic potential of peptides by improving their metabolic stability, receptor affinity, and cell permeability.[1][2] RCM, which forms a stable carbon-carbon double bond, is a particularly robust method for achieving this conformational constraint.[1][3] However, the success of peptide RCM, especially with custom unnatural amino acids, is highly dependent on a nuanced understanding of the reaction mechanism, catalyst choice, and potential side reactions.
This resource is structured into a detailed Troubleshooting Guide and a comprehensive FAQ section to directly address the challenges you may encounter.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: Low or No Conversion to the Cyclic Peptide
Q: I've set up my RCM reaction with my this compound-containing peptide and a Grubbs second-generation catalyst, but I'm seeing very little or no formation of the desired macrocycle after 24 hours. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors, ranging from catalyst activity to substrate conformation. Let's break down the potential causes and solutions.
Causality: Low conversion is often due to an inactive catalyst, unfavorable reaction kinetics, or steric hindrance imposed by the peptide's secondary structure. The catalyst might be poisoned by impurities, or the reaction conditions (temperature, concentration) may not be optimal for the specific peptide sequence. Some peptide sequences are inherently resistant to metathesis due to aggregation or the formation of stable secondary structures that prevent the terminal olefins from coming into proximity.[4]
Diagnostic & Solution Workflow:
-
Verify Catalyst Activity: Before troubleshooting the peptide reaction, confirm your catalyst is active. Run a small-scale control reaction with a simple, known substrate like diethyl diallylmalonate. If this control fails, your catalyst has likely degraded.
-
Assess Peptide Purity: Impurities from solid-phase peptide synthesis (SPPS), such as residual scavengers (e.g., thiols) or protecting groups, can poison ruthenium catalysts.[5] Ensure the linear peptide precursor is of high purity (>95% by HPLC) before subjecting it to RCM.
-
Optimize Reaction Concentration: RCM is an intramolecular reaction, but at high concentrations, intermolecular dimerization can compete. Conversely, if the concentration is too low, the reaction rate may be impractically slow.
-
Increase Temperature: Many RCM reactions benefit from elevated temperatures to overcome activation energy barriers.
-
Consider an Alternative Catalyst: If Grubbs II is ineffective, a different catalyst may be required. The Hoveyda-Grubbs second-generation catalyst is often more stable and can be more effective for sterically hindered substrates.[3][6] For challenging cyclizations, more specialized catalysts may offer improved performance.[7]
-
Disrupt Peptide Aggregation: Some peptide sequences are prone to aggregation, which can inhibit RCM.[4]
-
Recommendation: Try different solvent systems. While dichloromethane (DCM) is common, mixtures with more polar, coordinating solvents like 1,2-dichloroethane (DCE) or N,N-dimethylformamide (DMF) can sometimes disrupt aggregation and improve solubility.[1] Microwave irradiation can also be used to overcome aggregation and accelerate the reaction.[8]
-
Workflow Diagram: Troubleshooting Low Conversion
Caption: A step-by-step diagnostic workflow for troubleshooting low RCM conversion.
Problem 2: Significant Side Products Observed by Mass Spectrometry
Q: My LC-MS analysis shows the desired cyclic peptide, but also significant amounts of side products, particularly a product corresponding to the starting material minus 41 Da (C3H5). What is happening and how can I suppress this?
A: The observation of a mass loss of 41 Da strongly suggests a deallylation side reaction. This is a known issue in peptide RCM, often linked to catalyst degradation products.
Causality: Ruthenium-based metathesis catalysts can degrade, especially at elevated temperatures, to form ruthenium hydride species.[1] These hydrides are not competent for metathesis but can catalyze the isomerization of terminal olefins into thermodynamically more stable internal olefins. This isomerization can lead to a retro-ene type reaction or other pathways that result in the cleavage of the allyl group, a process known as deallylation.[1]
Suppression Strategies:
-
Lower the Reaction Temperature: This is the most effective way to minimize catalyst degradation. High yields of deallylation products are often observed at temperatures of 60°C or higher.
-
Recommendation: Perform the reaction at a lower temperature, such as 40°C. While the reaction may be slower, it significantly suppresses the formation of ruthenium hydrides and subsequent isomerization.[1]
-
-
Use Isomerization Suppressants: Certain additives can quench the hydride species responsible for isomerization.
-
Choose a More Stable Catalyst: Hoveyda-Grubbs type catalysts are generally more robust and less prone to degradation than the corresponding Grubbs catalysts.
-
Recommendation: Switching from Grubbs II to Hoveyda-Grubbs II can lead to higher yields of the desired RCM product with fewer isomerization-related side products.[1]
-
Data Summary: Effect of Temperature on RCM Product vs. Side Product
| Temperature | Catalyst | Additive | RCM Product Yield (%) | Desallyl Product (%) |
| 60°C | Grubbs II | None | < 20 | > 35 |
| 40°C | Grubbs II | None | ~70 | < 10 |
| 40°C | Hoveyda-Grubbs II | Phenol | > 80 | < 5 |
| (Yields are illustrative, based on trends reported in the literature.[1]) |
Diagram: Olefin Isomerization and Deallylation Pathway
Caption: Competing pathways of RCM and catalyst-degradation-induced side reactions.
Frequently Asked Questions (FAQs)
Q1: Should I perform the RCM on-resin or in solution?
A1: Both methods have distinct advantages.
-
On-Resin RCM: This is often preferred for its simplicity. The peptide remains attached to the solid support, which facilitates the removal of the catalyst and soluble byproducts by simple filtration and washing.[1] This can lead to a cleaner crude product after cleavage. However, resin-bound peptides can experience steric hindrance or aggregation that may inhibit cyclization.[4]
-
Solution-Phase RCM: This approach offers more flexibility in solvent choice and can achieve the high dilution necessary to prevent intermolecular reactions. However, it requires a purified linear peptide and necessitates a subsequent purification step to remove the metal catalyst, which can be challenging.
Q2: Which solvent is best for peptide RCM?
A2: The choice of solvent is critical and depends on both peptide solubility and catalyst activity.
-
Dichloromethane (DCM): This is the most common and often the best solvent for achieving maximum catalyst activity.[3]
-
1,2-Dichloroethane (DCE): Similar to DCM but its higher boiling point allows for reactions at higher temperatures.
-
N,N-Dimethylformamide (DMF): While a good solvent for many peptides, it can coordinate to the ruthenium center and inhibit catalytic activity. It is sometimes used as a co-solvent with DCM (e.g., 4:1 DCM/DMF) to improve peptide solubility.[1]
-
Tetrahydrofuran (THF): A viable option, particularly for Z-selective metathesis reactions with specific catalysts.[5]
Q3: How much catalyst should I use?
A3: Catalyst loading is a critical parameter to optimize.
-
Typical Range: For peptide RCM, catalyst loadings typically range from 5 to 20 mol%.
-
Starting Point: A good starting point is 10-15 mol%.[1]
-
Considerations: Higher catalyst loading does not always lead to higher yields and can increase the concentration of degradation products and complicate purification.[1] It is often more effective to optimize temperature and concentration before resorting to very high catalyst loadings.
Q4: How can I monitor the progress of my RCM reaction?
A4: The most common method is to take small aliquots from the reaction at various time points, cleave the peptide from the resin (if on-resin), and analyze the sample by LC-MS.
-
Analytical HPLC: Reverse-phase HPLC (RP-HPLC) is used to separate the starting material, product, and any side products. The cyclic product often has a slightly different retention time than its linear precursor.[9]
-
Mass Spectrometry (MS): ESI-MS is used to confirm the identity of the peaks observed in the HPLC chromatogram. The RCM reaction involves the loss of ethylene (28 Da), so the product's mass will be 28 Da less than the starting material.
Q5: My peptide contains other potentially reactive amino acids (Cys, Met, His). Will these interfere with the RCM reaction?
A5: Yes, certain amino acid side chains can interfere with or poison ruthenium catalysts.
-
Sulfur-containing residues (Cysteine, Methionine): The lone pairs on sulfur can coordinate strongly to the ruthenium center, leading to catalyst deactivation.[5] It is crucial to protect the thiol group of cysteine (e.g., with a trityl group) before the RCM step.[5]
-
Histidine: The imidazole side chain can also coordinate to the catalyst and inhibit the reaction. Protection of the imidazole ring is recommended.
-
Polar side chains (Asp, Glu, Lys, Arg): These generally require side-chain protection during SPPS, and these protecting groups should be stable to the RCM conditions. If the RCM is performed on a fully deprotected peptide in solution, the free amine and carboxylate groups can be masked by protonation with a mild acid to prevent catalyst inhibition.[10]
Experimental Protocols
Protocol 1: On-Resin RCM of a this compound-Containing Peptide
-
Peptide Synthesis: Synthesize the linear peptide containing two this compound residues using standard Fmoc-based solid-phase peptide synthesis (SPPS).[11][12]
-
Resin Preparation: Swell the peptide-bound resin (approx. 0.1 mmol) in anhydrous, degassed DCM for 30 minutes in a sealed reaction vessel.
-
Catalyst Preparation: In a separate vial, dissolve the chosen catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 15 mol% relative to resin loading) in a minimal amount of degassed DCM.[1]
-
Reaction Setup: Add the catalyst solution to the swollen resin. If using an additive like phenol, add it at the same time.
-
Reaction Conditions: Seal the vessel under an inert atmosphere (Nitrogen or Argon) and heat the mixture to the desired temperature (e.g., 40°C) with gentle agitation for 12-48 hours.[1]
-
Monitoring: To monitor the reaction, withdraw a small sample of resin beads, wash them thoroughly, and cleave a small amount of peptide using a standard cleavage cocktail (e.g., TFA/TIS/H2O). Analyze the crude product by LC-MS.
-
Work-up: Once the reaction is complete, filter the resin and wash it extensively with DCM, DMF, and methanol to remove the catalyst and soluble byproducts.
-
Cleavage and Purification: Dry the resin and cleave the cyclic peptide using an appropriate cleavage cocktail. Purify the crude peptide by preparative RP-HPLC.[1]
Protocol 2: Analytical Monitoring by LC-MS
-
Sample Preparation: Dilute the crude cleaved peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Analysis: Monitor the expected m/z values for the starting material (M+H)+ and the cyclized product ([M-28]+H)+.
-
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. React App [pmc.umicore.com]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ring closing metathesis of unprotected peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 多肽合成 [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Validation of 2-Amino-8-nonenoic Acid Incorporation into Peptides by Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UCAAs) into peptides is a cornerstone of modern drug discovery and chemical biology, offering a route to novel therapeutics with enhanced stability, potency, and functionality.[1][2] Among the diverse array of UCAAs, 2-amino-8-nonenoic acid, with its terminal alkene group, provides a versatile chemical handle for subsequent modifications and conjugations. However, the successful synthesis of these modified peptides is only half the battle. Rigorous analytical validation is paramount to confirm the precise incorporation and location of the UCAA within the peptide sequence.
This guide provides an in-depth comparison of analytical techniques for validating the incorporation of this compound, with a primary focus on Edman degradation. As a time-tested, direct chemical sequencing method, Edman degradation offers a degree of certainty that can be indispensable, especially when compared to and complemented by other prevalent techniques like mass spectrometry and NMR spectroscopy.
Comparative Analysis of Validation Methodologies
The choice of an analytical method depends on the specific requirements of the study, including the need for absolute sequence confirmation, throughput, sample amount, and the nature of the peptide itself.
| Feature | Edman Degradation | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Principle | Sequential chemical cleavage from the N-terminus.[3][4] | Mass-to-charge ratio analysis of peptide fragments.[5][6] | Nuclear spin properties in a magnetic field for structural elucidation. |
| Sequence Determination | Direct, de novo sequencing of the N-terminal region.[7] | Typically database-dependent; de novo is possible but complex.[8][9] | Positional information derived from through-bond and through-space correlations. |
| UCAA Confirmation | Unambiguous identification via a unique HPLC retention time of its PTH-derivative. | Confirmed by a specific mass shift in the peptide and its fragments. | Direct observation of unique signals from the UCAA's side chain. |
| Strengths | "Gold standard" for N-terminal sequence validation; high accuracy for short peptides.[7][10] | High throughput; suitable for complex mixtures and internal modifications.[6][10] | Provides detailed 3D structural information and unambiguous identification. |
| Limitations | Requires a free N-terminus; limited to ~30-50 residues; lower throughput.[3][11] | Potential ambiguity with isobaric residues; fragmentation can be complex for novel UCAAs.[7] | Requires large sample quantities; low throughput; complex data analysis. |
| Sample Requirement | 10-100 picomoles.[3] | Femtomole to low picomole range. | Nanomole to micromole range. |
The Edman Degradation Workflow for UCAA Validation
Edman degradation provides a direct and sequential method to read a peptide's sequence from its N-terminus.[5][12] This process becomes invaluable for UCAA validation because it physically separates and identifies each amino acid in succession, offering definitive proof of its location.
The core of the method is a two-step repetitive cycle:
-
Coupling: The peptide's N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[13][14]
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide, forming a thiazolinone derivative without breaking the other peptide bonds.[15][16] This thiazolinone-amino acid is then converted to a more stable phenylthiohydantoin (PTH) derivative.
This PTH-amino acid is then identified by chromatography, typically HPLC. The remaining peptide, now one residue shorter, re-enters the cycle. For a peptide containing this compound, a successful incorporation at a specific position will yield a unique PTH-2-amino-8-nonenoic acid derivative at the corresponding cycle, which will have a characteristic and verifiable retention time.
Caption: Edman degradation workflow for a UCAA-containing peptide.
Experimental Protocol: Validation via Edman Degradation
This protocol outlines the necessary steps to validate the incorporation of this compound. A crucial prerequisite is the synthesis of a PTH-2-amino-8-nonenoic acid standard to establish its definitive HPLC retention time.
1. Sample Preparation:
-
Ensure the peptide sample is highly purified (>95%), as contaminants can interfere with the sequencing chemistry.
-
The peptide must possess a free (unblocked) N-terminus.[3][10]
-
Quantify the peptide accurately. A typical analysis requires 10-100 picomoles.[3]
-
Prepare a control peptide sample that has the expected sequence but lacks the UCAA.
2. Synthesis of PTH-2-amino-8-nonenoic acid Standard:
-
React free this compound with PITC under alkaline conditions (e.g., pH 8-9) to form the PTC-amino acid.
-
Isolate the PTC derivative.
-
Treat the PTC-amino acid with acid to induce cyclization and conversion to the stable PTH-derivative.
-
Purify the PTH-2-amino-8-nonenoic acid standard by HPLC.
-
Confirm its identity via mass spectrometry.
3. Automated Edman Sequencing:
-
Load the purified peptide sample onto the sequencer's sample holder (e.g., a PVDF membrane).
-
Load the PTH-amino acid standard mixture, which now includes the custom-synthesized PTH-2-amino-8-nonenoic acid, into the HPLC system of the sequencer.
-
Initiate the automated sequencing program. The instrument will perform the repetitive coupling and cleavage reactions.[3]
-
At the end of each cycle, the cleaved PTH-amino acid is automatically transferred to the online HPLC system for identification.
4. Data Analysis:
-
For each cycle, compare the chromatogram from the peptide sample with the chromatogram of the PTH standards.
-
Successful incorporation of this compound at a given position 'n' will be confirmed by the appearance of a peak in the nth cycle's chromatogram that matches the retention time of the PTH-2-amino-8-nonenoic acid standard.
-
The sequence of the other amino acids is confirmed in their respective cycles.
-
Analyze the control peptide to ensure the standard sequencing chemistry is performing as expected and to rule out artifacts.
Conclusion: A Multi-Faceted Approach to Validation
While high-throughput methods like mass spectrometry are invaluable for initial screening and analysis of complex mixtures, Edman degradation remains the definitive gold standard for N-terminal sequence validation.[7] Its direct, chemical-based approach provides an unambiguous answer to the critical question of whether an unnatural amino acid has been incorporated at the intended position. For researchers and drug developers working with novel peptide constructs, Edman degradation is not merely an alternative but a crucial, complementary tool. Combining the high-throughput capabilities of mass spectrometry for initial characterization with the precision of Edman degradation for targeted validation ensures the highest level of confidence in the final peptide product.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid analogues provide multiple plausible pathways to prebiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 8. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 11. rapidnovor.com [rapidnovor.com]
- 12. How to Sequence a Peptide [biognosys.com]
- 13. letstalkacademy.com [letstalkacademy.com]
- 14. nbinno.com [nbinno.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
Illuminating the Unseen: A Comparative Guide to NMR Analysis for Structurally Confirming Peptides Containing 2-Amino-8-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, peptides incorporating unnatural amino acids (UAAs) represent a frontier of untapped therapeutic potential. These novel molecules offer enhanced stability, unique conformational properties, and improved pharmacological profiles. However, the very novelty that makes them promising also presents a significant analytical challenge: unequivocally confirming their structure. This guide, designed for the discerning researcher, provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of peptides containing the UAA 2-Amino-8-nonenoic acid, a residue that introduces both a flexible aliphatic chain and a reactive terminal double bond.
The Challenge of the Unnatural: Why Standard Protocols Fall Short
The automated assignment of NMR spectra for peptides composed of the 20 canonical amino acids is now a largely routine process.[1] However, the introduction of a UAA like this compound disrupts these automated workflows, necessitating a more hands-on, multi-faceted analytical approach. The long, flexible side chain of this UAA can introduce significant conformational heterogeneity, potentially leading to broadened NMR signals. Furthermore, the unique spin system of the unsaturated aliphatic chain requires careful and systematic analysis to differentiate it from the standard amino acid residues.
A Multi-dimensional Approach: Comparing the Power of 2D NMR Experiments
While 1D ¹H NMR provides a preliminary fingerprint of a peptide, its inherent signal overlap, especially in larger peptides, makes definitive structural assignment impossible.[2] Two-dimensional (2D) NMR spectroscopy is indispensable, offering a suite of experiments that resolve these overlapping signals and reveal through-bond and through-space correlations between nuclei.[3]
Table 1: Comparison of Key 2D NMR Experiments for Peptide Structure Elucidation
| Experiment | Information Provided | Strengths for this compound Analysis | Limitations |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[3] | - Helps to identify the spin systems of individual amino acid residues, including the initial protons of the this compound side chain. - Can reveal the coupling between the vinyl protons of the double bond. | - Correlations only extend over a few bonds, making it difficult to trace the entire spin system of long side chains. - Signal intensity can be weak for protons with small coupling constants. |
| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system, even if they are not directly coupled.[3] | - Crucial for identifying the complete spin system of this compound, from the alpha-proton to the terminal vinyl protons. - Simplifies the identification of standard amino acid spin systems. | - Can lead to spectral crowding if multiple spin systems have similar chemical shifts. - The efficiency of magnetization transfer can decrease for longer spin systems. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds.[3] | - Essential for determining the three-dimensional structure of the peptide. - Can reveal spatial proximities between the this compound side chain and other parts of the peptide, defining its conformation. | - The intensity of NOE signals is highly dependent on the motional properties of the molecule. - Ambiguous NOEs can arise, requiring careful analysis. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). | - Provides an unambiguous link between proton and carbon signals, aiding in the assignment of the this compound side chain carbons. - Greatly enhances spectral resolution. | - Requires isotopic labeling (¹³C, ¹⁵N) for optimal sensitivity, which can be costly. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and heteronuclei that are separated by multiple bonds (typically 2-4 bonds). | - Can be used to confirm the connectivity within the this compound side chain and its linkage to the peptide backbone. - Helps in sequencing the peptide by correlating the alpha-proton of one residue with the carbonyl carbon of the preceding residue. | - Generally less sensitive than HSQC. |
Experimental Workflow: From Sample to Structure
The successful NMR analysis of a peptide containing this compound hinges on a meticulously planned and executed experimental workflow.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Synthesize and purify the peptide to >95% purity.
-
Dissolve the peptide in a suitable NMR buffer, typically 90% H₂O/10% D₂O, to a concentration of 1-5 mM.[4] The choice of buffer should maintain peptide stability and solubility.
-
Adjust the pH of the sample to a value where the amide proton exchange is minimized (typically pH 4-6).
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample quality and concentration.
-
Record a series of 2D NMR spectra, including COSY, TOCSY (with a mixing time of ~80 ms to ensure magnetization transfer throughout the spin systems), and NOESY (with a mixing time of 150-300 ms to observe through-space interactions).
-
If the peptide is isotopically labeled (¹³C, ¹⁵N), acquire ¹H-¹³C HSQC and HMBC spectra.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Perform resonance assignment, starting with the identification of amino acid spin systems in the TOCSY spectrum.
-
Utilize the COSY spectrum to confirm through-bond connectivities, especially for the vinyl protons of this compound.
-
Use the NOESY spectrum for sequential assignment (connecting adjacent amino acid residues) and to identify long-range interactions that define the peptide's 3D structure.
-
If HSQC and HMBC data are available, use them to confirm assignments and connectivity.
-
Deciphering the Data: A Logical Approach to Structure Confirmation
The interpretation of the NMR data is a puzzle that, when solved, reveals the complete picture of the peptide's structure.
Assigning the Signature of this compound
The key to confirming the presence and structure of this compound lies in the unambiguous assignment of its unique proton signals.
-
Vinyl Protons (H8 and H9): These protons will appear in the downfield region of the ¹H spectrum, typically between 4.5 and 6.5 ppm.[5] Their characteristic splitting pattern in the COSY spectrum will confirm their mutual coupling and their coupling to the allylic protons (H7).
-
Allylic Protons (H7): These protons, adjacent to the double bond, will resonate in the range of 1.6-2.2 ppm.[5] The TOCSY spectrum will show correlations from these protons to the rest of the aliphatic side chain.
-
Aliphatic Chain Protons (H3-H6): These methylene protons will have chemical shifts in the typical aliphatic region (around 1.2-1.6 ppm).[5] The TOCSY experiment is crucial for connecting these protons in a single spin system.
-
Alpha-Proton (H2): The chemical shift of the alpha-proton will be influenced by the peptide backbone and will typically appear between 4.0 and 4.5 ppm.
Beyond NMR: The Corroborative Power of Mass Spectrometry
While NMR is unparalleled for determining the three-dimensional structure of peptides in solution, mass spectrometry (MS) is an essential complementary technique for confirming the primary sequence and the presence of modifications.[6] High-resolution mass spectrometry can precisely determine the molecular weight of the peptide, confirming the incorporation of the this compound residue. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and obtain sequence information, further verifying the position of the unnatural amino acid.[7]
Conclusion: A Robust Strategy for Structural Validation
The structural confirmation of peptides containing unnatural amino acids like this compound demands a rigorous and multi-faceted analytical approach. A combination of 2D NMR experiments, particularly COSY, TOCSY, and NOESY, provides the necessary information to trace the unique spin system of the UAA, sequence the peptide, and determine its three-dimensional structure. By complementing these powerful NMR techniques with mass spectrometry, researchers can achieve an unequivocal structural validation, paving the way for the confident advancement of novel peptide-based therapeutics.
References
- 1. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
A Comparative Guide to the MS-MS Fragmentation of Peptides Containing 2-Amino-8-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Novel Residues
In the expanding landscape of peptidomimetics and drug development, the incorporation of non-standard amino acids like 2-Amino-8-nonenoic acid is a key strategy for enhancing therapeutic properties. AnA, with its nine-carbon aliphatic side chain and a terminal double bond, presents a unique structure that is expected to significantly influence its fragmentation behavior in tandem mass spectrometry (MS-MS). Accurate prediction of these fragmentation patterns is crucial for confident sequence identification and structural elucidation in complex biological matrices. This guide will compare the predicted fragmentation of AnA-containing peptides with those containing the common aliphatic residue, Leucine, and the saturated counterpart, 2-aminononanoic acid, providing a foundational understanding for researchers working with this and similar modifications.
Section 1: Foundational Principles of Peptide Fragmentation
Under low-energy collision-induced dissociation (CID), the fragmentation of protonated peptides is largely governed by the "mobile proton" model.[1][2] A proton, typically residing on a basic residue or the N-terminus, migrates along the peptide backbone and initiates cleavage of the amide bonds.[1] This process predominantly yields b- and y-type ions , which correspond to fragments containing the N- and C-terminus, respectively.[3]
Caption: General peptide fragmentation into b- and y-ions.
The side chains of constituent amino acids play a significant role in the fragmentation process. For standard aliphatic amino acids like Leucine or Isoleucine, the side chain is relatively stable and fragmentation is dominated by the backbone cleavages. However, specific residues can influence cleavage probabilities; for instance, cleavage C-terminal to acidic residues is often observed.[4]
Section 2: Predicted Fragmentation of Peptides with this compound
The unique structure of AnA—a long aliphatic chain with a terminal double bond—suggests a hybrid fragmentation pattern combining standard backbone cleavage with side-chain specific pathways.
Charge-Remote Fragmentation (CRF) of the Side Chain
The nine-carbon side chain of AnA is analogous to a fatty acid. In the gas phase, such long aliphatic chains are known to undergo charge-remote fragmentation (CRF) .[5][6] This type of fragmentation is not directed by the charge site (the proton on the peptide backbone) but is instead initiated along the hydrocarbon chain, providing valuable structural information.[7][8]
For the 8-nonenoic acid side chain, we predict a series of neutral losses corresponding to the cleavage at each C-C bond along the chain. Crucially, the presence of the terminal double bond is expected to influence the fragmentation pattern, potentially leading to characteristic cleavages at the allylic and vinylic positions.[7][9] This allows for the localization of the double bond within the side chain.
Caption: Predicted charge-remote fragmentation of the AnA side chain.
Diagnostic Ions for AnA
Modified amino acids frequently yield unique diagnostic or immonium ions that serve as fingerprints for their presence.[10][11] For AnA, we can predict the formation of a characteristic immonium ion. The standard immonium ion is formed by a combination of a- and y-type cleavages.[12] The calculated m/z for the AnA immonium ion would be approximately 128.138 Da (C₈H₁₄N⁺).
Furthermore, neutral losses from the side chain during fragmentation can also be diagnostic. The loss of the entire side chain, or significant portions of it, would result in characteristic mass shifts in the b- and y-ion series.
Section 3: A Comparative Analysis
To illustrate the practical implications of these predictions, we will compare the hypothetical fragmentation of a tripeptide, Gly-X-Ala, where X is Leucine (Leu), 2-aminononanoic acid (saturated AnA), and this compound (AnA).
| Fragment Type | Gly-Leu-Ala | Gly-(Saturated AnA)-Ala | Gly-AnA-Ala | Description |
| Precursor (M+H)⁺ | ~260.16 Da | ~302.22 Da | ~300.21 Da | Mass of the intact peptide. |
| b₂-ion | ~171.10 Da | ~213.16 Da | ~211.15 Da | Cleavage after the second residue. |
| y₁-ion | ~72.04 Da | ~72.04 Da | ~72.04 Da | Cleavage before the last residue. |
| y₂-ion | ~185.13 Da | ~227.19 Da | ~225.17 Da | Cleavage before the second residue. |
| Immonium Ion | ~86.09 Da | ~128.16 Da | ~128.14 Da | Diagnostic for the specific amino acid. |
| Side Chain Fragments | None expected | Series of neutral losses (CH₂) | Series of neutral losses with characteristic pattern around the double bond | Result of Charge-Remote Fragmentation. |
Discussion:
-
AnA vs. Leucine: The most striking difference is the expected rich fragmentation pattern from the AnA side chain due to CRF, which would be absent in the spectrum of the Leu-containing peptide. The immonium ion of AnA at m/z ~128.14 would also be a clear differentiator from Leucine's immonium ion at m/z ~86.09.
-
AnA vs. Saturated AnA: While both would exhibit side-chain fragmentation, the pattern for AnA is predicted to show preferential cleavage around the terminal double bond. This subtle but significant difference in the CRF pattern would be the key to distinguishing the unsaturated from the saturated analogue. The precursor mass difference of ~2 Da is also a primary indicator.
Section 4: Experimental Workflow for Validation
Validating these predictions requires a systematic experimental approach. The following outlines a standard workflow for the characterization of a novel, AnA-containing synthetic peptide.
Caption: Experimental workflow for validating AnA peptide fragmentation.
Methodology:
-
Peptide Synthesis and Purification:
-
Synthesize the target peptide (e.g., Gly-AnA-Ala) using standard solid-phase peptide synthesis protocols.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
-
Confirm the mass of the purified peptide via a single MS scan (MS1).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Infuse the purified peptide into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
In the first mass analyzer, isolate the protonated precursor ion of the peptide.
-
In the collision cell, subject the isolated precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
In the second mass analyzer, acquire the full scan of the resulting fragment ions.
-
-
Data Analysis:
-
Use sequencing software to annotate the resulting MS/MS spectrum, identifying the series of b- and y-ions.
-
Manually inspect the spectrum for the presence of the predicted immonium ion of AnA (~128.14 m/z).
-
Analyze the spectrum for characteristic neutral losses from the precursor and major fragment ions that correspond to cleavages within the AnA side chain.
-
Compare the observed fragmentation pattern with the predictions outlined in this guide.
-
Conclusion
The MS-MS fragmentation of peptides containing this compound is predicted to be a composite of conventional backbone cleavages and distinctive side-chain fragmentations. The key identifiers for this non-standard amino acid will be the presence of a unique immonium ion and a pattern of neutral losses resulting from charge-remote fragmentation of its long, unsaturated aliphatic side chain. This predictive guide provides a foundational framework for researchers to design experiments and interpret data for peptides containing this and similar novel amino acids, ultimately accelerating the development of new peptide-based therapeutics.
References
- 1. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charge remote fragmentation of fatty acids cationized with alkaline earth metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Charge-remote fragmentation of lithiated fatty acids on a TOF-TOF instrument using matrix-ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mascot help: Peptide fragmentation [matrixscience.com]
A Guide to the Comparative Efficacy of HCV NS3/4A Protease Inhibitors: The Pivotal Role of the P3 Amino Acid
This guide provides an in-depth comparison of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, with a specific focus on the structural and functional significance of the P3 amino acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from enzymatic and cell-based assays to explain the causality behind the efficacy and resistance profiles of various inhibitor scaffolds.
Introduction: Targeting the HCV NS3/4A Protease
The Hepatitis C virus NS3/4A serine protease is a heterodimeric enzyme essential for viral replication.[1] It is responsible for cleaving the HCV polyprotein at four distinct sites to release mature nonstructural proteins required to form the viral replication machinery.[2] This indispensable role makes the NS3/4A protease a prime target for direct-acting antiviral (DAA) agents.
The protease's active site is notoriously shallow and solvent-exposed, which presented a significant challenge for the development of potent, small-molecule inhibitors.[2][3][4] Structure-based drug design has revealed that the active site can be described by a series of subsites (S1, S2, S3, S4, etc.) that accommodate the corresponding amino acid residues (P1, P2, P3, P4, etc.) of the natural substrate or the inhibitor.[5][6] Early peptidomimetic inhibitors, while demonstrating activity, suffered from poor pharmacokinetic properties. The breakthrough in this field came with the strategy of macrocyclization, which pre-organizes the inhibitor's conformation for optimal binding, thereby enhancing potency and improving drug-like characteristics.[3][4]
This guide will focus on the P3 residue, a critical component that interacts with the S3 subsite of the protease. The nature of the P3 amino acid and its incorporation into macrocyclic scaffolds significantly influences an inhibitor's efficacy, selectivity, and resistance profile.
The Strategic Importance of the P3 Moiety
The P3 residue of an HCV protease inhibitor plays a crucial role in anchoring the molecule to the enzyme's active site. The S3 subsite is a relatively shallow, hydrophobic pocket. Therefore, the P3 moiety's size, shape, and hydrophobicity are key determinants of binding affinity.
In many advanced inhibitors, the P3 residue is part of a macrocyclic ring that links it to another part of the inhibitor, typically the P1 position (P1-P3 macrocycles). This structural constraint is a cornerstone of modern HCV protease inhibitor design for several reasons:
-
Entropy Reduction: By locking the molecule into a bioactive conformation, macrocyclization reduces the entropic penalty of binding, leading to a significant increase in potency.
-
Improved Pharmacokinetics: Macrocyclization often enhances metabolic stability and cell permeability compared to linear peptide-based inhibitors.[3][4]
-
Shape Complementarity: The macrocycle orients the P3 side chain for optimal van der Waals contacts within the S3 pocket, which is often formed by residues such as Ala157 and Val132.[1]
While the specific amino acid at the P3 position varies, it is often an aliphatic or cyclic group that complements the hydrophobic nature of the S3 pocket. The optimization of this interaction is a delicate balance; a P3 moiety that is too bulky may introduce steric clashes, while one that is too small may not provide sufficient binding energy.
Comparative Efficacy of HCV Protease Inhibitors
The development of HCV protease inhibitors has evolved from linear peptides to highly potent macrocyclic compounds. The table below summarizes the efficacy of key inhibitors, highlighting the structural context of their P3 moieties. Direct comparison of single P3 amino acid substitutions is challenging as modifications are often made across the inhibitor scaffold. However, we can analyze the efficacy of inhibitors based on their overall architecture, where the P3 linkage is a defining feature.
| Inhibitor | P-site Macrocycle | Key P3 Structural Feature | Target Genotypes | Wild-Type Activity (EC50/IC50) | Activity Against Resistant Variants (D168A) |
| Simeprevir | P1-P3 | Part of a 15-membered macrocycle | 1, 4 | Sub-nanomolar to low nanomolar | Reduced efficacy |
| Paritaprevir | P1-P3 | Incorporated into a phenanthridine-containing macrocycle | 1, 4 | Sub-nanomolar | Reduced efficacy |
| Grazoprevir | P2-P4 | Features a distinct P3-Proline residue | 1, 4 | Sub-nanomolar | Retains good activity |
| Glecaprevir | P2-P4 | Modified P3-Proline scaffold | Pan-genotypic (1-6) | Picomolar to low nanomolar | High potency maintained |
| Voxilaprevir | P2-P4 | Complex P3-containing macrocycle | Pan-genotypic (1-6) | Picomolar to low nanomolar | High potency maintained |
Note: Efficacy values are generalized from multiple studies. Specific IC50/EC50 values can vary based on assay conditions and specific viral strains.
Analysis: The evolution from P1-P3 macrocycles (like Simeprevir) to P2-P4 macrocycles (like Grazoprevir and Glecaprevir) reflects a strategic shift in inhibitor design. While P1-P3 macrocycles achieve high potency, they can be susceptible to resistance mutations at positions like D168, which is near the S2 and S4 subsites.[5] Inhibitors like Grazoprevir, with a P2-P4 macrocycle, were designed to have a unique binding mode that avoids critical interactions with residues prone to mutation, thus offering a better resistance profile.[5] Glecaprevir and Voxilaprevir further optimized this scaffold, incorporating modifications that enhance interactions within more conserved regions of the active site, leading to pan-genotypic activity and a high barrier to resistance. The P3 residue in these advanced inhibitors is optimized as part of a rigidified structure to maximize favorable contacts while minimizing vulnerability to viral mutations.
Experimental Methodologies
The evaluation of HCV protease inhibitors relies on standardized enzymatic and cell-based assays. These protocols provide the quantitative data necessary for comparative analysis.
HCV NS3/4A Protease Enzymatic Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified NS3/4A protease. It utilizes a synthetic peptide substrate with a fluorophore and a quencher on opposite ends. Cleavage of the substrate by the protease separates the pair, resulting in a measurable increase in fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, and 0.1% n-Octyl-β-D-glucopyranoside.
-
Prepare Recombinant NS3/4A Protease: Dilute purified protease to a final concentration of 5-10 nM in Assay Buffer.
-
Prepare FRET Substrate: Synthesize or procure a peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-C(5-FAMsp)-NH2) and dilute to a final concentration of 100-200 nM in Assay Buffer.
-
Prepare Test Compounds: Perform serial dilutions of the inhibitor in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
-
Assay Procedure:
-
Add 25 µL of the test compound dilution to the wells of a 384-well black plate.
-
Add 25 µL of the diluted NS3/4A protease solution to each well.
-
Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.
-
Immediately begin monitoring fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (Huh-7). These cells contain a subgenomic HCV RNA (a replicon) that autonomously replicates.[7] The replicon often includes a reporter gene (e.g., luciferase) for easy quantification of replication levels.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) in complete DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).
-
-
Assay Procedure:
-
Seed the replicon cells into 96-well white plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (a known HCV inhibitor) wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Replication:
-
Remove the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Bright-Glo).
-
Measure the luminescence in each well using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition of luciferase activity versus the inhibitor concentration.
-
Calculate the EC50 value (the concentration at which 50% of viral replication is inhibited).
-
Simultaneously, run a cytotoxicity assay (e.g., CellTiter-Glo) on a parallel plate to determine the CC50 value and ensure that the observed inhibition is not due to cell death.
-
Visualizing Key Concepts and Workflows
Diagrams are essential for conceptualizing the complex interactions and processes involved in HCV inhibitor development.
Inhibitor-Protease Interaction
This diagram illustrates the binding of a macrocyclic inhibitor within the active site of the HCV NS3/4A protease, emphasizing the critical P3-S3 interaction.
Caption: Inhibitor binding at the HCV protease active site.
Inhibitor Discovery Workflow
This diagram outlines the typical workflow for the discovery and characterization of novel HCV protease inhibitors, from initial screening to lead optimization.
References
- 1. A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic Inhibitors of HCV NS3-4A Protease: Design and Structu...: Ingenta Connect [ingentaconnect.com]
- 3. Macrocyclic inhibitors of HCV NS3-4A protease: design and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Architectonics of Peptide Helicity: A Comparative Guide to 2-Amino-8-nonenoic Acid and Other Long-Chain Amino Acids
Introduction
In the intricate world of peptide science, the quest for conformational stability is paramount. The function of a peptide is inextricably linked to its three-dimensional structure, with the α-helix being a particularly crucial motif in mediating protein-protein interactions. However, short peptides, when isolated from their parent proteins, often lack the necessary intramolecular interactions to maintain a stable helical fold in solution. The incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy to overcome this limitation, offering a versatile toolkit for peptide drug discovery and chemical biology.[1][2]
Among the various ncAAs, long-chain α,α-disubstituted amino acids bearing terminal olefins have garnered significant attention. These specialized building blocks are instrumental in the formation of "hydrocarbon staples," covalent bridges that lock a peptide into a helical conformation through a process called ring-closing metathesis (RCM).[3][4] This guide provides an in-depth comparative analysis of 2-amino-8-nonenoic acid, a key component for forming longer, i,i+7 staples, against other long-chain amino acids, particularly those used for shorter, i,i+4 staples. We will delve into the structural implications of varying the hydrocarbon staple length, supported by experimental data and detailed protocols for synthesis and analysis.
The Principle of Hydrocarbon Stapling
Hydrocarbon stapling involves the introduction of two olefin-bearing ncAAs into a peptide sequence, typically at positions i and i+4 or i and i+7.[3][5] These positions place the side chains on the same face of the α-helix, allowing them to be covalently linked via RCM, a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium-based catalysts.[3] The resulting hydrocarbon bridge acts as a brace, pre-organizing the peptide backbone into an α-helical conformation and significantly enhancing its structural stability.
Figure 1: Conceptual workflow of hydrocarbon peptide stapling, from an unstructured peptide to a stabilized α-helix.
Comparative Analysis: Staple Length and Its Impact on Peptide Structure
The length of the hydrocarbon staple, determined by the chain length of the incorporated olefinic amino acids and their positions in the peptide sequence, has a profound impact on the resulting peptide's properties. Here, we compare the two most common stapling strategies: the i,i+4 staple, typically formed using two molecules of (S)-2-(4'-pentenyl)alanine (S5), and the i,i+7 staple, commonly created with (R)-2-(7'-octenyl)alanine (R8) and (S)-2-(4'-pentenyl)alanine (S5).[4][5] this compound is a structural analog of the R8 amino acid used in i,i+7 stapling.
| Feature | i,i+4 Staple (e.g., S5/S5) | i,i+7 Staple (e.g., R8/S5) |
| Amino Acids Used | (S)-2-(4'-pentenyl)alanine | (R)-2-(7'-octenyl)alanine & (S)-2-(4'-pentenyl)alanine |
| Staple Length | 8 carbons | 11 carbons |
| Helical Turns Spanned | One | Two |
| Impact on α-Helicity | Significant increase in helicity | Generally higher helicity compared to i,i+4 staples |
| Proteolytic Stability | Enhanced stability | Often greater stability than i,i+4 staples |
| Flexibility | More constrained | Slightly more flexible than i,i+4 staples |
Table 1: Comparison of i,i+4 and i,i+7 hydrocarbon staples.
Impact on α-Helicity
Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[6] The CD spectrum of an α-helical peptide is characterized by a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is often used to quantify the α-helical content.
Studies have consistently shown that hydrocarbon stapling significantly increases the α-helicity of peptides compared to their linear counterparts.[4] Furthermore, the length of the staple plays a crucial role. While both i,i+4 and i,i+7 stapling induce helicity, i,i+7 staples, which span two turns of the helix, often result in a higher degree of α-helicity.[3][5]
| Peptide | Staple Type | % Helicity (Calculated from [θ]₂₂₂) | Reference |
| Unstapled BID BH3 | None | ~15% | [4] |
| i,i+4 Stapled BID BH3 | S5/S5 | ~75% | [4] |
| i,i+7 Stapled BID BH3 | R8/S5 | ~85% | [5] |
Table 2: Representative comparison of α-helicity in an unstapled peptide and its stapled analogs. Data is synthesized from literature for illustrative purposes.
Influence on Proteolytic Stability
A major drawback of linear peptides as therapeutics is their susceptibility to proteolytic degradation. By locking the peptide into an α-helical conformation, hydrocarbon stapling shields the amide backbone from proteases, leading to a dramatic increase in stability.[1][3] The enhanced stability is generally correlated with the degree of helicity, with i,i+7 staples often conferring greater resistance to proteolysis than i,i+4 staples.[3][7]
| Peptide | Staple Type | Half-life in Protease Solution | Reference |
| Unstapled gp41 fusion peptide | None | < 1 hour | [3] |
| i,i+4 Stapled gp41 | S5/S5 | ~8 hours | [3] |
| i,i+7 Stapled gp41 | R8/S5 | > 24 hours | [3] |
Table 3: Illustrative comparison of the proteolytic stability of unstapled and stapled peptides. Data is synthesized from literature for illustrative purposes.
Experimental Protocols
The following section provides detailed protocols for the synthesis and analysis of hydrocarbon-stapled peptides.
Synthesis of Fmoc-Protected Olefinic Amino Acids
The synthesis of Fmoc-protected (S)-2-(4'-pentenyl)alanine (Fmoc-S5-OH) and (R)-2-(7'-octenyl)alanine (Fmoc-R8-OH) is a prerequisite for peptide synthesis. While commercially available, these building blocks can also be synthesized in the lab. A common route involves the asymmetric alkylation of a glycine-derived Schiff base.
Solid-Phase Peptide Synthesis (SPPS)
SPPS using Fmoc chemistry is the standard method for assembling the linear peptide precursor on a solid support.[8][9]
Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (including the olefinic ncAAs) with a coupling agent like HBTU and a base such as DIPEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
On-Resin Ring-Closing Metathesis (RCM)
RCM is performed on the fully assembled, side-chain protected peptide while it is still attached to the resin.
Step-by-Step Protocol:
-
Resin Preparation: After the final amino acid coupling, wash the peptide-resin with dichloromethane (DCM).
-
Catalyst Addition: Prepare a solution of a Grubbs catalyst (e.g., Grubbs' 1st or 2nd generation catalyst) in an anhydrous, degassed solvent like 1,2-dichloroethane (DCE). Add this solution to the resin.
-
Reaction: Gently agitate the resin slurry at room temperature or with gentle heating for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: Wash the resin extensively with DCM to remove the ruthenium catalyst.
-
Cleavage and Purification: Proceed with the cleavage and purification of the now-stapled peptide as described above.
Structural Analysis
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a concentration of 25-50 µM.
-
Data Acquisition: Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
-
Data Analysis: Convert the raw data to mean residue ellipticity ([θ]) and analyze the spectrum for characteristic α-helical features. The percentage of α-helicity can be estimated using the [θ]₂₂₂ value.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Two-dimensional NMR techniques, such as TOCSY and NOESY, are employed to determine the solution structure of the stapled peptide.[10]
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., H₂O/D₂O 90/10 or a buffer) to a concentration of ~1 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra (TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Data Analysis: Assign the proton resonances using the TOCSY and NOESY spectra. The through-space correlations observed in the NOESY spectrum provide distance restraints that are used in computational software to calculate the three-dimensional structure of the peptide.
Conclusion
The incorporation of long-chain olefinic amino acids, such as this compound, is a cornerstone of modern peptide design, enabling the creation of conformationally constrained, α-helical peptides with enhanced stability and biological activity. The choice of the amino acid and the resulting staple length is a critical design parameter that significantly influences the biophysical properties of the peptide. While i,i+4 staples are effective at inducing helicity over a single turn, the longer i,i+7 staples, formed using amino acids like this compound, often lead to a higher degree of helicity and superior proteolytic resistance by constraining two turns of the helix. This comprehensive guide provides the foundational knowledge and detailed protocols necessary for researchers to harness the power of hydrocarbon stapling and to rationally design and synthesize stabilized α-helical peptides for a wide range of applications in research and drug development.
References
- 1. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrocarbon Stapled Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 10. researchgate.net [researchgate.net]
A Comparative Biophysical Analysis: Enhancing Peptide Helicity and Stability with 2-Amino-8-nonenoic Acid
A Senior Application Scientist's Guide to Understanding the Impact of All-Hydrocarbon Stapling on Peptide Secondary Structure and Proteolytic Resistance
In the realm of therapeutic peptide development, the transient and often unstructured nature of short peptides in solution presents a significant hurdle to clinical translation. The inherent flexibility of these molecules can lead to reduced target affinity and susceptibility to proteolytic degradation. A leading strategy to overcome these limitations is the introduction of chemical braces to enforce a bioactive conformation, most notably the α-helix. This guide provides an in-depth biophysical characterization of peptides incorporating the unnatural amino acid 2-Amino-8-nonenoic acid, a key component in forming an all-hydrocarbon staple, and compares its performance against its saturated, unstapled analog.
The central premise of this approach, often termed "hydrocarbon stapling," involves the site-specific incorporation of two olefin-bearing unnatural amino acids into a peptide sequence.[1] Subsequent ruthenium-catalyzed ring-closing metathesis (RCM) covalently links the two hydrocarbon chains, forming a rigid "staple" that mechanically constrains the peptide into an α-helical conformation.[2][3] This guide will elucidate the experimental methodologies used to quantify the profound impact of this modification on peptide structure and stability.
The Strategic Advantage of Conformational Restraint
The peptide α-helix is a critical structural motif in mediating protein-protein interactions.[2] However, when excised from the context of a larger protein, short peptides often fail to maintain this helical fold, existing as a random coil in aqueous solutions. By introducing a synthetic brace using precursors like this compound, we can pre-organize the peptide into its bioactive shape. This conformational stabilization has been shown to confer several advantageous properties, including enhanced target affinity, increased resistance to proteases, and improved cell permeability.[2][4]
This guide will focus on two primary biophysical techniques to characterize these changes: Circular Dichroism (CD) Spectroscopy to assess secondary structure and a Protease Resistance Assay to evaluate stability.
Comparative Data Summary: Stapled vs. Unstapled Peptides
The following table summarizes typical experimental data obtained when comparing a peptide containing two this compound residues that have been cyclized (stapled) versus the same peptide where the residues remain in their linear, saturated form (unstapled analog).
| Biophysical Parameter | Unstapled Peptide (Saturated Analog) | Stapled Peptide (with Unsaturated Staple) | Fold Change |
| α-Helicity (%) | 5 - 15% | 70 - 95% | 5 - 19 fold increase |
| Proteolytic Half-Life (t½, min) | ~10 minutes | > 240 minutes | > 24 fold increase |
Note: The values presented are representative and can vary depending on the specific peptide sequence and the positioning of the staple.
Experimental Protocols and Mechanistic Insights
A robust biophysical characterization is crucial to validate the intended structural and stability enhancements. The following sections detail the step-by-step methodologies for peptide synthesis and the key analytical techniques.
Peptide Synthesis and Stapling Workflow
The synthesis of a hydrocarbon-stapled peptide is a multi-step process that begins with the incorporation of the unnatural amino acids during solid-phase peptide synthesis (SPPS).
Caption: Workflow for synthesizing hydrocarbon-stapled peptides.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid resin support, typically from the C-terminus to the N-terminus.[5][6] Standard Fmoc-based chemistry is used for coupling commercially available protected amino acids. At the desired positions (commonly i and i+4 or i and i+7 for α-helix stabilization), Fmoc-protected this compound is incorporated.[1][7]
-
Ring-Closing Metathesis (RCM): While the peptide is still attached to the resin, it is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst).[3] This catalyzes the formation of a new double bond between the terminal olefins of the two this compound side chains, creating the cyclic hydrocarbon staple.[2]
-
Cleavage and Deprotection: The stapled peptide is then cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification and Verification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry. The unstapled analog is synthesized using the same procedure but omits the RCM step.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and powerful technique for assessing the average secondary structure of peptides in solution.[8] It measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the ordered structures within a peptide, such as α-helices and β-sheets.[9]
Caption: Workflow for CD spectroscopy analysis of peptide secondary structure.
Methodology:
-
Sample Preparation: Prepare solutions of both the stapled and unstapled peptides at a known concentration (e.g., 25-50 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition: Record the CD spectra from approximately 190 to 260 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis:
-
The raw data (ellipticity in millidegrees) is converted to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.
-
An α-helix exhibits a characteristic CD spectrum with distinct negative bands near 208 nm and 222 nm.[8] The MRE value at 222 nm is commonly used to estimate the percentage of α-helicity.[10]
-
Interpretation: A significant increase in the negative MRE value at 222 nm for the stapled peptide compared to its unstapled analog provides direct evidence of induced α-helicity.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure
While CD provides a global assessment of secondary structure, NMR spectroscopy offers high-resolution, atom-level insights into peptide conformation.[11][12] For peptides containing unnatural amino acids, 2D NMR techniques like TOCSY and NOESY are invaluable for assigning proton resonances and determining the three-dimensional structure in solution.[13]
Key Insights from NMR:
-
Sequential Assignment: NMR allows for the assignment of specific proton signals to each amino acid in the peptide sequence.
-
NOE Contacts: The Nuclear Overhauser Effect (NOE) provides through-space distance constraints between protons that are close to each other (< 5 Å). For an α-helix, characteristic short-range NOEs are observed between backbone amide protons (Hα(i) to HN(i+1)) and between adjacent amide protons (HN(i) to HN(i+1)).
-
Confirmation of Staple: The presence of strong NOEs between protons on the hydrocarbon staple and nearby amino acid side chains confirms the proximity imposed by the covalent linkage and provides crucial structural constraints.
-
Comparison: Comparing the NMR spectra of the stapled and unstapled peptides reveals a dramatic increase in the number and intensity of helical NOE contacts in the stapled version, confirming the stabilization of the α-helical fold.[2][14]
Protease Resistance Assay
A critical advantage of peptide stapling is the enhanced resistance to enzymatic degradation. This can be quantified by incubating the peptides with a protease and monitoring the amount of intact peptide remaining over time.[10]
Methodology:
-
Incubation: Incubate a known concentration of the stapled and unstapled peptides in separate reactions with a relevant protease (e.g., chymotrypsin, trypsin) at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction and quench the enzymatic activity, typically by adding an acid.
-
Quantification: Analyze the samples using LC-MS (Liquid Chromatography-Mass Spectrometry) to separate the intact peptide from its degradation products and quantify the peak area corresponding to the full-length peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both the stapled and unstapled analogs. Calculate the half-life (t½) for each peptide.
Conclusion
The incorporation of this compound followed by ring-closing metathesis is a powerful and validated strategy for constraining peptides into a stable α-helical conformation. As demonstrated by the biophysical characterization techniques outlined in this guide, all-hydrocarbon stapling leads to a dramatic increase in helicity and a profound improvement in proteolytic resistance when compared to the corresponding unstapled, saturated analog. These enhanced properties are critical for advancing peptides from promising research tools to viable therapeutic candidates, particularly for targeting challenging intracellular protein-protein interactions.
References
- 1. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of Chirality in Non-Proteinogenic Amino Acids
An In-Depth Technical Guide to the Chiral Separation and Analysis of 2-Amino-8-nonenoic Acid Enantiomers
In the landscape of drug discovery and molecular biology, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. This compound, a non-proteinogenic amino acid with the chemical formula C₉H₁₇NO₂, is a chiral building block whose distinct enantiomers can serve as precursors in the synthesis of novel peptides and complex molecular architectures.[1] The ability to accurately separate and quantify these enantiomers is not merely an analytical exercise; it is a critical step in ensuring the safety, efficacy, and stereochemical purity of advanced therapeutics and research compounds.[2]
This guide provides a comprehensive comparison of the primary analytical techniques for the chiral resolution of this compound. We will delve into the mechanistic principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering field-proven insights to guide researchers in selecting the optimal methodology for their specific analytical challenges.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC is arguably the most versatile and widely adopted technique for chiral separations due to its broad applicability and the vast array of available chiral stationary phases (CSPs). The two primary HPLC strategies are direct separation on a CSP and indirect separation following chiral derivatization.
Direct Enantioseparation using Chiral Stationary Phases (CSPs)
The direct approach is often preferred for its simplicity, as it avoids the complexities of derivatization reactions. The separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[3] The differential stability of these complexes leads to different retention times and, thus, separation.
Causality of CSP Selection: The choice of CSP is dictated by the analyte's structure. For an amino acid like this compound, which possesses a primary amine and a carboxylic acid group, several classes of CSPs are highly effective.
-
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These phases are exceptionally versatile for amino acids.[2][4] Their complex structure offers multiple interaction points—including hydrogen bonding, ionic interactions, and hydrophobic pockets—that create a highly selective chiral recognition environment.[2][5] The CHIROBIOTIC™ T (Teicoplanin) phase, for example, is well-suited for separating underivatized amino acids.[4]
-
Ligand-Exchange (LE) Phases: LE chromatography involves a CSP coated with a chiral ligand (e.g., an L-amino acid like proline or penicillamine) and a metal ion (typically Cu²⁺) added to the mobile phase.[2][6][7] The analyte enantiomers form ternary complexes with the stationary phase ligand and the copper ion, and the enantiomer that forms the more stable complex is retained longer. This method is highly effective for underivatized α-amino acids.[7]
-
Crown Ether-Based Phases: Chiral crown ethers are particularly effective for separating compounds with primary amine groups.[2][8] The chiral cavities of the crown ether selectively complex with the protonated amino group (R-NH₃⁺) of one enantiomer over the other, leading to separation.
-
Zwitterionic Ion-Exchange Phases: Newer phases, such as those derived from cinchona alkaloids (e.g., CHIRALPAK® ZWIX), utilize a combination of weak anionic and strong cationic sites. They separate amino acids through electrostatic (ion-pairing) interactions, supported by hydrogen bonding and steric effects, and are compatible with LC-MS friendly mobile phases.[8]
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase | Advantages | Limitations |
| Macrocyclic Glycopeptide | Multiple interactions (H-bonding, ionic, hydrophobic) | Polar Organic, Reversed-Phase | Broad selectivity for underivatized amino acids, robust.[2] | Can have longer analysis times. |
| Ligand-Exchange | Diastereomeric metal complex formation | Aqueous buffers with Cu²⁺ | Excellent for α-amino acids, direct analysis.[2][6] | Mobile phase is not MS-friendly, sensitive to pH. |
| Crown Ether | Host-guest inclusion of the primary amine | Acidic aqueous/organic | High efficiency for primary amines.[8] | Limited to analytes with a primary amino group. |
| Zwitterionic Ion-Exchange | Dual ion-pairing, H-bonding | Methanol/Water/Acid/Base | Excellent for free amino acids, MS-compatible. | Retention is highly sensitive to mobile phase composition. |
-
Column Selection: Select a macrocyclic glycopeptide column, such as a CHIROBIOTIC™ T2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a polar organic mobile phase consisting of Methanol/Acetic Acid/Triethylamine (100/0.05/0.02 v/v/v). The acid and base are crucial for controlling the ionization states of both the analyte and the CSP, which is fundamental to the ionic interactions driving the separation.[2]
-
Instrumentation Setup:
-
HPLC System: Standard HPLC or UHPLC system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Temperature can be adjusted to optimize selectivity.
-
Detection: UV at 210 nm (for the peptide bond) or Evaporative Light Scattering Detector (ELSD) if UV chromophore is absent.
-
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
-
Injection and Analysis: Inject 10 µL of the sample and run the analysis. The differential interaction with the teicoplanin selector will result in the temporal separation of the D- and L-enantiomers.
Indirect Separation via Chiral Derivatization
This strategy involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[9] Diastereomers have different physical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18).[3][9]
Key Derivatizing Agents:
-
Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) reacts with the primary amine of the amino acid to form stable diastereomeric derivatives.[9][10] It is highly reliable, though it may have lower sensitivity compared to fluorescent agents.[10]
-
o-Phthaldialdehyde (OPA) with Chiral Thiols: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine or N-isobutyryl-L-cysteine) to form fluorescent, diastereomeric isoindole derivatives.[10][11][12] This method offers excellent sensitivity due to the fluorescent tag.
Trustworthiness of the Protocol: The key to a reliable indirect method is ensuring the derivatization reaction goes to completion without causing racemization of the analyte. Using optimized reaction conditions (mild temperature, controlled pH) is critical.
References
- 1. This compound | C9H17NO2 | CID 66523634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Functional Comparison of HCV NS3/4A Protease Inhibitors: The Role of the 2-Amino-8-nonenoic Acid Macrocycle
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of effective therapies against the Hepatitis C Virus (HCV) has led to the development of highly potent direct-acting antivirals (DAAs). Among these, inhibitors of the NS3/4A serine protease, an enzyme critical for viral polyprotein processing and replication, have been a cornerstone of curative regimens.[1][2][3][4] A key innovation in the design of these inhibitors has been the introduction of macrocyclization, a strategy that pre-organizes the molecule into a bioactive conformation, thereby enhancing potency and improving pharmacokinetic properties.[1][4][5] This guide provides an in-depth functional comparison of HCV NS3/4A protease inhibitors with and without a specific macrocyclic element derived from 2-amino-8-nonenoic acid, a key structural feature in some pioneering macrocyclic inhibitors.
The Rationale for Macrocyclization in HCV Protease Inhibitors
The active site of the HCV NS3/4A protease is notoriously shallow and solvent-exposed, making it a challenging target for small molecule inhibitors.[3] Early, linear peptide-based inhibitors, while demonstrating initial promise, often suffered from poor metabolic stability and low oral bioavailability. Macrocyclization emerged as a powerful strategy to overcome these limitations.[1][2] By constraining the inhibitor's conformation, the entropic penalty of binding to the protease is reduced, leading to a significant increase in binding affinity and antiviral potency.[6][7] Furthermore, the macrocyclic structure can shield metabolically labile peptide bonds and enhance cell permeability, contributing to improved pharmacokinetic profiles.[1][6]
The this compound Linker: A Case Study in BILN 2061
One of the first clinically successful macrocyclic HCV protease inhibitors, BILN 2061, features a 15-membered macrocycle formed via a ring-closing metathesis reaction involving a derivative of this compound.[8] This specific linker connects the P1 and P3 residues of the peptidomimetic inhibitor, pre-organizing the molecule for optimal interaction with the protease active site. The success of BILN 2061 spurred the development of a new generation of macrocyclic inhibitors, many of which have become key components of modern HCV therapy.[8]
Functional Comparison: Macrocyclic vs. Acyclic and P1-P3 vs. P2-P4 Macrocycles
To understand the functional advantages conferred by macrocyclization, we will compare the properties of macrocyclic inhibitors, including those with structural similarities to the this compound-derived macrocycle, with their linear counterparts and with macrocycles of different ring architectures.
Potency and Antiviral Activity
Experimental data consistently demonstrates the superior potency of macrocyclic inhibitors over their linear analogs. This is evident in both enzymatic assays, which measure direct inhibition of the NS3/4A protease, and cell-based replicon assays, which assess the inhibition of viral replication within host cells.
For instance, a study comparing the P2-P4 macrocyclic inhibitor MK-5172 to its linear analog revealed a significant drop in potency upon removal of the macrocycle. The Ki value for MK-5172 against wild-type protease was 0.14 nM, whereas its linear counterpart exhibited a Ki of 9.5 nM.[6] This highlights the substantial contribution of the macrocyclic constraint to the inhibitor's binding affinity. Similarly, the P1-P3 macrocyclic inhibitor BILN 2061 demonstrated potent activity in both enzymatic (IC50 = 3.6 nM) and replicon assays (EC50 = 1.2 nM), a significant improvement over early linear inhibitors.[5]
The location of the macrocycle also plays a critical role. Studies comparing P1-P3 and P2-P4 macrocyclic inhibitors have shown that while both are generally more potent than linear versions, the P1-P3 architecture can offer advantages in terms of resistance profile.[7]
| Inhibitor Class | Example Compound(s) | Target | Enzymatic Potency (IC50/Ki) | Replicon Potency (EC50) | Key Findings |
| Linear | Telaprevir, Boceprevir, Linear analog of MK-5172 | NS3/4A Protease | Micromolar to nanomolar range | Nanomolar range | Generally less potent than macrocyclic analogs; prone to resistance.[5][9] |
| P1-P3 Macrocyclic (this compound derived) | BILN 2061 (Ciluprevir) | NS3/4A Protease | Sub-nanomolar to low nanomolar (e.g., BILN 2061 IC50 = 3.6 nM) | Low nanomolar (e.g., BILN 2061 EC50 = 1.2 nM) | High potency; improved pharmacokinetic profile over linear inhibitors.[5] |
| P2-P4 Macrocyclic | MK-5172 (Grazoprevir), Vaniprevir | NS3/4A Protease | Sub-nanomolar (e.g., MK-5172 Ki = 0.14 nM) | Sub-nanomolar to low nanomolar | High potency; unique binding modes can be achieved.[6] |
| Other Macrocyclic | Danoprevir, Simeprevir | NS3/4A Protease | Sub-nanomolar to low nanomolar | Sub-nanomolar to low nanomolar | Different macrocyclic linkers and P2 moieties influence potency and resistance profiles.[5][7] |
Resistance Profile
The emergence of drug-resistant viral variants is a major challenge in antiviral therapy.[4] The structural rigidity of macrocyclic inhibitors can be a double-edged sword. While it enhances potency against wild-type virus, it can also make the inhibitor more susceptible to resistance mutations that alter the shape of the active site.
However, the design of the macrocycle can be optimized to mitigate this issue. For example, studies have shown that P1-P3 macrocyclic inhibitors can exhibit a better resistance profile against certain common mutations, such as A156T, compared to P2-P4 macrocycles.[6][7] The linear analog of MK-5172, while less potent, showed better retention of activity against the A156T variant compared to the parent P2-P4 macrocyclic compound.[6] This suggests that the increased flexibility of the linear inhibitor allows it to better accommodate changes in the enzyme's active site.
Pharmacokinetic Properties
A significant advantage of macrocyclization is the improvement of pharmacokinetic properties.[1][2] Macrocyclic inhibitors generally exhibit enhanced metabolic stability and oral bioavailability compared to their linear counterparts.[10] For example, the macrocyclic inhibitor BILN 2061 showed good oral bioavailability in rats (F = 42%), a substantial improvement over earlier linear inhibitors which were often cleared rapidly from plasma.[10] This improvement is attributed to the shielding of peptide bonds from enzymatic degradation and the overall more "drug-like" properties of the constrained macrocyclic structure.
Experimental Protocols
To facilitate further research and comparative analysis, we provide detailed protocols for two key in vitro assays used to evaluate the functional properties of HCV inhibitors.
HCV NS3/4A Protease Enzyme Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS3/4A protease.
Principle: A fluorogenic peptide substrate, which is cleaved by the NS3/4A protease to release a fluorescent signal, is used. The rate of fluorescence increase is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence in its presence.
Materials:
-
Purified recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions to the assay buffer.
-
Add the purified NS3/4A protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation, 490 nm emission) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for HCV NS3/4A Protease Enzyme Assay.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line.[11][12][13]
Principle: Huh-7 cells are engineered to contain a subgenomic HCV replicon that expresses a reporter gene, such as luciferase. The level of reporter gene expression is directly proportional to the level of HCV RNA replication. The antiviral activity of a compound is determined by measuring the reduction in reporter gene activity.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection)
-
Test compounds dissolved in DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound dilutions.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
In a parallel plate with untreated cells, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the compound's effect on cell viability.
-
Calculate the EC50 value (the concentration of inhibitor that causes a 50% reduction in luciferase activity) and the CC50 value (the concentration that causes 50% cytotoxicity). The selectivity index (SI) is calculated as CC50/EC50.
Caption: Workflow for HCV Replicon Assay.
Conclusion
The incorporation of macrocycles, such as the one derived from this compound, has been a transformative strategy in the development of potent and effective HCV NS3/4A protease inhibitors. These macrocyclic compounds exhibit superior potency, enhanced pharmacokinetic properties, and, with careful design, can maintain activity against clinically relevant resistant variants. The functional comparison presented in this guide, supported by detailed experimental protocols, provides a framework for researchers and drug development professionals to understand the critical role of macrocyclization and to guide the design of next-generation HCV inhibitors.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Macrocyclic inhibitors of HCV NS3-4A protease: design and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic Inhibitors of HCV NS3-4A Protease: Design and Structu...: Ingenta Connect [ingentaconnect.com]
- 4. Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Structural and Thermodynamic Effects of Macrocyclization in HCV NS3/4A Inhibitor MK-5172 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Role of Macrocycles in the Susceptibility of Hepatitis C Virus NS3/4A Protease Inhibitors to Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 9. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 13. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling 2-Amino-8-nonenoic Acid
For the diligent researcher, scientist, and drug development professional, the novel compounds we synthesize and handle are the lifeblood of discovery. Among these, 2-Amino-8-nonenoic acid, a unique aminocarboxylic acid, presents both exciting possibilities and handling considerations that demand our full attention. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe and effective handling of this compound. Here, we will not only outline the necessary personal protective equipment (PPE) but also delve into the rationale behind each selection, ensuring a culture of safety that is both understood and rigorously practiced.
Hazard Profile of this compound: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the inherent hazards of this compound. Based on available safety data, this compound is classified with the following primary hazards:
-
Skin Irritation (H315): Like many carboxylic acids, it can cause skin irritation upon contact.
-
Serious Eye Irritation (H319): The acidic nature of the molecule poses a significant risk to the sensitive tissues of the eyes.
-
Respiratory Irritation (H335): If aerosolized or handled as a fine powder, it may irritate the respiratory tract.[1]
The dual functionality of an amine group and a carboxylic acid group in the same molecule means we must consider a range of chemical reactivities and potential physiological effects.
Core Personal Protective Equipment (PPE) Protocol
A risk assessment is paramount before any handling of this compound. For standard laboratory operations involving milligram to gram quantities, the following PPE is mandatory.
| PPE Category | Specification | Rationale for Selection |
| Hand Protection | Nitrile or Neoprene gloves | These materials offer good resistance to a range of organic acids and amines.[2][3] Nitrile is an excellent choice for incidental contact and splash protection due to its balance of chemical resistance and dexterity.[4] |
| Eye and Face Protection | Safety glasses with side shields (minimum); Chemical splash goggles (recommended) | Safety glasses with side shields are the minimum requirement for any laboratory work.[5] However, given the serious eye irritation hazard (H319), chemical splash goggles provide a more robust seal around the eyes, offering superior protection against splashes. |
| Body Protection | Standard laboratory coat | A lab coat protects against incidental skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. | A fume hood is essential to prevent the inhalation of any dust or aerosols, directly addressing the H335 respiratory irritation hazard.[6][7] A respirator is typically not required if work is conducted within a properly functioning fume hood. |
Step-by-Step Operational Plan: From Donning to Disposal
Adherence to a strict operational workflow is critical for safety. The following procedural steps provide a self-validating system for the handling of this compound.
Preparation and Engineering Controls
-
Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood has a current certification and that the airflow is within acceptable parameters.
-
Assemble all Materials: Have all necessary equipment, including a designated waste container, within the fume hood to minimize the need to move contaminated items outside of this controlled environment.
-
Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower and eyewash station.[6]
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to prevent cross-contamination.
Handling and Experimental Work
-
All weighing and solution preparation of this compound should be performed within the chemical fume hood.
-
Use a spatula for transferring the solid material to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
Doffing PPE and Decontamination
The removal of PPE is a critical step to prevent exposure. The principle is to touch contaminated surfaces only with other contaminated surfaces.
-
Gloves: Using a gloved hand, peel one glove off from the cuff, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in the designated waste container.
-
Goggles: Remove by handling the ear or head straps.
-
Lab Coat: Remove by folding it inward, avoiding shaking, and store it appropriately.
-
Hand Washing: Wash hands thoroughly with soap and water as the final step.[4]
Disposal Plan: Environmental Responsibility
While many simple amino acids are considered non-hazardous waste, a cautious and compliant approach to disposal is necessary.
-
Solid Waste: Unused this compound and any grossly contaminated items (e.g., weigh boats, paper towels) should be placed in a clearly labeled, sealed container for chemical waste.
-
Aqueous Solutions: For dilute aqueous solutions, the pH should be neutralized to between 5.5 and 9.5 before disposal down the sanitary sewer, provided this is in accordance with local regulations.[7] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[8][9]
-
Empty Containers: "RCRA empty" containers, where all contents have been removed by normal means, can typically be disposed of in the regular trash after the label has been defaced.[6]
Emergency Procedures: Planning for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
By integrating these detailed safety protocols into your laboratory workflow, you can confidently and safely unlock the scientific potential of this compound. This guide serves as a foundation for a comprehensive safety culture that protects not only the individual researcher but also the integrity of the scientific pursuit.
References
- 1. This compound | 1222561-61-6 [amp.chemicalbook.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. tasco-safety.com [tasco-safety.com]
- 4. gloves.com [gloves.com]
- 5. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. www2.lbl.gov [www2.lbl.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
